Product packaging for BDP TMR NHS ester(Cat. No.:)

BDP TMR NHS ester

Cat. No.: B606004
M. Wt: 495.3 g/mol
InChI Key: XMAZILQWJQABLQ-UHFFFAOYSA-N
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Description

BDP TMR is a borondipyrromethene dye, analog of BODIPY® TMR. This is an amine-reactive NHS ester for the labeling of proteins, peptides, and other molecules with amino groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24BF2N3O5 B606004 BDP TMR NHS ester

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24BF2N3O5/c1-15-20(9-13-25(34)36-31-23(32)11-12-24(31)33)16(2)29-22(15)14-18-6-10-21(30(18)26(29,27)28)17-4-7-19(35-3)8-5-17/h4-8,10,14H,9,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAZILQWJQABLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)ON5C(=O)CCC5=O)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24BF2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

BDP TMR NHS Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BDP TMR NHS ester, a fluorescent dye widely utilized in biological research. This document details its core properties, experimental protocols for its use, and visual representations of key applications, serving as a vital resource for professionals in life sciences and drug development.

Core Properties and Characteristics

This compound is a bright, amine-reactive fluorescent dye belonging to the borondipyrromethene (BODIPY) class. Its robust chemical and photophysical properties make it an excellent choice for labeling proteins, peptides, and other biomolecules containing primary amines. The N-hydroxysuccinimidyl (NHS) ester moiety reacts with primary amines under mild conditions to form a stable amide bond.

Chemical and Physical Properties
PropertyValueReference
Chemical Formula C25H24BF2N3O5[1]
Molecular Weight 495.28 g/mol [1]
Appearance Purple solid[1]
Solubility Good in most organic solvents (e.g., DMF, DMSO, DCM, acetone)[1][2]
Storage Conditions Store at -20°C, protected from light and moisture.
Spectral Properties

This compound exhibits strong absorption and fluorescence in the orange-red region of the spectrum, making it compatible with common excitation sources and filter sets. Its high quantum yield and extinction coefficient contribute to its exceptional brightness.

Spectral PropertyValueReference
Excitation Maximum (λex) ~545 nm
Emission Maximum (λem) ~570 nm
Molar Extinction Coefficient (ε) 55,000 - 60,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.95
Stokes Shift ~25 nm

Bioconjugation with this compound

The primary application of this compound is the covalent labeling of biomolecules. The NHS ester reacts specifically with primary amines, such as the N-terminus of proteins and the side chain of lysine residues.

Bioconjugation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products BDP_TMR_NHS This compound Conjugate BDP TMR-Biomolecule (Stable Amide Bond) BDP_TMR_NHS->Conjugate + NHS_byproduct N-hydroxysuccinimide BDP_TMR_NHS->NHS_byproduct Biomolecule Biomolecule-NH₂ (Protein, Peptide, etc.) Biomolecule->Conjugate Conditions pH 8.3 - 8.5 Room Temperature

Caption: Covalent labeling of a biomolecule with this compound.

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general procedure for labeling proteins with this compound. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3

  • Purification column (e.g., gel filtration or dialysis cassette)

  • Reaction tubes

  • Vortexer and centrifuge

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 1-10 mg/mL.

    • If the protein is in a different buffer, exchange it for the labeling buffer. Ensure the buffer is free of amine-containing substances like Tris or glycine.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO. This solution should be prepared fresh.

  • Labeling Reaction:

    • Calculate the required amount of dye. A molar excess of 10-20 fold of dye to protein is a common starting point for optimization.

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) or dialysis.

    • The first colored band to elute is the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the excitation maximum of the dye (~545 nm).

ProteinLabeling_Workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis p1 Prepare Protein Solution (Amine-free buffer, pH 8.3) r1 Mix Protein and Dye Solutions p1->r1 p2 Prepare Dye Stock Solution (Anhydrous DMF/DMSO) p2->r1 r2 Incubate (1-2h, RT, dark) r1->r2 u1 Separate Labeled Protein (Gel Filtration/Dialysis) r2->u1 a1 Determine Degree of Labeling (DOL) u1->a1 FluorescenceMicroscopy_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_imaging Imaging s1 Fix and Permeabilize Cells/Tissues s2 Incubate with Primary Antibody s1->s2 l1 Incubate with BDP TMR-labeled Secondary Antibody s2->l1 i1 Wash and Mount Sample l1->i1 i2 Visualize with Fluorescence Microscope (Ex: ~545 nm, Em: ~570 nm) i1->i2 FlowCytometry_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis c1 Prepare Single-Cell Suspension s1 Incubate Cells with BDP TMR-labeled Antibody c1->s1 a1 Wash Cells s1->a1 a2 Acquire Data on Flow Cytometer a1->a2 a3 Analyze Fluorescent Signal to Identify Cell Populations a2->a3 FRET_Principle cluster_fret FRET Occurs (Donor and Acceptor are close) cluster_no_fret No FRET (Donor and Acceptor are distant) D_excited Donor (Excited) A_ground Acceptor (Ground) D_excited->A_ground Energy Transfer (non-radiative) A_excited Acceptor (Excited) D_ground Donor (Ground) A_excited->A_ground Acceptor Emission D_excited2 Donor (Excited) D_ground2 Donor (Ground) D_excited2->D_ground2 Donor Emission A_ground2 Acceptor (Ground) Excitation Excitation Light Excitation->D_excited Excitation->D_excited2

References

BDP TMR NHS Ester: A Comprehensive Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR NHS ester is a high-performance fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. Renowned for its exceptional brightness, photostability, and environmental insensitivity, this compound has emerged as a powerful tool for labeling biomolecules in a wide range of applications, from fluorescence microscopy to high-throughput screening assays. This technical guide provides an in-depth overview of the spectral properties of this compound, detailed protocols for its use in biomolecule conjugation, and its application in fluorescence polarization assays.

Core Spectral and Physical Properties

This compound exhibits a well-defined spectral profile in the orange-red region of the visible spectrum. Its key characteristics are summarized in the tables below. It is important to note that slight variations in these values may be observed between different suppliers due to variations in measurement conditions and instrumentation.

Spectral Properties
PropertyValue RangeSource(s)
Excitation Maximum (λex) 542 - 545 nm[1][2][3][4]
Emission Maximum (λem) 570 - 574 nm[1]
Molar Extinction Coefficient (ε) 55,000 - 60,000 M-1cm-1
Fluorescence Quantum Yield (Φ) 0.64 - 0.96
Stokes Shift ~26 nm
Correction Factor 260 (CF260) 0.16
Correction Factor 280 (CF280) 0.16
Physical and Chemical Properties
PropertyValueSource(s)
Chemical Formula C25H24BF2N3O5 / C31H35BF2N4O6 (X-ester)
Molecular Weight ~495.28 g/mol / ~608.44 g/mol (X-ester)
Appearance Purple solid
Solubility Good in most organic solvents (e.g., DMF, DMSO, DCM, acetone)
Reactive Group N-hydroxysuccinimide (NHS) ester
Reactivity Primary amines

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general procedure for the covalent labeling of proteins with this compound. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus) on the protein to form a stable amide bond.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline (PBS), sodium bicarbonate buffer)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)

  • Reaction tubes

  • Vortexer and centrifuge

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein of interest in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris), as these will compete with the protein for reaction with the NHS ester.

  • Prepare this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

  • Calculate Molar Ratio:

    • Determine the desired molar excess of dye to protein. A common starting point for mono-labeling is a 8-fold molar excess of the NHS ester. The optimal ratio may need to be determined empirically for each protein.

    • Use the following formula to calculate the required amount of NHS ester: mg of NHS ester = (mg of protein / MW of protein) * (molar excess of dye) * MW of NHS ester

  • Labeling Reaction:

    • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

    • The first colored band to elute will be the BDP TMR-labeled protein.

    • Alternatively, dialysis can be used for purification.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of BDP TMR (~544 nm).

Fluorescence Anisotropy/Polarization Assay

BDP TMR is an excellent fluorophore for fluorescence anisotropy (also known as fluorescence polarization) assays due to its relatively long excited-state lifetime. This technique measures the change in the rotational speed of a fluorescent molecule upon binding to another molecule. A small, fluorescently labeled molecule (the tracer) will tumble rapidly in solution, resulting in low polarization. When it binds to a larger molecule, its rotation is slowed, leading to an increase in polarization.

Materials:

  • BDP TMR-labeled molecule (tracer)

  • Binding partner (e.g., protein, antibody)

  • Assay buffer (e.g., PBS with 0.1% Tween-20 to prevent non-specific binding)

  • Microplate reader with polarization filters

  • Black, low-binding microplates

Procedure:

  • Assay Design and Optimization:

    • Determine the optimal concentration of the BDP TMR-labeled tracer. The concentration should be low enough to be significantly below the dissociation constant (Kd) of the binding interaction but high enough to give a sufficient fluorescence signal.

    • Perform a saturation binding experiment by titrating the binding partner against a fixed concentration of the tracer to determine the Kd and the dynamic range of the assay.

  • Assay Protocol (Competitive Binding Example):

    • Prepare a solution of the BDP TMR-labeled tracer and the binding partner in the assay buffer at concentrations determined during optimization.

    • In a black microplate, add a fixed volume of the tracer-binding partner complex to each well.

    • Add serial dilutions of the unlabeled competitor compound to the wells. Include controls for low polarization (tracer only) and high polarization (tracer with saturating concentration of binding partner).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation (~544 nm) and emission (~570 nm) filters and polarizers.

    • The instrument will measure the intensity of the emitted light parallel (I||) and perpendicular (I⊥) to the plane of the polarized excitation light.

  • Data Analysis:

    • The fluorescence polarization (P) or anisotropy (r) is calculated by the instrument's software using the following equations:

      • P = (I_|| - G * I_⊥) / (I_|| + G * I_⊥)

      • r = (I_|| - G * I_⊥) / (I_|| + 2 * G * I_⊥) (where G is an instrument-specific correction factor)

    • Plot the polarization values against the concentration of the competitor to generate a binding curve and determine the IC50.

Visualizations

Experimental Workflow: Protein Labeling and Purification

G Workflow for Protein Labeling with this compound cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) mix Mix Protein and Dye (Optimized Molar Ratio) prep_protein->mix prep_dye Prepare this compound Stock Solution (DMF/DMSO) prep_dye->mix incubate Incubate (1-2h at RT or overnight at 4°C) mix->incubate purify Purify Conjugate (Gel Filtration or Dialysis) incubate->purify collect Collect Labeled Protein purify->collect characterize Characterize Conjugate (Degree of Labeling) collect->characterize

Caption: A flowchart illustrating the key steps in labeling a protein with this compound.

Logical Workflow: Fluorescence Polarization Assay

G Fluorescence Polarization Assay Workflow cluster_setup Assay Setup cluster_assay Binding Assay cluster_measurement Measurement cluster_data Data Analysis tracer BDP TMR-labeled Tracer mix_components Mix Tracer, Binding Partner, and Competitor in Microplate tracer->mix_components binder Binding Partner binder->mix_components competitor Unlabeled Competitor (Serial Dilution) competitor->mix_components incubate_assay Incubate to Reach Equilibrium mix_components->incubate_assay read_plate Measure Fluorescence Polarization (Ex: ~544 nm, Em: ~570 nm) incubate_assay->read_plate calculate_p Calculate Polarization (P) read_plate->calculate_p plot_data Plot P vs. [Competitor] calculate_p->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Caption: A diagram outlining the process of a competitive fluorescence polarization assay.

References

BDP TMR NHS Ester: A Technical Guide to its Spectroscopic Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR NHS ester is a bright, photostable fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. It serves as a superior alternative to traditional dyes like Tetramethylrhodamine (TAMRA) for the labeling of biomolecules. Its N-hydroxysuccinimide (NHS) ester functional group allows for the efficient and specific covalent labeling of primary amines on proteins, peptides, amine-modified oligonucleotides, and other biomolecules.[1] This technical guide provides an in-depth overview of the spectral properties, experimental protocols, and key characteristics of this compound, designed to assist researchers in its effective application.

Core Properties of this compound

This compound exhibits exceptional fluorescence characteristics, including a high quantum yield and a large molar extinction coefficient, which contribute to its superior brightness compared to other fluorophores in the same spectral range.[2][3] The dye's fluorescence is relatively insensitive to pH and solvent polarity, providing consistent performance across a variety of experimental conditions.[4] Furthermore, its relatively long excited-state lifetime makes it an excellent choice for fluorescence polarization and anisotropy-based assays, which are valuable for studying molecular interactions and binding events.[5]

Quantitative Spectroscopic Data

The key spectroscopic and physical properties of this compound and its variants are summarized in the table below. These values are essential for instrument setup and data analysis in fluorescence-based experiments.

PropertyThis compoundBDP TMR-X NHS EsterBDY TMR-X, SENotes
Excitation Maximum (λex) ~545 nm542 nm~544 nmThe "X" in BDP TMR-X denotes a seven-atom aminohexanoyl spacer.
Emission Maximum (λem) ~570 nm574 nm~570 nm
Molar Extinction Coefficient (ε) Not specified55,000 cm⁻¹M⁻¹60,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.950.640.96
Stokes Shift ~26 nm32 nm26 nmCalculated from the excitation and emission maxima.
Molecular Weight 495.28 g/mol 608.5 g/mol 608.44 g/mol
Chemical Formula C₂₅H₂₄BF₂N₃O₅C₃₁H₃₅BF₂N₄O₆C₃₁H₃₅BF₂N₄O₆
Solubility Good in most organic solvents (DMF, DMSO, DCM, acetone)Soluble to 100 mM in DMSOGood in organic solvents (DMF, DMSO, dichloromethane)
Purity >95% (by NMR and HPLC-MS)≥95%> 95% (by ¹H NMR and HPLC-MS)

Experimental Protocols

Labeling of Biomolecules with this compound

This protocol provides a general guideline for the covalent labeling of proteins and other biomolecules containing primary amines with this compound.

Materials:

  • This compound

  • Biomolecule to be labeled (e.g., protein, peptide)

  • Reaction Buffer: Amine-free buffer with a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate buffer).

  • Solvent: High-quality, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Purification column (e.g., gel filtration column) appropriate for the size of the biomolecule.

Procedure:

  • Preparation of Biomolecule Solution: Dissolve the biomolecule in the reaction buffer at a concentration of 1-10 mg/mL.

  • Preparation of Dye Stock Solution: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Add the dye stock solution to the biomolecule solution. The optimal molar ratio of dye to biomolecule will need to be determined empirically but a starting point of a 5-10 fold molar excess of the dye is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is advisable.

  • Purification of the Conjugate:

    • Separate the labeled biomolecule from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or dialysis.

    • The labeled biomolecule will typically elute first as a colored band.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per biomolecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for protein) and at the excitation maximum of the dye (~545 nm).

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for biomolecule labeling and a conceptual representation of how a labeled molecule might be used in a signaling pathway study.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_dye Dissolve BDP TMR NHS Ester in DMSO/DMF mix Mix Dye and Biomolecule Solutions prep_dye->mix prep_protein Dissolve Biomolecule in Reaction Buffer (pH 8.3-8.5) prep_protein->mix incubate Incubate at RT (1-2 hours, protected from light) mix->incubate purify Separate Conjugate from Free Dye (e.g., Gel Filtration) incubate->purify analyze Characterize Conjugate (e.g., Spectroscopy, DOL) purify->analyze signaling_pathway cluster_cell Cell receptor Receptor protein1 Signaling Protein 1 receptor->protein1 Activation protein2 Signaling Protein 2 protein1->protein2 Phosphorylation response Cellular Response protein2->response Signal Transduction ligand BDP TMR-Labeled Ligand ligand->receptor Binding

References

BDP TMR NHS Ester: A Technical Guide to Quantum Yield, Brightness, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent dye BDP TMR NHS ester, a powerful tool for labeling and detecting biomolecules. Boron-dipyrromethene (BODIPY) dyes, such as BDP TMR, are known for their exceptional photophysical properties, including high fluorescence quantum yields and brightness, making them superior alternatives to traditional fluorophores like tetramethylrhodamine (TAMRA). This guide will delve into the quantitative photophysical properties of this compound, provide detailed experimental protocols for its use, and illustrate its application in a key research area.

Core Photophysical and Chemical Properties

This compound is an amine-reactive derivative of the BDP TMR fluorophore. The N-hydroxysuccinimidyl (NHS) ester group allows for the covalent labeling of primary amines on proteins, peptides, and other biomolecules to form a stable amide bond. This dye is particularly valued for its high quantum yield and brightness, which translates to enhanced sensitivity in various applications.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its common variant, BDP TMR-X-NHS ester, which includes a C6 linker to reduce potential steric hindrance and interaction between the dye and the labeled molecule.

PropertyThis compoundBDP TMR-X-NHS esterSource(s)
Excitation Maximum (λex) ~542 - 545 nm~542 nm[1][2]
Emission Maximum (λem) ~570 - 574 nm~574 nm[1][2]
Molar Extinction Coefficient (ε) ~55,000 cm-1M-1~55,000 cm-1M-1[1]
Fluorescence Quantum Yield (Φ) ~0.64 - 0.95~0.64
Molecular Weight ~495.28 g/mol ~608.45 g/mol

Brightness , a practical measure of a fluorophore's performance in an experimental setting, is proportional to the product of its molar extinction coefficient and fluorescence quantum yield (Brightness ∝ ε × Φ). Given the high values of both these parameters for this compound, it is significantly brighter than traditional dyes like TAMRA.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protein Labeling with this compound

This protocol describes the general procedure for covalently labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS, at pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5).

  • This compound.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

  • Reaction tubes.

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the chosen labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for reaction with the NHS ester.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution of ~1-10 mg/mL.

  • Perform the Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the dissolved this compound. The optimal molar ratio may need to be determined empirically.

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purify the Conjugate: Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute will be the protein-dye conjugate.

  • Determine the Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~542 nm).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield of this compound can be determined using the comparative method, which involves comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • This compound.

  • A suitable quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

  • Spectrophotometer.

  • Fluorometer.

  • Cuvettes.

  • Solvent (e.g., ethanol).

Procedure:

  • Prepare a Series of Dilutions: Prepare a series of dilutions of both the this compound and the quantum yield standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.

  • Measure Fluorescence Emission: Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths).

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot and Calculate: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear. The quantum yield of the sample (Φsample) can then be calculated using the following equation:

    Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η2sample / η2standard)

    Where Φ is the quantum yield, Gradient is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

Application Highlight: Fluorescence Polarization Immunoassay for GPCR Ligand Binding

This compound is an excellent choice for fluorescence polarization (FP) assays due to its high quantum yield and relatively long fluorescence lifetime. FP is a powerful technique for studying molecular interactions in solution, such as ligand-receptor binding. The following section describes a typical workflow for a competitive fluorescence polarization immunoassay (FPIA) to screen for ligands that bind to a G-protein coupled receptor (GPCR).

In this assay, a known ligand for the GPCR is labeled with BDP TMR (the "tracer"). When the tracer is unbound and free in solution, it tumbles rapidly, resulting in a low fluorescence polarization value. When the tracer binds to the much larger GPCR, its tumbling is slowed, leading to a high fluorescence polarization value. Unlabeled compounds that compete with the tracer for binding to the GPCR will displace the tracer, causing a decrease in the fluorescence polarization.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows.

FPIA_Principle cluster_0 Low Polarization cluster_1 High Polarization Free_Tracer BDP TMR-Ligand (Tracer) Rapid Tumbling Bound_Tracer GPCR BDP TMR-Ligand Slow Tumbling Free_Tracer:f0->Bound_Tracer:f1 Binds to GPCR Bound_Tracer:f1->Free_Tracer:f0 Displaced by Competitor

Caption: Principle of Fluorescence Polarization Assay.

FPIA_Workflow start Start prepare_reagents Prepare Reagents: - BDP TMR-labeled Ligand (Tracer) - GPCR Preparation - Test Compounds (Library) - Assay Buffer start->prepare_reagents dispense Dispense Reagents into Microplate prepare_reagents->dispense incubate Incubate to Reach Binding Equilibrium dispense->incubate read_fp Read Fluorescence Polarization (Ex: ~542 nm, Em: ~574 nm) incubate->read_fp analyze Analyze Data: Calculate % Inhibition read_fp->analyze end Identify Hits analyze->end

Caption: Competitive FPIA Workflow for GPCR Ligand Screening.

This technical guide provides a comprehensive overview of this compound, highlighting its superior photophysical properties and its utility in modern biological research. The provided protocols and workflow diagrams serve as a practical resource for researchers and scientists in drug development and related fields.

References

BDP TMR NHS Ester: A Technical Guide to Photostability and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR NHS ester is a bright, amine-reactive fluorescent dye belonging to the borondipyrromethene (BODIPY) class.[1] It is spectrally similar to tetramethylrhodamine (TMR), making it compatible with existing filter sets for this popular fluorophore.[1] A key advantage of BDP TMR over traditional rhodamine dyes is its exceptionally high fluorescence quantum yield, which often approaches unity, resulting in significantly brighter signals.[2][3] This, combined with the inherent photostability of the BODIPY core, makes this compound an excellent choice for a wide range of applications in biological imaging and analysis, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies.[3] This technical guide provides an in-depth look at the photostability of this compound, along with detailed experimental protocols for its use.

Core Properties and Photostability

The primary mechanism of photobleaching for many fluorophores, including BODIPY dyes, involves the generation of reactive oxygen species (ROS) upon excitation. These ROS can then react with and destroy the fluorophore, leading to an irreversible loss of fluorescence. The inherent chemical structure of the BODIPY core imparts a greater resistance to this process compared to dyes like fluorescein.

Quantitative Data Summary

The following table summarizes the key spectral and physical properties of this compound.

PropertyValueReference
Excitation Maximum (λex)~544 nm
Emission Maximum (λem)~570 nm
Quantum Yield (Φ)~0.95
Molecular FormulaC₂₅H₂₄BF₂N₃O₅
Molecular Weight~495.29 g/mol
SolubilityGood in most organic solvents (DMF, DMSO)

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol provides a general procedure for the covalent labeling of proteins with this compound. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus) on the protein to form a stable amide bond.

Materials:

  • This compound

  • Protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline, PBS, at pH 7.2-8.5)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Gel filtration column (e.g., Sephadex G-25)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add the dye stock solution dropwise. The molar ratio of dye to protein will need to be optimized for your specific application, but a starting point of 10-20 moles of dye per mole of protein is common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with your desired storage buffer (e.g., PBS). The first colored band to elute will be the labeled protein.

  • Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the excitation maximum of the dye (~544 nm).

Protocol 2: Assessment of Photostability

This protocol describes a method for comparing the photostability of BDP TMR-labeled biomolecules to other fluorophores using fluorescence microscopy.

Materials:

  • BDP TMR-labeled biomolecule (e.g., antibody)

  • Microscope slide and coverslip

  • Mounting medium

  • Fluorescence microscope with a suitable filter set for BDP TMR and a digital camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare a microscope slide with the BDP TMR-labeled biomolecule immobilized on the surface or in a fixed cell preparation.

  • Image Acquisition:

    • Locate a region of interest (ROI) with uniform fluorescence.

    • Using a consistent set of acquisition parameters (e.g., objective, laser power, exposure time), acquire a time-lapse series of images. For example, capture an image every 10 seconds for a total of 5-10 minutes. It is crucial to keep the illumination conditions constant throughout the experiment.

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software.

    • Measure the mean fluorescence intensity of the ROI in each frame.

    • Plot the normalized fluorescence intensity as a function of time.

    • The rate of fluorescence decay is an indicator of the photostability. A slower decay rate signifies higher photostability.

    • This can be compared to the decay rate of another fluorophore imaged under the identical conditions.

Visualizations

Bioconjugation of this compound to a Primary Amine

G This compound Bioconjugation Workflow A This compound in DMSO/DMF C Reaction Mixture A->C B Protein with Primary Amines (e.g., Lysine) in Buffer (pH 8.3) B->C D Incubation (1-2 hours, RT, dark) C->D E BDP TMR-Protein Conjugate + Unreacted Dye D->E F Purification (Gel Filtration) E->F G Purified BDP TMR-Protein Conjugate F->G

Caption: Workflow for labeling a protein with this compound.

Immunofluorescence Staining Protocol Workflow

G Immunofluorescence Staining Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_final Final Steps A Fix Cells/Tissue B Permeabilize Cells A->B C Block Non-specific Binding B->C D Incubate with Primary Antibody C->D E Wash D->E F Incubate with BDP TMR-labeled Secondary Antibody E->F G Wash F->G H Mount Coverslip G->H I Image with Fluorescence Microscope H->I

Caption: A typical workflow for an indirect immunofluorescence experiment.

Conclusion

This compound is a high-performance fluorescent probe that offers exceptional brightness and good photostability, making it a valuable tool for a multitude of bio-imaging and -analytical techniques. While quantitative photobleaching data is not as readily available as for some other dyes, its performance in demanding applications underscores its robustness. By following the detailed protocols provided in this guide, researchers can effectively utilize this compound to generate high-quality, reproducible data in their experiments. For critical applications, it is always recommended to perform direct comparative photostability experiments against other fluorophores under the specific experimental conditions to be used.

References

BDP TMR Borondipyrromethene Dye: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Structure, Properties, and Applications of a Versatile Fluorophore

This technical guide provides a comprehensive overview of the BDP TMR (borondipyrromethene tetramethylrhodamine) fluorescent dye for researchers, scientists, and drug development professionals. BDP TMR is a highly efficient fluorophore with applications in bioconjugation, fluorescence microscopy, and fluorescence polarization assays. This document details its core structure, spectral properties, and provides detailed experimental protocols for its use.

Core Structure and Physicochemical Properties

BDP TMR belongs to the borondipyrromethene (BODIPY) class of fluorescent dyes, known for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability. The core structure of BDP TMR is 4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionic acid. This fundamental structure can be functionalized with various reactive groups to enable covalent labeling of biomolecules.

dot

Caption: Core chemical structure of BDP TMR.

Note: The DOT script above is a placeholder for a chemical structure diagram. A proper chemical structure drawing tool would be required to generate an accurate image for inclusion.

The key spectral and physical properties of BDP TMR are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex) 542 nm[1][2][3]
Emission Maximum (λem) 574 nm[1][2]
Molar Extinction Coefficient (ε) 55,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) 0.64
Solubility Good in most organic solvents (DMF, DMSO, etc.)
Storage Conditions -20°C in the dark, desiccated

Synthesis of the BDP TMR Core

Bioconjugation with BDP TMR

BDP TMR is frequently supplied with a reactive group to facilitate covalent labeling of biomolecules. The most common derivative is the NHS ester, which reacts with primary amines on proteins and amine-modified oligonucleotides.

Experimental Protocol: Protein Labeling with BDP TMR NHS Ester

This protocol provides a general procedure for labeling proteins with this compound.

Materials:

  • Protein of interest (in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Labeling buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the labeling reaction.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution. A molar excess of the dye (typically 5-20 fold) is used to achieve an optimal degree of labeling.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction:

    • Add the quenching solution to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for an additional 30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterize the Conjugate:

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and 542 nm (for BDP TMR).

dot

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution (1-10 mg/mL in amine-free buffer) Labeling Incubate Protein and Dye (1-2 hours at RT, protected from light) Protein_Prep->Labeling Dye_Prep Prepare this compound (Stock solution in DMF/DMSO) Dye_Prep->Labeling Quenching Quench Reaction (Add Tris or Glycine) Labeling->Quenching Purification Purify Conjugate (Size-Exclusion Chromatography) Quenching->Purification Characterization Characterize Conjugate (Determine DOL) Purification->Characterization

Caption: Workflow for protein labeling with this compound.

Applications in Fluorescence Microscopy

BDP TMR's brightness and photostability make it an excellent choice for fluorescence microscopy. It can be used to visualize labeled biomolecules within cells or tissues.

Experimental Protocol: Staining Fixed Cells with BDP TMR Conjugates

This protocol outlines a general procedure for staining fixed cells with a BDP TMR-labeled antibody.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • BDP TMR-labeled primary or secondary antibody

  • Mounting medium

Procedure:

  • Cell Culture and Fixation:

    • Grow cells to the desired confluency on sterile coverslips.

    • Wash the cells with PBS.

    • Fix the cells with fixation solution for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Incubate the cells with permeabilization buffer for 10 minutes at room temperature. This step is necessary for intracellular targets.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Antibody Staining:

    • Dilute the BDP TMR-labeled antibody in blocking buffer to the desired concentration.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for BDP TMR (Excitation: ~540 nm, Emission: ~575 nm).

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Cell_Staining_Workflow Start Cells on Coverslips Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 1% BSA) Permeabilization->Blocking Antibody_Staining Incubate with BDP TMR-labeled Antibody Blocking->Antibody_Staining Washing Wash to Remove Unbound Antibody Antibody_Staining->Washing Mounting Mount Coverslip Washing->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: General workflow for immunofluorescence staining of fixed cells.

Fluorescence Polarization Assays

BDP TMR is particularly well-suited for fluorescence polarization (FP) assays due to its relatively long fluorescence lifetime. FP is a powerful technique for studying molecular interactions in solution, such as protein-ligand binding.

Experimental Protocol: Competitive Fluorescence Polarization Binding Assay

This protocol describes a competitive FP assay to screen for inhibitors of a protein-ligand interaction.

Materials:

  • Purified protein (receptor)

  • BDP TMR-labeled ligand (tracer)

  • Unlabeled competitor compounds (inhibitors)

  • Assay buffer

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Assay Setup:

    • In a microplate, add a fixed concentration of the protein and the BDP TMR-labeled ligand to each well. The concentration of the tracer should be low (in the nanomolar range) and the protein concentration should be optimized to give a significant polarization signal.

    • Add a serial dilution of the competitor compounds to the wells.

    • Include control wells with only the tracer (minimum polarization) and wells with the tracer and protein but no competitor (maximum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate excitation and emission filters for BDP TMR.

  • Data Analysis:

    • The polarization values will decrease as the concentration of the competitor increases, due to the displacement of the BDP TMR-labeled ligand from the protein.

    • Plot the polarization values against the competitor concentration to determine the IC50 value for each inhibitor.

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FP_Assay_Workflow cluster_setup Assay Setup cluster_run Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Protein, BDP TMR-Tracer, and Competitor Solutions Plate_Setup Dispense Reagents into Microplate (Fixed Protein & Tracer, Serial Dilution of Competitor) Prepare_Reagents->Plate_Setup Incubation Incubate to Reach Equilibrium Plate_Setup->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Plotting Plot Polarization vs. Competitor Concentration Measurement->Plotting IC50 Determine IC50 Values Plotting->IC50

Caption: Workflow for a competitive fluorescence polarization binding assay.

References

BDP TMR NHS Ester: A Technical Guide to Solubility and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and storage conditions of BDP TMR NHS ester, a widely used fluorescent dye in biological research. This document outlines critical data on its solubility in various solvents, recommended storage protocols to maintain its integrity, and detailed experimental procedures for its use in labeling biomolecules.

Core Properties of this compound

This compound is a bright, amine-reactive fluorescent dye belonging to the borondipyrromethene (BODIPY) class.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group allows for covalent labeling of primary amines on proteins, peptides, and other biomolecules.[1]

Solubility Data

The solubility of this compound is a critical factor in the preparation of stock solutions for labeling experiments. While it exhibits good solubility in many common organic solvents, quantitative data is essential for accurate and reproducible results.[3][4]

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)50 mg/mL (100.95 mM)Ultrasonic agitation may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic, which can impact solubility.
Dimethylformamide (DMF)Good solubilityNo quantitative data available.
Dichloromethane (DCM)Good solubilityNo quantitative data available.
AcetoneGood solubilityNo quantitative data available.

Storage and Stability

Proper storage of this compound is crucial to prevent degradation and loss of reactivity. Both the solid form and stock solutions require specific conditions to ensure a long shelf life.

Solid Form
ConditionTemperatureDurationNotes
Short-term0 - 4 °CDays to weeksKeep dry and protected from light.
Long-term-20 °CMonths to yearsKeep dry, dark, and desiccated.
Stock Solutions
SolventTemperatureDurationNotes
DMSO-20 °C1 monthProtect from light.
DMSO-80 °C6 monthsProtect from light. Aliquot to avoid repeated freeze-thaw cycles.

Note: Aqueous solutions of NHS esters are not stable and should be used immediately after preparation. The NHS ester is susceptible to hydrolysis, especially at neutral to high pH.

Experimental Protocols

This section provides a detailed methodology for the preparation of this compound stock solutions and a general protocol for labeling proteins.

Preparation of Stock Solution

A typical stock solution is prepared in anhydrous DMSO at a concentration of 10 mg/mL.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the dye.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for 1 mg of dye, add 100 µL of DMSO for a 10 mg/mL solution).

  • Vortex the solution thoroughly until the dye is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

Protein Labeling Protocol

This protocol describes a general procedure for labeling proteins with this compound. The optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

  • Protein solution (in an amine-free buffer, e.g., PBS)

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for reaction with the NHS ester.

  • Calculate the Amount of Dye: Determine the desired molar excess of the dye to the protein. A common starting point is a 10-20 fold molar excess.

  • Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution.

    • Mix thoroughly by gentle vortexing or inversion.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the excitation maximum of BDP TMR (around 545 nm).

Visualizing Workflows and Mechanisms

To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Prepare Protein Prepare Protein Mix Mix Prepare Protein->Mix Prepare Dye Prepare Dye Prepare Dye->Mix Incubate Incubate Mix->Incubate Purify Purify Incubate->Purify Analyze Analyze Purify->Analyze

Caption: Experimental workflow for protein labeling with this compound.

reaction_mechanism cluster_reactants Reactants cluster_products Products Protein_NH2 Protein-NH₂ Reaction + Protein_NH2->Reaction BDP_TMR_NHS BDP TMR-NHS BDP_TMR_NHS->Reaction Labeled_Protein Protein-NH-CO-BDP TMR Reaction->Labeled_Protein pH 8.3-8.5 NHS_byproduct NHS Reaction->NHS_byproduct

Caption: Amine-reactive labeling chemistry of this compound.

References

BDP TMR NHS Ester (CAS: 485397-12-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BDP TMR NHS ester, a fluorescent dye increasingly utilized in biological and biomedical research. This document details its core properties, experimental protocols for its application, and visual representations of key processes to facilitate its effective use in the laboratory.

Core Compound Characteristics

This compound is a bright, amine-reactive fluorescent dye belonging to the borondipyrromethene (BODIPY) class. Its N-hydroxysuccinimide (NHS) ester functional group allows for straightforward and efficient covalent labeling of primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1] It is spectrally similar to tetramethylrhodamine (TMR) but offers significantly brighter fluorescence and a longer excited-state lifetime, making it an excellent choice for applications requiring high sensitivity.[2][3]

Physicochemical Properties
PropertyValueReference(s)
CAS Number 485397-12-4[2]
Molecular Formula C₂₅H₂₄BF₂N₃O₅[4]
Molecular Weight 495.3 g/mol
Appearance Purple solid
Solubility Good in most organic solvents (DMF, DMSO, DCM, acetone)
Spectral Properties
PropertyValueReference(s)
Excitation Maximum (λex) 545 nm
Emission Maximum (λem) 570 nm
Fluorescence Quantum Yield (Φ) 0.95

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in the labeling of antibodies, a common application for this dye.

Antibody Labeling with this compound

This protocol outlines the steps for the covalent conjugation of this compound to an antibody.

1. Preparation of Reagents:

  • Antibody Solution: Prepare the antibody solution at a concentration of 2 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS). The antibody solution must be free of extraneous proteins like bovine serum albumin (BSA) and stabilizers containing primary amines (e.g., sodium azide).

  • Reaction Buffer: Prepare a 1 M sodium bicarbonate (NaHCO₃) solution with a pH of 8.3-8.5.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

2. Labeling Reaction:

  • Add the reaction buffer to the antibody solution to achieve a final concentration that raises the pH to between 8.0 and 8.5. A common approach is to add 1/10th of the antibody solution volume of 1 M NaHCO₃.

  • Add the this compound stock solution to the antibody solution. A typical molar excess of the dye to the antibody is 8-fold for mono-labeling. The optimal ratio may need to be determined empirically for specific antibodies and desired degrees of labeling.

  • Gently mix the reaction mixture and incubate for 1 hour at room temperature, protected from light.

Purification of the Labeled Antibody

Post-labeling, it is crucial to remove any unconjugated dye. Gel filtration chromatography is a commonly used method for this purpose.

1. Column Preparation:

  • Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS according to the manufacturer's instructions.

2. Purification:

  • Apply the antibody-dye reaction mixture to the top of the equilibrated column.

  • Allow the mixture to enter the column bed completely.

  • Elute the labeled antibody with PBS. The first colored fraction to elute will be the labeled antibody, as it is larger and passes through the column more quickly than the smaller, unconjugated dye molecules.

  • Collect the fractions containing the labeled antibody.

Characterization of the Labeled Antibody

After purification, it is important to characterize the conjugate to determine the degree of labeling and confirm its functionality.

1. Degree of Labeling (DOL) Determination:

  • The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (545 nm for BDP TMR). The DOL can be calculated using the Beer-Lambert law, taking into account the extinction coefficients of the antibody and the dye.

2. Functional Analysis:

  • The functionality of the labeled antibody should be assessed to ensure that the conjugation process has not compromised its binding affinity. This can be evaluated using techniques such as ELISA, flow cytometry, or immunofluorescence microscopy, comparing the performance of the labeled antibody to that of the unlabeled antibody.

Visualizing the Workflow and Principles

The following diagrams, generated using the DOT language, illustrate the key processes involved in using this compound.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization antibody Antibody in Amine-Free Buffer mix Mix Antibody, Dye, and Buffer antibody->mix dye This compound in DMSO/DMF dye->mix buffer Reaction Buffer (pH 8.3-8.5) buffer->mix incubate Incubate at RT (1 hr, dark) mix->incubate column Gel Filtration Column incubate->column elute Elute with PBS column->elute collect Collect Labeled Antibody elute->collect dol Determine Degree of Labeling collect->dol functional Functional Analysis (e.g., ELISA) collect->functional

Caption: Experimental workflow for antibody labeling with this compound.

References

An In-depth Technical Guide to BDP TMR NHS Ester: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BDP TMR NHS ester, a fluorescent dye increasingly utilized in biological research and drug development. This document details the molecule's physicochemical properties, provides protocols for its use in labeling biomolecules, and explores its application in cellular imaging, with a specific focus on cancer-associated fibroblast (CAF) research.

Core Properties of this compound

This compound is a bright, amine-reactive fluorescent dye belonging to the borondipyrromethene (BODIPY) class. Its spectral properties are similar to tetramethylrhodamine (TMR), but it offers significantly higher fluorescence quantum yield and photostability, making it an excellent choice for a variety of fluorescence-based assays.[1] The N-hydroxysuccinimide (NHS) ester functional group allows for covalent labeling of primary amines on proteins, peptides, and other biomolecules.

Physicochemical and Spectral Data

The key quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Property Value Reference
Molecular Weight 495.28 g/mol [2]
Chemical Formula C₂₅H₂₄BF₂N₃O₅[2]
CAS Number 485397-12-4[2]
Appearance Purple solid
Solubility Good in most organic solvents (DMF, DMSO, DCM, acetone)[2]
Spectral Property Value Reference
Excitation Maximum (λex) 542 nm
Emission Maximum (λem) 574 nm
Molar Extinction Coefficient (ε) 55,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) 0.64

Experimental Protocols

The following section provides a detailed methodology for labeling proteins with this compound. This protocol is adapted from general NHS ester labeling procedures and should be optimized for specific applications.

Protein Labeling with this compound

This protocol outlines the steps for conjugating this compound to a protein of interest.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Gel filtration column (e.g., Sephadex G-25)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for reaction with the NHS ester.

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

    • The NHS ester is moisture-sensitive, so use of anhydrous solvents and prompt use are critical.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized, but a starting point of a 10-fold molar excess of the dye is recommended.

    • Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a gel filtration column equilibrated with a suitable buffer (e.g., PBS).

    • The first colored band to elute will be the protein-dye conjugate.

  • Characterization:

    • Determine the concentration of the labeled protein and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and 542 nm (for the dye).

Application in Cancer Research: Imaging Cancer-Associated Fibroblasts

A significant application of this compound is in the development of fluorescent probes for cellular imaging. One such application is the synthesis of a probe for targeting Fibroblast Activation Protein (FAP), a marker for cancer-associated fibroblasts (CAFs).

Synthesis of a FAP-Targeted Probe

In a published study, this compound was conjugated to a FAP inhibitor (FAPi) to create a fluorescent imaging agent. The synthesis involves a one-step reaction where the NHS ester of the dye reacts with an amine group on the FAPi molecule. This creates a stable covalent bond, resulting in a fluorescent probe that can specifically bind to FAP-expressing cells.

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the key processes described in this guide.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare Protein Solution Prepare Protein Solution Mix and Incubate Mix and Incubate Prepare Protein Solution->Mix and Incubate Prepare Dye Solution Prepare Dye Solution Prepare Dye Solution->Mix and Incubate Purify Conjugate Purify Conjugate Mix and Incubate->Purify Conjugate Characterize Conjugate Characterize Conjugate Purify Conjugate->Characterize Conjugate

Caption: Experimental workflow for protein labeling with this compound.

G BDP_TMR_NHS This compound Conjugation Conjugation Reaction BDP_TMR_NHS->Conjugation FAP_Inhibitor FAP Inhibitor (with primary amine) FAP_Inhibitor->Conjugation FAP_Probe Fluorescent FAP Probe Conjugation->FAP_Probe CAF Cancer-Associated Fibroblast (Expressing FAP) FAP_Probe->CAF Binding Imaging Fluorescence Imaging CAF->Imaging Visualization

Caption: Logical workflow for FAP targeting using a BDP TMR-based probe.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided data and protocols serve as a starting point for incorporating this versatile fluorescent dye into various research applications.

References

The Cornerstone of Bioconjugation: An In-depth Technical Guide to NHS Ester Chemistry for Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters have long stood as a fundamental tool in the world of bioconjugation, enabling the covalent attachment of a wide array of molecules to proteins, antibodies, nucleic acids, and other biomolecules.[1][][3] This technical guide provides a comprehensive exploration of the core principles, practical applications, and detailed methodologies of NHS ester chemistry, designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this powerful technology.

Core Principles of NHS Ester Chemistry

The utility of NHS esters lies in their capacity for efficient and selective reaction with primary aliphatic amines (–NH₂).[3][4] These amines are readily available on biomolecules, most notably at the N-terminus of polypeptide chains and on the side chain of lysine residues.

The underlying reaction mechanism is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of a primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate which subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable, covalent amide bond.

The Critical Role of pH

The pH of the reaction environment is a paramount factor governing the success of NHS ester conjugation, influencing a delicate balance between amine reactivity and ester stability. The optimal pH range for this reaction is typically between 7.2 and 8.5.

  • Below the optimal pH: Primary amines are protonated (–NH₃⁺), which renders them non-nucleophilic and thus unreactive.

  • Above the optimal pH: The rate of hydrolysis, a competing reaction where the NHS ester reacts with water, increases significantly, leading to a reduction in conjugation yield.

Quantitative Data Summary

The stability of NHS esters and the efficiency of the labeling reaction are quantifiable metrics crucial for experimental design and optimization.

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures
pHTemperature (°C)Half-life
7.004-5 hours
7.0Ambient~7 hours
8.041 hour
8.6410 minutes
9.0AmbientMinutes
Table 2: Typical Labeling Efficiencies
Protein ConcentrationLabeling Efficiency
~1 mg/mL20-30%
~2.5 mg/mL~35%
>5 mg/mLHigher efficiency is possible
Table 3: Comparison of NHS and Sulfo-NHS Esters
FeatureNHS EsterSulfo-NHS Ester
Solubility Insoluble in aqueous buffers; requires organic solvents (e.g., DMSO, DMF).Soluble in aqueous buffers.
Membrane Permeability Permeable to cell membranes.Impermeable to cell membranes.
Stability in Aqueous Solution Generally lower.Slightly higher.
Primary Applications Intracellular labeling, general bioconjugation.Cell surface labeling, general bioconjugation.

Visualizing the Chemistry and Workflow

NHS Ester Reaction Mechanism

NHS_Ester_Reaction cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Reactant1 R-C(=O)O-NHS (NHS Ester) Reaction_Center + Intermediate R-C(O⁻)(NH₂⁺-R')-O-NHS Reactant1->Intermediate Nucleophilic Attack Reactant2 R'-NH₂ (Primary Amine) Product1 R-C(=O)NH-R' (Amide Bond) Intermediate->Product1 Collapse Product2 NHS (N-hydroxysuccinimide) Intermediate->Product2 Product_Center + Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quenching Quenching cluster_purification Purification Prep_Biomolecule Prepare Biomolecule Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) Mix Add NHS Ester to Biomolecule Solution (Molar excess, e.g., 10-20 fold) Prep_Biomolecule->Mix Prep_NHS Prepare NHS Ester Solution (e.g., 10 mg/mL in anhydrous DMSO or DMF) Prep_NHS->Mix Incubate Incubate (1-2h at RT or 2-4h at 4°C) Mix->Incubate Quench Add Quenching Reagent (e.g., Tris or glycine, 20-50 mM final) Incubate->Quench Incubate_Quench Incubate (15-30 min at RT) Quench->Incubate_Quench Purify Purify Labeled Biomolecule (e.g., Size-Exclusion Chromatography, Dialysis) Incubate_Quench->Purify Troubleshooting Start Low Labeling Efficiency Check_Buffer Is the buffer amine-free and pH 7.2-8.5? Start->Check_Buffer Buffer_Yes Yes Check_Buffer->Buffer_Yes Yes Buffer_No No Check_Buffer->Buffer_No No Check_NHS Is the NHS ester reagent fresh and dissolved in anhydrous solvent? NHS_Yes Yes Check_NHS->NHS_Yes Yes NHS_No No Check_NHS->NHS_No No Check_Concentration Is the biomolecule concentration adequate (>1 mg/mL)? Conc_Yes Yes Check_Concentration->Conc_Yes Yes Conc_No No Check_Concentration->Conc_No No Check_Molar_Ratio Is the molar excess of NHS ester sufficient? Ratio_Yes Yes Check_Molar_Ratio->Ratio_Yes Yes Ratio_No No Check_Molar_Ratio->Ratio_No No Success Problem Solved Buffer_Yes->Check_NHS Fix_Buffer Perform buffer exchange into appropriate buffer. Buffer_No->Fix_Buffer NHS_Yes->Check_Concentration Fix_NHS Use fresh NHS ester and high-quality anhydrous solvent. NHS_No->Fix_NHS Conc_Yes->Check_Molar_Ratio Fix_Concentration Increase biomolecule concentration. Conc_No->Fix_Concentration Ratio_Yes->Success Fix_Molar_Ratio Increase molar excess of NHS ester. Ratio_No->Fix_Molar_Ratio Fix_Buffer->Start Re-run experiment Fix_NHS->Start Re-run experiment Fix_Concentration->Start Re-run experiment Fix_Molar_Ratio->Start Re-run experiment

References

BDP TMR Dye: An In-depth Technical Guide for TAMRA Channel Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR (Borondipyrromethene Tetramethylrhodamine) is a high-performance fluorescent dye designed for applications traditionally utilizing Tetramethylrhodamine (TAMRA). As a member of the BODIPY class of fluorophores, BDP TMR offers significant advantages in brightness and photostability, making it an exceptional alternative for a wide range of fluorescence-based assays, including microscopy, flow cytometry, and fluorescence polarization.[1] This technical guide provides a comprehensive overview of BDP TMR, including its physicochemical properties, detailed experimental protocols, and a comparative analysis with TAMRA.

Core Properties and Advantages

BDP TMR is spectrally similar to TAMRA, with excitation and emission maxima in the green-yellow region of the spectrum, making it compatible with standard TAMRA filter sets.[1] However, its borondipyrromethene core structure imparts several superior properties. Unlike TAMRA, BDP TMR exhibits a high fluorescence quantum yield, approaching unity in some cases, which contributes to its exceptional brightness.[1] Furthermore, BDP TMR is noted for its enhanced photostability compared to TAMRA, allowing for longer exposure times and more robust imaging experiments.[1] The dye's fluorescence is also largely insensitive to pH changes between 4 and 10.[2]

BDP TMR is available in a variety of reactive forms, including NHS esters for labeling primary amines, maleimides for targeting sulfhydryl groups, and alkynes and azides for click chemistry applications, providing versatile options for conjugating it to a wide array of biomolecules such as proteins, peptides, and nucleic acids.

Quantitative Data Presentation

For ease of comparison, the key quantitative properties of BDP TMR and TAMRA are summarized in the tables below.

Table 1: Spectral and Photophysical Properties

PropertyBDP TMRTAMRA
Excitation Maximum (nm) ~542~555
Emission Maximum (nm) ~574~580
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~80,000~65,000
Fluorescence Quantum Yield High (approaching 1.0)Moderate (typically < 0.3)
Photostability HighModerate

Table 2: Available Reactive Chemistries

Reactive GroupTarget Functional GroupKey Applications
NHS Ester Primary Amines (-NH₂)Protein and peptide labeling
Maleimide Sulfhydryls (-SH)Site-specific protein labeling
Alkyne/Azide Click Chemistry PartnersBioorthogonal labeling
DBCO Azides (Copper-free click chemistry)Live cell labeling
Tetrazine trans-Cyclooctene (TCO)Fast bioorthogonal labeling
Ceramide LipidsGolgi apparatus staining

Experimental Protocols

This section provides detailed methodologies for common applications of BDP TMR dye.

Protein Labeling with BDP TMR NHS Ester

This protocol describes the labeling of proteins with amine-reactive this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Quenching solution: 1 M Tris-HCl, pH 8.0 (optional)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add a 5-10 fold molar excess of the dissolved this compound. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 30 minutes.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS). The first colored band to elute is the labeled protein.

  • Determination of Degree of Labeling (DOL): The DOL can be calculated from the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum).

Immunofluorescence Staining with BDP TMR-Labeled Antibodies

This protocol outlines a general workflow for using a BDP TMR-labeled secondary antibody in an indirect immunofluorescence experiment.

Materials:

  • Fixed and permeabilized cells on coverslips

  • Primary antibody specific to the target antigen

  • BDP TMR-conjugated secondary antibody

  • Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • Antibody dilution buffer (e.g., PBS with 1% BSA and 0.3% Triton X-100)

  • Wash buffer (e.g., PBS)

  • Antifade mounting medium

Procedure:

  • Blocking: Incubate the fixed and permeabilized cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.

  • Primary Antibody Incubation: Dilute the primary antibody in antibody dilution buffer to its optimal concentration. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with wash buffer for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the BDP TMR-conjugated secondary antibody in antibody dilution buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with wash buffer for 5 minutes each to remove unbound secondary antibody.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with a TAMRA-compatible filter set.

Mandatory Visualization

Ligand-Binding Assay using Fluorescence Polarization

BDP TMR is an excellent fluorophore for fluorescence polarization (FP) assays due to its high quantum yield and relatively long fluorescence lifetime. FP assays are used to study molecular interactions, such as ligand-receptor binding, in a homogeneous format. The principle relies on the observation that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of its emitted light. Upon binding to a larger molecule, the tumbling rate of the tracer slows down, leading to an increase in the polarization of the emitted light.

LigandBinding_FP cluster_0 Unbound State cluster_1 Bound State Free_Tracer BDP TMR-Ligand (Fast Tumbling) Low_Polarization Low Fluorescence Polarization Free_Tracer->Low_Polarization Emits depolarized light Bound_Complex Receptor-BDP TMR-Ligand (Slow Tumbling) Free_Tracer->Bound_Complex Binding Bound_Complex->Free_Tracer Dissociation High_Polarization High Fluorescence Polarization Bound_Complex->High_Polarization Emits polarized light Receptor Receptor Receptor->Bound_Complex

Caption: Principle of a fluorescence polarization-based ligand-binding assay.

Experimental Workflow: FRET-based Protease Activity Assay

Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. A FRET-based protease activity assay can be designed using a substrate peptide labeled with a donor fluorophore and an acceptor (quencher). In the intact peptide, the close proximity of the donor and quencher results in FRET, and the donor's fluorescence is quenched. Upon cleavage of the peptide by a protease, the donor and quencher are separated, leading to an increase in the donor's fluorescence. BDP TMR can serve as an excellent FRET donor in such assays.

FRET_Protease_Assay Start Start with FRET Substrate Substrate BDP TMR-Peptide-Quencher (Intact Substrate) Start->Substrate No_Fluorescence Low BDP TMR Fluorescence (FRET Occurs) Substrate->No_Fluorescence Protease_Addition Add Protease Substrate->Protease_Addition Cleavage Peptide Cleavage Protease_Addition->Cleavage Fluorescence High BDP TMR Fluorescence (FRET Disrupted) Cleavage->Fluorescence End Measure Fluorescence Fluorescence->End

Caption: Workflow of a FRET-based protease activity assay using a BDP TMR-labeled substrate.

Conclusion

BDP TMR dye is a superior alternative to TAMRA for a multitude of fluorescence-based applications. Its high quantum yield, photostability, and versatility in chemical conjugations empower researchers to achieve more sensitive and robust results. The detailed protocols and conceptual workflows provided in this guide serve as a starting point for the successful implementation of BDP TMR in your research and development endeavors. By leveraging the advanced properties of BDP TMR, scientists can push the boundaries of fluorescence detection in cellular imaging, high-throughput screening, and the study of complex biological processes.

References

Methodological & Application

Application Notes and Protocols for BDP TMR NHS Ester Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with BDP TMR NHS ester, a bright and photostable fluorescent dye. The protocol covers reagent preparation, the labeling reaction, purification of the conjugate, and determination of the degree of labeling.

Introduction

BDP TMR (BODIPY® TMR) is a borondipyrromethene dye that serves as a fluorescent label for the tetramethylrhodamine (TAMRA) channel.[1][2] Its N-hydroxysuccinimidyl (NHS) ester derivative is a widely used reagent for labeling proteins and other biomolecules containing primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group.[3][4][5] The reaction between the NHS ester and a primary amine forms a stable amide bond, resulting in a fluorescently labeled protein. This method is essential for a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.

The degree of labeling (DOL), or the molar ratio of dye to protein, is a critical parameter that can influence the performance of the labeled protein. Over-labeling can lead to fluorescence quenching and potential loss of biological activity, while under-labeling may result in a weak signal. Therefore, it is crucial to optimize the labeling conditions and determine the DOL for each conjugate.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a typical this compound protein labeling experiment. These values may require optimization depending on the specific protein and experimental goals.

ParameterRecommended ValueNotes
Molar Excess of Dye to Protein 8-25 foldAn empirical value that may need optimization. Higher excess may be needed for dilute protein solutions.
Protein Concentration 1-10 mg/mLHigher concentrations generally lead to greater labeling efficiency.
Reaction Buffer pH 8.3 - 8.5Optimal for the reaction between NHS esters and primary amines.
Reaction Time 1 hour to overnightLonger incubation times may be required, but can be performed at room temperature or on ice.
Reaction Temperature Room Temperature or 4°CRoom temperature for faster reaction; 4°C (on ice) for overnight incubations to maintain protein stability.
Quenching Agent (Optional) 1 M Tris-HCl, pH 8.0 or 1 M LysineTo stop the labeling reaction by consuming unreacted NHS ester.
Optimal Degree of Labeling (DOL) 2-10 (for antibodies)Varies depending on the application and protein. Should be determined experimentally.

Experimental Protocols

Materials
  • Protein to be labeled (in an amine-free buffer)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25) or dialysis tubing

  • Phosphate-buffered saline (PBS)

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M Lysine

Experimental Workflow

The overall workflow for protein labeling consists of four main stages: preparation of reagents, the labeling reaction, purification of the conjugate, and characterization of the labeled protein.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization prep_protein Prepare Protein Solution reaction Incubate Protein and Dye prep_protein->reaction prep_dye Prepare Dye Stock Solution prep_dye->reaction purify Separate Labeled Protein from Free Dye reaction->purify characterize Calculate Degree of Labeling (DOL) purify->characterize

Caption: Experimental workflow for this compound protein labeling.

Step-by-Step Protocol
  • Prepare Protein Solution:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2.5 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into the reaction buffer using dialysis or a desalting column.

  • Prepare Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. For example, for a 1 µmol vial, add 100 µL of solvent.

    • Vortex briefly to ensure the dye is fully dissolved.

  • Perform the Labeling Reaction:

    • Add the calculated amount of the 10 mM dye stock solution to the protein solution. A starting point is to use a 10-fold molar excess of dye to protein.

    • The following formula can be used to calculate the volume of dye to add: Volume of Dye (µL) = [Molar Excess of Dye] x [Protein Concentration (M)] x [Protein Volume (µL)] / [Dye Concentration (M)]

    • Mix thoroughly by gentle vortexing or inversion.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the Conjugate:

    • It is crucial to remove the unreacted dye to obtain an accurate determination of the degree of labeling and for optimal performance in downstream applications.

    • Gel Filtration: Pass the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS. The larger labeled protein will elute first, followed by the smaller, unreacted dye molecules.

    • Dialysis: Alternatively, dialyze the reaction mixture against PBS at 4°C with several buffer changes over 24-48 hours.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance of BDP TMR (~546 nm, Amax).

    • Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm: Protein Concentration (M) = (A280 - (Amax × CF)) / ε_protein Where:

      • CF is the correction factor (A280 of the free dye / Amax of the free dye). For BDP TMR, this is approximately 0.3.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the concentration of the dye: Dye Concentration (M) = Amax / ε_dye Where:

      • ε_dye is the molar extinction coefficient of BDP TMR at its Amax (~60,000 cm⁻¹M⁻¹).

    • Calculate the Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)

Chemical Reaction Pathway

The labeling reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the N-hydroxysuccinimide ester group of the BDP TMR dye. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

G reactant1 Protein-NH₂ (Primary Amine) reaction + reactant1->reaction reactant2 BDP TMR-NHS Ester reactant2->reaction product1 Protein-NH-CO-BDP TMR (Labeled Protein) product2 N-hydroxysuccinimide intermediate reaction->intermediate pH 8.3-8.5 intermediate->product1 intermediate->product2

Caption: Reaction of this compound with a primary amine on a protein.

Storage and Handling

Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant such as glycerol to a final concentration of 50% and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The this compound should be stored at -20°C, desiccated, and protected from light.

References

Application Notes and Protocols: BDP TMR NHS Ester Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR NHS ester is a bright, photostable, orange-fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores.[1] Its N-hydroxysuccinimide (NHS) ester functional group allows for efficient and specific covalent labeling of primary amines on various biomolecules, including proteins, peptides, and amine-modified oligonucleotides.[1][2] This process, known as bioconjugation, is a cornerstone of modern biological research and drug development, enabling the fluorescent tagging of molecules for a wide range of applications such as fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[3][4] BDP TMR is significantly brighter than traditional dyes like TAMRA, making it an excellent choice for sensitive applications.

These application notes provide detailed protocols for the conjugation of this compound to primary amines on proteins and oligonucleotides, along with important technical data and troubleshooting guidance.

Product Information and Storage

Proper handling and storage of this compound are crucial to maintain its reactivity.

PropertySpecification
Chemical Name 2,5-dioxopyrrolidin-1-yl 3-(5,5-difluoro-7-(4-methoxyphenyl)-1,3-dimethyl-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f]diazaborinin-2-yl)propanoate
Molecular Formula C25H24BF2N3O5
Molecular Weight 495.29 g/mol
Excitation Maximum (λex) ~545 nm
Emission Maximum (λem) ~570 nm
Appearance Solid powder
Solubility Good in DMSO, DMF, and most organic solvents
Storage (Unopened) -20°C in the dark, desiccated, for up to 12 months
Storage (Stock Solution in Anhydrous DMSO/DMF) -20°C for 1-2 months
Transportation Room temperature for up to 3 weeks

Reaction Mechanism

The conjugation of this compound to a primary amine proceeds via a nucleophilic acyl substitution reaction. The primary amine group on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

ReactionMechanism cluster_reactants Reactants cluster_products Products BDP_TMR_NHS BDP TMR-NHS Ester Conjugate BDP TMR-Biomolecule (Stable Amide Bond) BDP_TMR_NHS->Conjugate pH 7.2 - 8.5 Primary_Amine Biomolecule-NH₂ (Primary Amine) NHS N-Hydroxysuccinimide (Byproduct) ExperimentalWorkflow start Start prep_biomolecule 1. Prepare Biomolecule Solution (Protein or Oligonucleotide) in Amine-Free Buffer (pH 8.3-8.5) start->prep_biomolecule prep_dye 2. Prepare this compound Stock Solution in Anhydrous DMSO or DMF prep_biomolecule->prep_dye calculate_ratio 3. Calculate Dye:Biomolecule Molar Ratio prep_dye->calculate_ratio reaction 4. Add Dye to Biomolecule and Incubate (1-4h at RT or overnight at 4°C) calculate_ratio->reaction quench 5. Quench Reaction (Optional) with Tris or Glycine reaction->quench purify 6. Purify Conjugate (Gel Filtration, Dialysis, or Precipitation) quench->purify analyze 7. Analyze Conjugate (e.g., Determine DOL) purify->analyze end_node End analyze->end_node

References

Application Notes and Protocols for BDP TMR NHS Ester in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR NHS ester is a bright, photostable, and amine-reactive fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. Its spectral properties are similar to tetramethylrhodamine (TAMRA), making it compatible with existing filter sets and instrumentation. However, BDP TMR offers significant advantages, including higher fluorescence quantum yield and superior photostability, which are crucial for demanding fluorescence microscopy applications. This document provides detailed application notes and protocols for the use of this compound in labeling biomolecules and subsequent fluorescence microscopy imaging.

This compound is particularly well-suited for labeling proteins, antibodies, peptides, and other molecules containing primary amine groups. The N-hydroxysuccinimidyl (NHS) ester moiety reacts efficiently with primary amines at physiological to slightly alkaline pH to form stable amide bonds. The resulting conjugates can be used in a variety of fluorescence-based assays, including immunofluorescence microscopy, flow cytometry, and fluorescence polarization assays.[1][2]

Physicochemical and Spectral Properties

This compound exhibits exceptional brightness and photostability, making it an ideal choice for high-resolution and long-term imaging experiments.[][4] A summary of its key properties is presented in the table below.

PropertyValueReference
Chemical Formula C31H35BF2N4O6
Molecular Weight 608.44 g/mol
Excitation Maximum (λex) ~542 nm[2]
Emission Maximum (λem) ~574 nm
Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.9
Solubility Good in DMSO, DMF
Reactivity Primary amines

Labeling Chemistry

The N-hydroxysuccinimidyl (NHS) ester of BDP TMR reacts with primary amines (e.g., the side chain of lysine residues in proteins or the N-terminus) to form a stable amide bond. This reaction is highly specific and efficient under mild conditions.

BDP_TMR BDP TMR-NHS Ester Conjugate BDP TMR-Biomolecule Conjugate BDP_TMR->Conjugate pH 8.0-9.0 Primary_Amine Biomolecule-NH₂ (Primary Amine) Primary_Amine->Conjugate NHS N-hydroxysuccinimide Conjugate->NHS

Caption: Reaction of this compound with a primary amine.

Experimental Protocols

Protocol 1: Labeling an Antibody with this compound

This protocol describes the labeling of a primary antibody with this compound. The degree of labeling can be adjusted by varying the molar ratio of dye to antibody.

Materials:

  • Primary antibody (concentration: 1-5 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Antibody Solution: Dissolve the antibody in the labeling buffer at a concentration of 1-5 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • While vortexing, slowly add the calculated volume of the dye stock solution to the antibody solution. A 10 to 20-fold molar excess of the dye is a good starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody (the first colored band to elute).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 542 nm (for BDP TMR).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law. The DOL is the molar ratio of the dye to the protein.

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

start Start prep_antibody Prepare Antibody in Labeling Buffer start->prep_antibody prep_dye Prepare this compound Stock Solution start->prep_dye mix Mix Antibody and Dye Solutions prep_antibody->mix prep_dye->mix incubate Incubate for 1-2 hours at RT (in dark) mix->incubate purify Purify using Size-Exclusion Chromatography incubate->purify measure Measure Absorbance (280nm & 542nm) purify->measure calculate Calculate Degree of Labeling (DOL) measure->calculate store Store Labeled Antibody at 4°C or -20°C calculate->store end End store->end

Caption: Workflow for labeling an antibody with this compound.

Protocol 2: Direct Immunofluorescence Staining of Fixed Cells

This protocol outlines the steps for staining fixed and permeabilized cells using a primary antibody directly labeled with BDP TMR.

Materials:

  • Cells grown on coverslips or in imaging plates

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • BDP TMR-labeled primary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Fixation:

    • Culture cells to the desired confluency on coverslips or in imaging plates.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the BDP TMR-labeled primary antibody to the desired concentration in Blocking Buffer.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for BDP TMR (e.g., TRITC/Cy3 filter set) and DAPI.

start Start fix Fix Cells (4% PFA) start->fix permeabilize Permeabilize (0.1% Triton X-100) fix->permeabilize block Block (1% BSA) permeabilize->block primary_ab Incubate with BDP TMR-labeled Primary Antibody block->primary_ab wash1 Wash (3x with PBS) primary_ab->wash1 counterstain Counterstain with DAPI (optional) wash1->counterstain wash2 Wash (2x with PBS) counterstain->wash2 mount Mount with Antifade Medium wash2->mount image Image with Fluorescence Microscope mount->image end End image->end

Caption: Workflow for direct immunofluorescence staining.

Data Presentation

The following table summarizes the key quantitative data for this compound, facilitating easy comparison with other fluorophores.

ParameterBDP TMRTetramethylrhodamine (TAMRA)
Excitation Max (nm) ~542~555
Emission Max (nm) ~574~580
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~80,000~90,000
Quantum Yield ~0.9~0.1
Photostability HighModerate
pH Sensitivity LowModerate

Troubleshooting

ProblemPossible CauseSolution
Low fluorescence signal - Low degree of labeling- Suboptimal antibody concentration- Photobleaching- Optimize the dye-to-protein ratio during labeling- Titrate the labeled antibody to find the optimal concentration- Use an antifade mounting medium and minimize light exposure
High background staining - Inadequate blocking- Non-specific antibody binding- Unreacted dye present- Increase blocking time or try a different blocking agent- Titrate the antibody concentration- Ensure thorough purification of the labeled antibody
Photobleaching during imaging - High laser power- Long exposure times- Reduce laser power and exposure times- Use an antifade mounting medium- Acquire images efficiently

Conclusion

This compound is a superior fluorescent probe for labeling biomolecules for fluorescence microscopy. Its high quantum yield, exceptional photostability, and amine-reactivity make it an excellent choice for a wide range of applications, from routine immunofluorescence to advanced super-resolution imaging. The protocols provided here offer a starting point for researchers to successfully utilize this powerful fluorophore in their studies.

References

BDP TMR NHS Ester: Application Notes and Protocols for Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR NHS ester (BODIPY™ TMR NHS ester) is a bright, amine-reactive fluorescent dye with excitation and emission maxima at approximately 545 nm and 570 nm, respectively.[1] This places its spectral profile in the orange-red region of the visible spectrum, making it compatible with flow cytometers equipped with a yellow-green (561 nm) or blue (488 nm) laser. The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines on proteins and other biomolecules to form stable covalent bonds.[1][2] Its high quantum yield and photostability make it an excellent choice for various flow cytometry applications, including cell surface and intracellular protein labeling, as well as cell proliferation tracking.[1]

Physicochemical and Fluorescent Properties

A summary of the key properties of this compound is presented below. This data is essential for instrument setup and experimental design.

PropertyValueReference
Molecular Formula C₂₅H₂₄BF₂N₃O₅[1]
Molecular Weight 495.28 g/mol
Excitation Maximum (λex) ~545 nm
Emission Maximum (λem) ~570 nm
Quantum Yield High
Reactive Group N-hydroxysuccinimide (NHS) ester
Target Moiety Primary amines
Solubility Good in organic solvents (e.g., DMSO, DMF)

Applications in Flow Cytometry

This compound is a versatile tool for a range of flow cytometry assays:

  • Cell Surface and Intracellular Protein Labeling: The dye can be used to label total protein content on the cell surface or within fixed and permeabilized cells. This is useful for cell identification, characterization, and sorting based on protein abundance.

  • Cell Proliferation Tracking: Similar to carboxyfluorescein succinimidyl ester (CFSE), this compound can be used to track cell division. The dye is loaded into cells, where it covalently attaches to intracellular proteins. With each cell division, the dye is distributed equally between the two daughter cells, resulting in a halving of fluorescence intensity. This allows for the resolution of multiple generations of proliferating cells.

  • Viability Staining: In a live cell population, only dead cells with compromised membranes will be brightly stained by this compound due to the accessibility of intracellular proteins. Live cells will exhibit minimal staining.

Experimental Protocols

Protocol 1: General Cell Labeling for Flow Cytometry (Surface and Intracellular)

This protocol provides a general framework for labeling suspended cells with this compound. Optimization of dye concentration and incubation time is recommended for each cell type and application.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), protein-free

  • Cell staining buffer (e.g., PBS with 2% Fetal Bovine Serum (FBS))

  • Cells in suspension (e.g., lymphocytes, cultured cell lines)

  • Fixation and permeabilization buffers (for intracellular staining)

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM. Store any unused stock solution at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Harvest cells and wash them once with protein-free PBS to remove any amine-containing media components.

    • Resuspend the cell pellet in protein-free PBS at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

  • Staining:

    • Add the this compound stock solution to the cell suspension to achieve the desired final concentration (typically in the low micromolar range; this should be optimized).

    • Immediately vortex the cells gently to ensure uniform staining.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Quench the staining reaction and wash the cells by adding 5-10 volumes of cell staining buffer (containing protein like FBS).

    • Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.

    • Repeat the wash step twice to ensure removal of all unbound dye.

  • (Optional) Antibody Staining for Cell Surface Markers: Proceed with standard protocols for staining cell surface markers with fluorescently conjugated antibodies.

  • (Optional) Fixation and Permeabilization for Intracellular Targets:

    • After the washing steps, proceed with your standard fixation and permeabilization protocol.

    • Following permeabilization, perform intracellular antibody staining as required.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate buffer for flow cytometry.

    • Acquire data on a flow cytometer using the appropriate laser and filter set for BDP TMR (e.g., 561 nm laser with a 585/42 nm bandpass filter).

Protocol 2: Cell Proliferation Assay

This protocol outlines the use of this compound for tracking cell division by dye dilution.

Materials:

  • Same as Protocol 1

  • Cell culture medium appropriate for your cells

  • Stimulating agent (e.g., mitogen, antigen)

Procedure:

  • Prepare a Stock Solution: As described in Protocol 1.

  • Cell Preparation:

    • Prepare a single-cell suspension of your cells of interest (e.g., peripheral blood mononuclear cells, splenocytes) in protein-free PBS at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

  • Labeling:

    • Warm the cell suspension and the this compound stock solution to room temperature.

    • Add the this compound stock solution to the cell suspension to the desired final concentration (optimization is crucial).

    • Immediately vortex the cells and incubate for 10-15 minutes at 37°C, protected from light.

  • Washing:

    • Quench the reaction by adding 5-10 volumes of cold complete cell culture medium.

    • Centrifuge the cells and wash them twice with complete medium to remove any residual unbound dye.

  • Cell Culture:

    • Resuspend the labeled cells in complete culture medium at the desired density.

    • Add the appropriate stimulus to induce proliferation.

    • Culture the cells for the desired period (e.g., 3-5 days), allowing for cell division to occur.

  • Flow Cytometry Analysis:

    • Harvest the cells at various time points.

    • If desired, stain for cell surface markers using fluorescently conjugated antibodies.

    • Analyze the samples on a flow cytometer. Proliferating cells will appear as distinct peaks of decreasing fluorescence intensity, with each peak representing a successive generation.

Data Presentation

ParameterThis compoundCFSECellTrace™ Violet
Excitation (nm) ~545~495~405
Emission (nm) ~570~519~450
Staining Index User-determinedUser-determinedUser-determined
Number of Resolvable Generations User-determinedUp to 8User-determined
Toxicity User-determinedLowLow

Visualizations

Experimental Workflow for Cell Proliferation Assay

G cluster_prep Cell Preparation cluster_labeling Labeling cluster_wash Washing cluster_culture Cell Culture cluster_analysis Analysis prep_cells Prepare single-cell suspension in protein-free PBS add_dye Add this compound prep_cells->add_dye 1x10⁶ - 1x10⁷ cells/mL incubate Incubate 10-15 min at 37°C add_dye->incubate quench Quench with complete medium incubate->quench wash1 Wash cells twice quench->wash1 resuspend Resuspend in complete medium wash1->resuspend stimulate Add stimulus resuspend->stimulate culture Culture for 3-5 days stimulate->culture harvest Harvest cells culture->harvest stain_ab (Optional) Stain surface markers harvest->stain_ab acquire Acquire on flow cytometer stain_ab->acquire

Caption: Workflow for a cell proliferation assay using this compound.

T-Cell Activation Signaling Pathway

The following diagram illustrates a simplified signaling pathway leading to T-cell activation and proliferation, a process that can be monitored using this compound.

G TCR TCR Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K APC APC MHC_Peptide MHC-Peptide B7 B7 MHC_Peptide->TCR Signal 1 B7->CD28 Signal 2 (Co-stimulation) ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg PLCγ LAT->PLCg SLP76->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PIP3 PIP3 PI3K->PIP3 Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC Akt Akt PIP3->Akt NFAT NFAT Ca_flux->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 mTOR mTOR Akt->mTOR IL2_production IL-2 Production NFAT->IL2_production NFkB->IL2_production AP1->IL2_production Proliferation Cell Proliferation (Tracked by BDP TMR) mTOR->Proliferation IL2_production->Proliferation Autocrine/Paracrine

Caption: Simplified T-cell activation signaling leading to proliferation.

References

Application Notes and Protocols for Antibody Conjugation with BDP TMR NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeling antibodies is a cornerstone technique in biological research and diagnostics, enabling the visualization and tracking of specific target molecules.[] This protocol details the conjugation of antibodies with BDP TMR NHS ester, a bright and photostable borondipyrromethene dye. BDP TMR is analogous to BODIPY TMR and is well-suited for the TAMRA channel, offering superior fluorescence intensity.[2][3][4] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines, such as the ε-amino groups of lysine residues on the antibody, to form a stable amide bond.[5] This document provides a comprehensive guide for researchers to successfully label their antibodies with BDP TMR for applications such as fluorescence microscopy, flow cytometry, and immunohistochemistry.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

Reagent/Material Specifications Supplier Example
This compoundAmine-reactive fluorescent dyeBroadPharm, Lumiprobe
Antibody2-10 mg/mL in amine-free bufferUser-provided
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3-8.5Sigma-Aldrich
Anhydrous DMSO or DMFFor dissolving the NHS esterSigma-Aldrich
Purification ColumnSephadex G-25 or equivalent spin columnGE Healthcare, Thermo Fisher
Phosphate-Buffered Saline (PBS)pH 7.2-7.4Gibco
Quenching Reagent (Optional)1 M Tris-HCl or Glycine, pH 7.4Sigma-Aldrich
SpectrophotometerCapable of UV-Vis measurementsBeckman Coulter, Thermo Fisher

Experimental Protocols

This section outlines the detailed methodology for the conjugation of antibodies with this compound, from antibody preparation to the final characterization of the conjugate.

Antibody Preparation

It is crucial to ensure the antibody is in a suitable buffer free of primary amines that can compete with the conjugation reaction.

  • Buffer Exchange: If the antibody is in a buffer containing Tris, glycine, or preservatives like sodium azide, it must be exchanged into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5). This can be achieved using a desalting column or dialysis.

  • Concentration Adjustment: The final concentration of the antibody should be between 2-10 mg/mL for optimal labeling. If the antibody concentration is below 2 mg/mL, the conjugation efficiency may be significantly reduced.

This compound Preparation

Proper handling of the NHS ester is critical as it is moisture-sensitive.

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. This stock solution can be stored at -20°C for future use.

Conjugation Reaction

The following steps describe the conjugation of the antibody with the prepared dye.

  • Calculate Molar Ratio: A molar excess of the dye is required for efficient labeling. A starting point of 8 to 15-fold molar excess of this compound to the antibody is recommended. The optimal ratio may need to be determined empirically for each antibody.

  • Reaction Setup: Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.

  • Quenching (Optional): The reaction can be stopped by adding a quenching reagent like Tris-HCl or glycine to a final concentration of 50-100 mM and incubating for an additional 10-15 minutes. This step is optional but can prevent further labeling.

Purification of the Conjugate

Purification is necessary to remove unconjugated dye.

  • Column Equilibration: Equilibrate a Sephadex G-25 or a suitable spin desalting column with PBS (pH 7.2-7.4) according to the manufacturer's instructions.

  • Sample Loading: Apply the conjugation reaction mixture to the center of the equilibrated column.

  • Elution: Elute the conjugate with PBS. The first colored fraction to elute will be the labeled antibody, while the free dye will elute later. Collect the fractions containing the fluorescently labeled antibody.

Characterization of the Conjugate

The final step is to determine the concentration of the labeled antibody and the degree of labeling (DOL).

  • Spectrophotometric Measurement: Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of BDP TMR (approximately 542 nm, Amax).

  • Calculations:

    • Protein Concentration (mg/mL): [Antibody] = (A280 - (Amax * CF)) / ε_protein

      • Where CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer) and ε_protein is the extinction coefficient of the antibody at 280 nm (typically ~1.4 for IgG).

    • Degree of Labeling (DOL): DOL = (Amax * M_protein) / (ε_dye * [Antibody])

      • Where M_protein is the molecular weight of the antibody (e.g., ~150,000 Da for IgG) and ε_dye is the molar extinction coefficient of BDP TMR at its Amax (provided by the dye manufacturer). An optimal DOL is generally between 2 and 10.

Quantitative Data Summary

Parameter Recommended Value Reference
Antibody Concentration2 - 10 mg/mL
Reaction Buffer pH8.3 - 8.5
Molar Dye:Antibody Ratio8:1 to 15:1
Reaction Time1 hour
Reaction TemperatureRoom Temperature
Optimal Degree of Labeling (DOL)2 - 10

Visualizations

Chemical Reaction of this compound with an Antibody

cluster_reactants Reactants cluster_products Products Antibody Antibody-NH₂ (Primary Amine on Lysine) Conjugate Antibody-NH-CO-BDP TMR (Stable Amide Bond) Antibody->Conjugate + BDP TMR-NHS Ester (pH 8.3-8.5) BDPTMR_NHS BDP TMR-NHS Ester NHS NHS (Leaving Group)

Caption: Reaction of this compound with a primary amine on an antibody.

Experimental Workflow for Antibody Conjugation

A 1. Antibody Preparation (Buffer Exchange & Concentration) C 3. Conjugation Reaction (Mix Antibody and Dye, Incubate) A->C B 2. This compound Preparation (Dissolve in DMSO/DMF) B->C D 4. Purification (Gel Filtration / Spin Column) C->D E 5. Characterization (Spectrophotometry, Calculate DOL) D->E F Fluorescently Labeled Antibody E->F

Caption: Workflow for conjugating antibodies with this compound.

Logical Relationship for Degree of Labeling (DOL) Calculation

cluster_inputs Input Measurements cluster_constants Constants cluster_calculations Calculations A280 Absorbance at 280 nm (A280) Prot_Conc Protein Concentration Calculation A280->Prot_Conc Amax Absorbance at Dye Max (Amax) Amax->Prot_Conc DOL_Calc DOL Calculation Amax->DOL_Calc CF Dye Correction Factor (CF) CF->Prot_Conc E_prot Antibody Extinction Coefficient (ε_protein) E_prot->Prot_Conc MW_prot Antibody Molecular Weight (M_protein) MW_prot->DOL_Calc E_dye Dye Extinction Coefficient (ε_dye) E_dye->DOL_Calc Prot_Conc->DOL_Calc Result Degree of Labeling (DOL) DOL_Calc->Result

Caption: Logical flow for calculating the Degree of Labeling (DOL).

References

Application Notes and Protocols for BDP TMR NHS Ester in FRET-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of BDP TMR NHS ester as a highly efficient acceptor fluorophore in Förster Resonance Energy Transfer (FRET)-based assays. The exceptional brightness and photostability of BDP TMR make it an ideal candidate for sensitive detection of molecular interactions, enzymatic activities, and conformational changes in various biological and drug discovery contexts.

Introduction to this compound for FRET

BDP (Borondipyrromethene) dyes are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. BDP TMR is a derivative tuned to the tetramethylrhodamine (TAMRA) channel, but with significantly brighter fluorescence. The N-hydroxysuccinimide (NHS) ester functionality allows for straightforward and efficient covalent labeling of primary amines on proteins, peptides, and other biomolecules.

In FRET, a non-radiative energy transfer occurs from an excited donor fluorophore to a proximal acceptor fluorophore. The efficiency of this transfer is exquisitely sensitive to the distance between the two fluorophores, typically in the 1-10 nanometer range. This "molecular ruler" capability makes FRET a powerful tool for studying dynamic biological processes. This compound serves as an excellent FRET acceptor due to its spectral properties and high extinction coefficient.

Key Advantages of this compound in FRET Assays:

  • High Quantum Yield: Leads to brighter signals and enhanced sensitivity.

  • Photostability: Allows for longer observation times and more robust data acquisition.

  • Sharp Emission Spectrum: Minimizes spectral bleed-through, a common issue in FRET experiments.

  • Amine-Reactivity: The NHS ester group facilitates stable covalent conjugation to a wide range of biomolecules.

General Workflow for FRET-Based Assays using this compound

A typical FRET experiment using this compound involves the labeling of two interacting partners, one with a suitable donor fluorophore and the other with this compound as the acceptor. The interaction brings the donor and acceptor into close proximity, resulting in a FRET signal that can be monitored as either a decrease in donor fluorescence or an increase in acceptor fluorescence upon donor excitation.

FRET_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Donor_Labeling Label Molecule A with Donor Dye Purification Purify Labeled Molecules Donor_Labeling->Purification Acceptor_Labeling Label Molecule B with this compound Acceptor_Labeling->Purification Incubation Incubate Labeled Molecules Purification->Incubation Measurement Measure Fluorescence (Donor & Acceptor Channels) Incubation->Measurement Data_Processing Correct for Spectral Bleed-through Measurement->Data_Processing FRET_Calculation Calculate FRET Efficiency/Ratio Data_Processing->FRET_Calculation

General workflow for a FRET-based assay.

Quantitative Data Summary

The following tables summarize the key spectral properties of BDP TMR and a selection of suitable donor fluorophores for creating efficient FRET pairs. The Förster distance (R₀) is the distance at which FRET efficiency is 50%.

PropertyBDP TMR
Excitation Maximum (λex)~542-545 nm
Emission Maximum (λem)~570-574 nm
Molar Extinction Coefficient (ε)~55,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)~0.64-0.95
Donor FluorophoreExcitation Max (nm)Emission Max (nm)R₀ with BDP TMR (Å) (Calculated)
Fluorescein (FITC)~494~518~50-60
Alexa Fluor™ 488~495~519~55-65
BODIPY™ FL~503~512~50-60
Cyanine3 (Cy3)~550~570~55-65

Note: R₀ values are estimates and can vary depending on the specific labeling chemistry, linker length, and local environment.

Experimental Protocols

Protocol for Labeling Proteins with this compound

This protocol describes the general procedure for labeling a protein with this compound. The optimal conditions may need to be adjusted based on the specific protein.

Materials:

  • This compound

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add the reactive dye solution dropwise. A typical molar ratio of dye to protein is 10:1 to 20:1.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute is the labeled protein.

  • Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorption maximum of BDP TMR (~544 nm).

FRET-Based Protease Activity Assay Protocol

This protocol outlines a method for measuring the activity of a specific protease using a FRET-based peptide substrate. The peptide is dually labeled with a donor fluorophore and BDP TMR as the acceptor. Cleavage of the peptide by the protease separates the donor and acceptor, leading to an increase in donor fluorescence.

Materials:

  • FRET peptide substrate (labeled with a suitable donor and BDP TMR)

  • Protease of interest

  • Assay buffer (optimized for the specific protease)

  • Protease inhibitor (for control experiments)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Prepare a stock solution of the FRET peptide substrate in DMSO. Prepare serial dilutions of the protease in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer to each well. Add the protease dilutions to the respective wells. Include a negative control with no protease and a positive control with a known amount of active protease. For inhibitor screening, pre-incubate the protease with the test compounds.

  • Initiate Reaction: Add the FRET peptide substrate to all wells to a final concentration in the low micromolar range.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity of the donor fluorophore over time using a fluorescence microplate reader. Set the excitation and emission wavelengths appropriate for the donor dye.

  • Data Analysis: Plot the donor fluorescence intensity versus time. The initial velocity of the reaction can be determined from the linear portion of the curve. Protease activity is proportional to the rate of increase in donor fluorescence.

Protease_Assay cluster_before Before Cleavage cluster_after After Cleavage Intact_Substrate Donor-Peptide-Acceptor (BDP TMR) FRET_On FRET Occurs (Low Donor Fluorescence) Intact_Substrate->FRET_On Protease Protease Intact_Substrate->Protease Cleavage Cleaved_Fragments Donor-Peptide + Acceptor-Peptide FRET_Off FRET Disrupted (High Donor Fluorescence) Cleaved_Fragments->FRET_Off Protease->Cleaved_Fragments

Principle of a FRET-based protease assay.

Application Example: Kinase Activity Assay

FRET-based assays are powerful tools for screening kinase inhibitors. A common strategy involves a peptide substrate for the kinase that is labeled with a donor fluorophore. A phosphospecific antibody labeled with this compound serves as the FRET acceptor.

Signaling Pathway and Assay Principle:

Kinase_Assay_Pathway cluster_reaction Kinase Reaction cluster_detection FRET Detection Kinase Kinase Phospho_Substrate Phosphorylated Donor-Peptide Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Donor-Peptide Substrate Substrate->Kinase Antibody Phospho-Specific Antibody (BDP TMR Labeled) Phospho_Substrate->Antibody Binding FRET_Complex FRET Complex (High FRET Signal) Antibody->FRET_Complex

Kinase activity assay using a FRET-based detection method.

In the presence of an active kinase, the peptide substrate is phosphorylated. The BDP TMR-labeled antibody then binds to the phosphorylated peptide, bringing the donor and acceptor into close proximity and generating a FRET signal. Kinase inhibitors will prevent phosphorylation, leading to a decrease in the FRET signal. This assay format is highly amenable to high-throughput screening in drug discovery.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive NHS ester (hydrolyzed)Prepare fresh dye stock solution in anhydrous solvent immediately before use.
Amine-containing buffers in protein solutionDialyze the protein against an amine-free buffer (e.g., PBS, bicarbonate buffer).
Incorrect pH of reaction bufferEnsure the pH is between 7.2 and 8.5 for optimal NHS ester reactivity.
High Background Signal Incomplete removal of unreacted dyeImprove the purification step, e.g., by using a longer size-exclusion column or a different purification method.
Spectral bleed-throughApply appropriate correction factors during data analysis. Use filters with narrow band-pass.
No or Low FRET Signal Donor-acceptor distance is too large (>10 nm)Re-design the FRET pair, consider different labeling sites or shorter linkers.
Incorrect spectral pairEnsure significant spectral overlap between the donor's emission and the acceptor's absorption spectra.
Labeled molecules are not interactingConfirm the interaction of the labeled molecules using an independent method (e.g., co-immunoprecipitation).

These application notes and protocols provide a starting point for utilizing the advanced properties of this compound in FRET-based assays. For specific applications, further optimization of labeling, purification, and assay conditions may be required to achieve the best performance.

Application Notes and Protocols for Calculating the Degree of Labeling for BDP TMR Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of biomolecules is a cornerstone technique in modern life sciences research and drug development. Borondipyrromethene (BDP) dyes, such as BDP TMR (tetramethylrhodamine), are widely used due to their high fluorescence quantum yields, sharp emission spectra, and relative insensitivity to environmental factors like pH.[1][2] Accurate determination of the degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule (e.g., a protein), is a critical quality control step.[3][4] An optimal DOL is crucial for the reliability and reproducibility of fluorescence-based assays, as under-labeling can lead to weak signals, while over-labeling can cause fluorescence quenching and potentially alter the biological activity of the conjugated molecule.[5]

This document provides a detailed protocol for the spectrophotometric determination of the DOL for BDP TMR conjugates. The principle of this method is based on the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species. By measuring the absorbance of the purified conjugate at the protein's maximum absorbance (typically 280 nm) and the BDP TMR dye's maximum absorbance (around 542 nm), the concentrations of both the protein and the dye can be determined, allowing for the calculation of the DOL.

Key Parameters for BDP TMR

Accurate DOL calculation relies on precise values for the molar extinction coefficient of the dye and a correction factor to account for the dye's absorbance at 280 nm.

ParameterSymbolValueReference
Molar Extinction Coefficient of BDP TMR at ~542 nmε_dye_55,000 M⁻¹cm⁻¹
Correction Factor at 280 nmCF₂₈₀0.16
Molar Extinction Coefficient of Protein at 280 nmε_protein_Protein-specific (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

Experimental Workflow

The overall process for determining the DOL of a BDP TMR conjugate involves three main stages: labeling of the biomolecule, purification of the conjugate, and spectrophotometric analysis.

G cluster_0 Labeling cluster_1 Purification cluster_2 Analysis Prepare Protein Solution Prepare Protein Solution Prepare BDP TMR Stock Prepare BDP TMR Stock Prepare Protein Solution->Prepare BDP TMR Stock Labeling Reaction Labeling Reaction Prepare BDP TMR Stock->Labeling Reaction Column Chromatography Size-Exclusion Chromatography Labeling Reaction->Column Chromatography Remove unreacted dye Dialysis Dialysis Labeling Reaction->Dialysis Remove unreacted dye Measure Absorbance Measure Absorbance Column Chromatography->Measure Absorbance Dialysis->Measure Absorbance Calculate DOL Calculate DOL Measure Absorbance->Calculate DOL

Caption: A streamlined workflow for determining the Degree of Labeling (DOL).

Detailed Experimental Protocols

Materials
  • Protein or other biomolecule to be labeled

  • BDP TMR amine-reactive dye (e.g., NHS ester)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0 (or other amine-free buffer)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25) or dialysis tubing

  • Phosphate-buffered saline (PBS)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Protein Labeling Protocol
  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts, as these will compete with the labeling reaction.

  • Prepare BDP TMR Stock Solution: Immediately before use, dissolve the BDP TMR amine-reactive dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, slowly add the desired molar excess of the dissolved BDP TMR dye. A common starting point is a 10-20 fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

Purification of the Conjugate

It is critical to remove all non-conjugated BDP TMR dye before spectrophotometric analysis, as its presence will lead to an overestimation of the DOL.

Method 1: Size-Exclusion Chromatography

  • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS.

  • Apply the reaction mixture to the top of the column.

  • Elute the conjugate with PBS. The labeled protein will elute first as a colored fraction, while the smaller, unbound dye molecules will be retained on the column and elute later.

  • Collect the colored protein fraction.

Method 2: Dialysis

  • Transfer the reaction mixture to a dialysis cassette or tubing with an appropriate molecular weight cutoff (MWCO).

  • Dialyze against a large volume of PBS at 4°C with several buffer changes over 24-48 hours to ensure complete removal of the free dye.

Spectrophotometric Measurement and DOL Calculation

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of BDP TMR, approximately 542 nm (A_max_). Use the same buffer (e.g., PBS) as a blank. If the absorbance reading is too high (typically > 2.0), dilute the sample with a known volume of buffer and re-measure. Remember to account for this dilution factor in the calculations.

  • Calculate the Degree of Labeling (DOL):

    The DOL is calculated using the following formula:

    DOL = (A_max_ × ε_protein_) / [(A₂₈₀ - (A_max_ × CF₂₈₀)) × ε_dye_]

    Where:

    • A_max_ = Absorbance of the conjugate at ~542 nm

    • A₂₈₀ = Absorbance of the conjugate at 280 nm

    • ε_protein_ = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹)

    • ε_dye_ = Molar extinction coefficient of BDP TMR at ~542 nm (55,000 M⁻¹cm⁻¹)

    • CF₂₈₀ = Correction factor for BDP TMR at 280 nm (0.16)

Data Presentation

Example Calculation

Scenario: An IgG antibody (Molar Extinction Coefficient at 280 nm = 210,000 M⁻¹cm⁻¹) is labeled with BDP TMR.

Measured Absorbance Values (1 cm path length):

  • A₂₈₀ = 1.25

  • A_max_ (at 542 nm) = 0.60

Calculations:

  • Corrected A₂₈₀: 1.25 - (0.60 × 0.16) = 1.25 - 0.096 = 1.154

  • Concentration of Protein: 1.154 / 210,000 M⁻¹cm⁻¹ = 5.50 x 10⁻⁶ M

  • Concentration of Dye: 0.60 / 55,000 M⁻¹cm⁻¹ = 1.09 x 10⁻⁵ M

  • Degree of Labeling (DOL): (1.09 x 10⁻⁵ M) / (5.50 x 10⁻⁶ M) ≈ 1.98

Result: The DOL for this BDP TMR-IgG conjugate is approximately 1.98.

Example Data Table
ConjugateA₂₈₀A_max_ (at 542 nm)Protein Concentration (M)Dye Concentration (M)Calculated DOL
BDP TMR-BSA0.950.451.32 x 10⁻⁵8.18 x 10⁻⁶0.62
BDP TMR-IgG1.250.605.50 x 10⁻⁶1.09 x 10⁻⁵1.98
BDP TMR-Avidin1.100.751.03 x 10⁻⁵1.36 x 10⁻⁵1.32

(Note: The molar extinction coefficient for Bovine Serum Albumin (BSA) is approximately 43,824 M⁻¹cm⁻¹, and for Avidin is approximately 95,000 M⁻¹cm⁻¹)

Signaling Pathway and Logical Relationships

The determination of the DOL is a critical step in the quality control pipeline for producing reliable fluorescently labeled reagents for various downstream applications.

G Biomolecule Biomolecule Conjugation Conjugation Biomolecule->Conjugation BDP TMR Dye BDP TMR Dye BDP TMR Dye->Conjugation Purified Conjugate Purified Conjugate Conjugation->Purified Conjugate Spectrophotometry Spectrophotometry Purified Conjugate->Spectrophotometry DOL Calculation DOL Calculation Spectrophotometry->DOL Calculation Quality Control Quality Control DOL Calculation->Quality Control Quality Control->Conjugation Fail/Optimize Downstream Applications Downstream Applications Quality Control->Downstream Applications Pass

Caption: Logical workflow for quality control of BDP TMR conjugates.

Troubleshooting

IssuePossible CauseSuggested Solution
Low DOL (<0.5) Insufficient molar excess of the dye.Increase the molar ratio of dye to protein in the labeling reaction.
Inactive dye (hydrolyzed).Prepare a fresh stock solution of the BDP TMR dye immediately before use.
Competing nucleophiles in the buffer.Ensure the reaction buffer is free from primary amines (e.g., Tris).
High DOL (>10) Excessive molar excess of the dye.Decrease the molar ratio of dye to protein.
Incomplete removal of free dye.Repeat the purification step (size-exclusion chromatography or dialysis).
Precipitation of Conjugate Over-labeling leading to decreased solubility.Reduce the molar excess of the dye in the labeling reaction.
Protein instability in the labeling buffer.Optimize the buffer composition or perform the reaction at a lower temperature (4°C).

By following these detailed protocols and considering the troubleshooting suggestions, researchers can confidently and accurately determine the degree of labeling for their BDP TMR conjugates, ensuring high-quality reagents for their downstream applications.

References

Application Notes and Protocols: BDP TMR NHS Ester for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR NHS ester is a bright, amine-reactive fluorescent dye belonging to the borondipyrromethene class. Its spectral properties are similar to tetramethylrhodamine (TAMRA), but it offers significantly higher fluorescence quantum yield and photostability.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester moiety allows for efficient and stable covalent labeling of primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides under mild conditions.[4][5]

A key feature of BDP TMR is its relatively long fluorescence lifetime, making it an excellent probe for fluorescence polarization (FP) assays. FP is a homogeneous assay format that measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner. This technique is particularly well-suited for high-throughput screening (HTS) in drug discovery to study molecular interactions, including protein-ligand binding, protein-protein interactions, and enzyme kinetics.

These application notes provide detailed protocols for labeling biomolecules with this compound and for developing a fluorescence polarization-based competitive binding assay for high-throughput screening.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of this compound
PropertyValueReference
Molecular FormulaC25H24BF2N3O5
Molecular Weight495.28 g/mol
Excitation Maximum (λex)542 nm
Emission Maximum (λem)574 nm
Molar Extinction Coefficient (ε)55,000 L·mol⁻¹·cm⁻¹
Fluorescence Quantum Yield (Φ)0.64
AppearancePurple solid
SolubilityGood in organic solvents (DMF, DMSO)
Table 2: Recommended Storage Conditions
FormStorage TemperatureDurationNotes
Solid, Dry-20°CUp to 12 monthsProtect from light, desiccate.
Stock Solution in Anhydrous DMSO-20°CUp to 1 monthProtect from light.
Stock Solution in Anhydrous DMSO-80°CUp to 6 monthsProtect from light.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes the general procedure for covalently labeling proteins with this compound. The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.

Materials:

  • This compound

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Microcentrifuge tubes

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Calculate Molar Ratio: Determine the desired molar excess of the dye to the protein. A common starting point is a 5- to 10-fold molar excess.

  • Labeling Reaction: While gently vortexing the protein solution, add the calculated volume of the this compound stock solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS). The first colored band to elute will be the labeled protein.

  • Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm (for the protein) and 542 nm (for the dye).

  • Storage: Store the purified, labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage. Protect from light.

Protocol 2: High-Throughput Screening via Fluorescence Polarization Competitive Binding Assay

This protocol outlines the development and execution of a competitive binding FP assay to screen for inhibitors of a protein-ligand interaction. It assumes a BDP TMR-labeled ligand (tracer) has been prepared as described in Protocol 1.

Materials:

  • BDP TMR-labeled ligand (tracer)

  • Purified target protein

  • Unlabeled competing ligand (positive control)

  • Compound library for screening

  • Assay Buffer: A buffer that maintains the stability and activity of the target protein (e.g., PBS with 0.01% Tween-20). Avoid buffers with components that may autofluoresce.

  • Black, low-volume 384- or 1536-well microplates

  • A microplate reader capable of measuring fluorescence polarization.

Assay Development and Optimization:

  • Tracer Concentration Optimization:

    • Prepare a serial dilution of the BDP TMR-labeled tracer in the assay buffer.

    • Dispense into the microplate.

    • Measure the fluorescence intensity and polarization (mP).

    • Select the lowest tracer concentration that gives a stable and robust fluorescence signal (typically 3-5 times above the buffer background) to minimize inner filter effects and reduce costs.

  • Target Protein Titration:

    • In the microplate, add the optimized concentration of the tracer to a serial dilution of the target protein.

    • Include wells with the tracer only (no protein) to determine the baseline mP of the free tracer.

    • Incubate the plate at room temperature for a predetermined time to reach binding equilibrium (e.g., 30-60 minutes).

    • Measure the fluorescence polarization.

    • Plot the mP values against the protein concentration. The optimal protein concentration for the HTS is typically the one that yields 50-80% of the maximum polarization change, ensuring the assay is sensitive to competitive inhibition.

High-Throughput Screening Protocol:

  • Plate Layout: Design the plate map to include controls:

    • "Free Tracer" control: Tracer in assay buffer (no protein). This represents the minimum polarization signal.

    • "Bound Tracer" control: Tracer and target protein in assay buffer. This represents the maximum polarization signal.

    • Test Compound wells: Tracer, target protein, and test compound from the library.

    • Positive Inhibitor control: Tracer, target protein, and a known unlabeled inhibitor.

  • Assay Procedure (example for a 20 µL final volume in a 384-well plate):

    • Add 5 µL of the test compound or control solution to the appropriate wells.

    • Add 5 µL of the target protein solution (at 4x the final desired concentration).

    • Add 10 µL of the BDP TMR-labeled tracer (at 2x the final desired concentration).

    • Note: The order of addition may need to be optimized.

  • Incubation: Incubate the plate at room temperature for the predetermined equilibrium time, protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for BDP TMR (e.g., Excitation: 530-540 nm, Emission: 570-580 nm).

  • Data Analysis:

    • The change in polarization (ΔmP) is used to determine the inhibitory activity of the test compounds.

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_free) / (mP_bound - mP_free)])

    • Hits are typically identified as compounds that cause a significant decrease in the mP value, indicating displacement of the tracer from the target protein. A common threshold for hit identification is a percent inhibition greater than 50% or three standard deviations from the mean of the negative controls.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay_dev Assay Development cluster_hts High-Throughput Screening cluster_analysis Data Analysis p1 Label Ligand with This compound p2 Purify BDP TMR-Ligand (Tracer) p1->p2 d1 Optimize Tracer Concentration p2->d1 d2 Titrate Target Protein d1->d2 s1 Dispense Reagents (Tracer, Protein, Compound) d2->s1 s2 Incubate s1->s2 s3 Measure Fluorescence Polarization s2->s3 a1 Calculate % Inhibition s3->a1 a2 Identify 'Hits' a1->a2

Caption: Workflow for a BDP TMR-based FP HTS assay.

signaling_pathway cluster_assay Competitive Binding FP Assay cluster_pathway Cellular Signaling Context Receptor Target Protein (e.g., Kinase) Tracer BDP TMR-Ligand (Tracer) Receptor->Tracer Binding (High Polarization) Inhibitor Test Compound (Inhibitor) Receptor->Inhibitor Competitive Binding Downstream Downstream Receptor->Downstream Signal Transduction Inhibitor_effect Inhibitor Blocks Signal Receptor->Inhibitor_effect Inhibitor->Tracer Displacement (Low Polarization) Ligand Endogenous Ligand Ligand->Receptor Extracellular Extracellular Membrane Cell Membrane Intracellular Intracellular CellularResponse Cellular Response (e.g., Proliferation) Downstream->CellularResponse Phosphorylation Cascade Inhibitor_effect->Downstream

Caption: A competitive FP assay to find kinase inhibitors.

References

BDP TMR NHS Ester: Application Notes and Protocols for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR NHS ester is a bright, photostable, and amine-reactive fluorescent dye belonging to the borondipyrromethene (BODIPY) class. Its exceptional spectral properties, including a high quantum yield and narrow emission spectrum, make it an excellent choice for a variety of cellular imaging applications. This document provides detailed application notes and protocols for the use of this compound in labeling biomolecules and subsequent cellular imaging, designed to assist researchers in achieving high-quality, reproducible results.

This compound is particularly well-suited for labeling proteins, antibodies, and other biomolecules containing primary amines. The N-hydroxysuccinimidyl (NHS) ester moiety reacts efficiently with primary amines under mild alkaline conditions to form stable amide bonds. The resulting BDP TMR-labeled conjugates can be used to visualize and track biological processes in both fixed and live cells with a high signal-to-noise ratio.[1]

Key Features and Applications

Key Features:

  • High Fluorescence Quantum Yield: BDP TMR exhibits a quantum yield approaching 1.0, resulting in exceptionally bright fluorescent conjugates.

  • Photostability: As a member of the BODIPY family of dyes, BDP TMR is significantly more photostable than traditional fluorophores like fluorescein, allowing for longer imaging times and reduced photobleaching.[2][3][4][]

  • Narrow Emission Spectrum: The narrow emission bandwidth of BDP TMR reduces spectral overlap in multicolor imaging experiments.

  • Amine-Reactivity: The NHS ester functional group provides a straightforward and efficient method for labeling proteins, antibodies, and other amine-containing molecules.

  • pH Insensitivity: The fluorescence of BDP TMR is relatively insensitive to pH in the physiological range.

Applications:

  • Immunofluorescence (IF): Labeling primary or secondary antibodies for the specific detection of target proteins in fixed cells and tissues.

  • Live-Cell Imaging: Labeling proteins or ligands to track their dynamics and localization in living cells.

  • Flow Cytometry: Conjugating antibodies for the identification and sorting of specific cell populations.

  • Fluorescence Polarization Assays: The relatively long excited-state lifetime of BDP TMR makes it a suitable probe for studying molecular interactions.

Quantitative Data

A summary of the key quantitative properties of this compound is provided in the tables below for easy comparison.

Table 1: Photophysical Properties of BDP TMR

PropertyValueReference
Excitation Maximum (λex)~544 nm
Emission Maximum (λem)~570 nm
Molar Extinction Coefficient>80,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)~0.9 - 1.0
Fluorescence Lifetime (τ)~5.4 - 7.2 ns

Table 2: Performance Characteristics in Cellular Imaging

ParameterTypical Value/RangeNotes
PhotostabilityHighSignificantly more photostable than fluorescein.
Signal-to-Noise Ratio (SNR)HighBright fluorescence leads to high signal-to-noise ratios.
Degree of Labeling (DOL) for Antibodies2 - 8Optimal for maintaining antibody function and achieving bright signal. A DOL of ~1.6-5 has been suggested as optimal in some studies.

Experimental Protocols

Protocol 1: Labeling an Antibody with this compound

This protocol describes the general procedure for conjugating this compound to an antibody. The optimal conditions may need to be adjusted based on the specific antibody and its concentration.

Materials:

  • This compound

  • Antibody to be labeled (in a primary amine-free buffer, e.g., PBS)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Determine the Molar Ratio:

    • For optimal labeling, a molar excess of the dye is required. A starting point for mono-labeling of many proteins is a molar ratio of 8:1 (dye:protein). This may need to be optimized for your specific antibody.

  • Labeling Reaction:

    • Slowly add the calculated amount of the this compound stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of BDP TMR (~544 nm).

    • The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / ( (A_280 - (A_max × CF)) × ε_dye )

      • A_max = Absorbance at ~544 nm

      • A_280 = Absorbance at 280 nm

      • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

      • ε_dye = Molar extinction coefficient of BDP TMR at ~544 nm (~80,000 M⁻¹cm⁻¹)

      • CF = Correction factor for the dye's absorbance at 280 nm (typically around 0.1-0.2 for BODIPY dyes)

Protocol 2: Immunofluorescence Staining of Fixed Cells

This protocol outlines the steps for using a BDP TMR-labeled antibody for immunofluorescence staining of cultured cells.

Materials:

  • BDP TMR-labeled antibody

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the BDP TMR-labeled primary antibody to the desired concentration in blocking buffer.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound antibody.

  • Nuclear Counterstaining (optional):

    • Incubate the cells with a DAPI solution for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with appropriate filters for BDP TMR (Excitation: ~544 nm, Emission: ~570 nm) and DAPI.

Visualizations

experimental_workflow cluster_labeling Antibody Labeling cluster_imaging Cellular Imaging antibody Antibody reaction Labeling Reaction (pH 8.3-8.5) antibody->reaction bdp_tmr This compound bdp_tmr->reaction purification Purification (Size Exclusion) reaction->purification labeled_ab BDP TMR-Labeled Antibody purification->labeled_ab incubation Antibody Incubation labeled_ab->incubation cells Fixed & Permeabilized Cells blocking Blocking cells->blocking blocking->incubation washing Washing incubation->washing imaging Fluorescence Microscopy washing->imaging

Caption: Experimental workflow for antibody labeling and cellular imaging.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Ligand rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binding & Dimerization adaptor Adaptor Proteins rtk->adaptor Autophosphorylation labeled_ab BDP TMR-Labeled Anti-RTK Antibody labeled_ab->rtk Visualization ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression transcription->gene_expression

Caption: Example of a Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Application Notes and Protocols for BDP TMR NHS Ester in Fluorescence Polarization Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence Polarization (FP) is a powerful, homogeneous technique widely used in drug discovery and biomedical research to study molecular interactions in real-time. This method is particularly well-suited for high-throughput screening (HTS) of compound libraries to identify potential inhibitors of protein-protein, protein-peptide, and protein-nucleic acid interactions. BDP TMR NHS ester is a high-performance fluorescent dye that is exceptionally well-suited for developing robust and sensitive FP assays.

BDP TMR is a borondipyrromethene dye that spectrally matches tetramethylrhodamine (TAMRA) but offers significantly brighter fluorescence and a higher quantum yield.[1][2] A key feature of BDP TMR for FP applications is its relatively long excited-state lifetime, which provides a larger time window for molecular rotation to be observed, leading to a wider dynamic range in polarization measurements.[1][3] The N-hydroxysuccinimide (NHS) ester functionality allows for the straightforward and efficient labeling of primary amines on proteins, peptides, and other biomolecules to create fluorescent tracers for FP assays.[1]

These application notes provide a comprehensive guide to using this compound for the development and execution of fluorescence polarization assays, including detailed protocols for tracer synthesis and assay optimization.

Principle of Fluorescence Polarization

Fluorescence polarization relies on the observation that when a fluorescent molecule is excited with plane-polarized light, the polarization of the emitted light is inversely proportional to the rotational speed of the molecule in solution.

  • Small, Unbound Tracer: A small fluorescently labeled molecule (the tracer) tumbles rapidly in solution. When excited with polarized light, the emitted light is largely depolarized because the molecule has rotated significantly during the interval between excitation and emission. This results in a low polarization value.

  • Large, Bound Tracer: When the fluorescent tracer binds to a much larger molecule (e.g., a protein receptor), its rotational motion is significantly slowed. As a result, the molecule does not rotate as much between excitation and emission, and the emitted light remains highly polarized. This results in a high polarization value.

By measuring the change in fluorescence polarization, the extent of binding between the tracer and its partner can be quantified. In a competition assay format, an unlabeled compound that competes for the same binding site as the tracer will displace the tracer, causing a decrease in polarization. This principle is widely used to screen for inhibitors and determine their binding affinities (Ki).

Properties of this compound

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Excitation Maximum (λex) ~542 nm
Emission Maximum (λem) ~574 nm
Reactive Group N-Hydroxysuccinimide (NHS) Ester
Reactivity Primary Amines (-NH2)
Suitability for FP Excellent, due to long excited-state lifetime
Brightness Significantly brighter than TAMRA
Solubility Good in organic solvents (DMSO, DMF)

Experimental Protocols

Protocol 1: Labeling of a Peptide/Protein with this compound

This protocol describes the general procedure for labeling a peptide or protein containing a primary amine with this compound to create a fluorescent tracer.

Materials:

  • This compound

  • Peptide or protein to be labeled

  • Amine-free buffer, pH 8.0-8.5 (e.g., 0.1 M sodium bicarbonate or PBS, pH 8.0)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment for purification

  • Spectrophotometer

Procedure:

  • Prepare the Peptide/Protein Solution: Dissolve the peptide or protein in the amine-free buffer at a concentration of 1-5 mg/mL.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.

  • Labeling Reaction:

    • While vortexing, slowly add a 5-10 fold molar excess of the this compound stock solution to the peptide/protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Tracer:

    • Separate the BDP TMR-labeled tracer from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

    • Alternatively, purify the conjugate by dialysis against the same buffer.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified tracer at 280 nm (for protein) and 542 nm (for BDP TMR).

    • Calculate the protein concentration and the dye concentration using their respective molar extinction coefficients. The DOL is the molar ratio of the dye to the protein. An optimal DOL for FP tracers is typically around 1.

experimental_workflow cluster_prep Tracer Preparation cluster_reaction Labeling Reaction cluster_purification Purification and Characterization A Dissolve Peptide/Protein in Amine-Free Buffer C Mix Reagents and Incubate for 1-2 hours A->C Add B Prepare BDP TMR NHS Ester Stock in DMSO B->C Add D Purify via Size-Exclusion Chromatography or Dialysis C->D Purify E Determine Degree of Labeling (DOL) D->E Analyze signaling_pathway cluster_states Binding Equilibrium cluster_fp Fluorescence Polarization Tracer BDP-TMR Tracer Complex Tracer-Receptor Complex Tracer->Complex Binds Low_FP Low Polarization (Fast Rotation) Tracer->Low_FP Receptor Receptor Receptor->Complex Binds High_FP High Polarization (Slow Rotation) Complex->High_FP logical_relationship cluster_A A Tracer Concentration A_inc Increase A_dec Decrease B Fraction of Bound Receptor C Assay Sensitivity to Low Affinity Binders D Assay Window (ΔmP) B_inc Increase A_inc->B_inc Leads to C_dec Decrease B_inc->C_dec Results in D_dec Decrease B_inc->D_dec Can cause

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BDP TMR NHS Ester Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BDP TMR NHS ester labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your labeling experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions encountered during the labeling of proteins and other amine-containing biomolecules with this compound.

Q1: My labeling efficiency is very low. What are the primary causes and how can I improve it?

Low labeling efficiency, resulting in a low Degree of Labeling (DOL), is a frequent challenge. The most common culprits are related to reaction conditions, buffer composition, reagent quality, and protein-specific factors.

  • A. Reaction Conditions: The reaction between this compound and primary amines is highly dependent on the experimental setup.[1]

    • pH: The optimal pH range for the reaction is typically 8.3-8.5.[2] At a lower pH, the primary amines on the biomolecule are protonated and less available for reaction. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction.[2]

    • Temperature and Incubation Time: Reactions are commonly performed for 1 to 4 hours at room temperature or overnight at 4°C. Lower temperatures can minimize hydrolysis of the NHS ester but may require longer incubation times to achieve sufficient labeling.[2]

    • Concentration: The concentration of both the biomolecule and the this compound can impact labeling efficiency. Higher concentrations generally lead to more efficient labeling. A protein concentration of 1-10 mg/mL is often recommended.[2]

  • B. Buffer Composition: The choice of buffer is critical for a successful labeling reaction.

    • Amine-Containing Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions. These buffers will compete with the target biomolecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.

    • Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffers are commonly used and recommended for NHS ester labeling.

  • C. Reagent Quality and Handling: The stability and quality of the this compound are paramount.

    • Hydrolysis: NHS esters are moisture-sensitive and can hydrolyze over time, especially when exposed to aqueous environments. It is crucial to use anhydrous solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare the stock solution and to prepare it immediately before use.

    • Storage: this compound should be stored desiccated at -20°C to prevent degradation.

  • D. Biomolecule-Specific Factors: The properties of the target biomolecule can also influence labeling efficiency.

    • Accessibility of Primary Amines: The primary amines (the N-terminus and the epsilon-amino group of lysine residues) on the surface of the protein must be accessible to the NHS ester for the reaction to occur. Steric hindrance can prevent efficient labeling.

    • Biomolecule Purity: Impurities in the biomolecule sample can interfere with the labeling reaction.

Troubleshooting Steps:

  • Verify Buffer pH: Ensure your reaction buffer is within the optimal pH range of 8.3-8.5 using a freshly calibrated pH meter.

  • Optimize Temperature and Time: If you suspect hydrolysis is an issue, try performing the reaction at 4°C overnight. Conversely, if the reaction is slow, a longer incubation at room temperature might be beneficial.

  • Increase Reactant Concentrations: If possible, increase the concentration of your biomolecule and/or the molar excess of the this compound.

  • Check Buffer Components: Carefully review the composition of all buffers used in your experiment. If your biomolecule is in an incompatible buffer, perform a buffer exchange into a recommended buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) using dialysis or a desalting column prior to labeling.

  • Use Fresh Reagents: Prepare the this compound solution immediately before adding it to the reaction mixture. Do not store NHS esters in aqueous solutions.

  • Use High-Quality Anhydrous Solvent: When dissolving the this compound, use a high-quality, anhydrous grade of DMSO or DMF. Degraded DMF can contain amines that will react with the NHS ester.

Q2: How do I determine the efficiency of my labeling reaction?

Quantifying the Degree of Labeling (DOL), the molar ratio of dye to protein, is essential for reproducibility. A common method involves spectrophotometry.

Procedure for Calculating DOL:

  • Purify the Conjugate: It is crucial to remove all non-conjugated this compound from the labeled biomolecule. This is typically achieved using gel filtration (e.g., a desalting column) or extensive dialysis.

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280), which corresponds to the protein absorbance.

    • Measure the absorbance at the maximum absorbance wavelength (λmax) of BDP TMR, which is approximately 542 nm (Amax).

  • Calculate the DOL using the following formula:

    Protein Concentration (M) = [A280 - (Amax × CF280)] / ε_protein

    DOL = Amax / (ε_dye × Protein Concentration (M))

    Where:

    • A280 is the absorbance of the conjugate at 280 nm.

    • Amax is the absorbance of the conjugate at the λmax of BDP TMR (~542 nm).

    • CF280 is the correction factor for the dye's absorbance at 280 nm (A280 of the dye / Amax of the dye). For BDP TMR-X-NHS ester, this is approximately 0.16.

    • ε_protein is the molar extinction coefficient of your protein at 280 nm.

    • ε_dye is the molar extinction coefficient of BDP TMR at its λmax (~55,000 M⁻¹cm⁻¹).

Q3: What is the optimal molar excess of this compound to use?

The optimal molar excess of the dye to the biomolecule is empirical and should be determined for each specific application. A higher molar excess generally leads to a higher DOL. However, excessive labeling can lead to protein precipitation, loss of biological activity, or fluorescence quenching.

Data Presentation

Table 1: Recommended Starting Molar Excess Ratios for this compound Labeling

Protein ConcentrationRecommended Starting Molar Excess (Dye:Protein)Rationale
> 5 mg/mL5-10 foldHigher protein concentrations lead to more efficient labeling kinetics.
1-5 mg/mL10-20 foldA common concentration range for antibody labeling.
< 1 mg/mL20-50 foldA higher excess is needed to compensate for slower reaction kinetics at lower concentrations.

Table 2: Spectroscopic Properties of this compound Variants

PropertyThis compoundBDP TMR-X-NHS ester
Molecular Weight ~495.3 g/mol ~608.5 g/mol
Excitation Maximum (λex) ~545 nm~542 nm
Emission Maximum (λem) ~570 nm~574 nm
Molar Extinction Coefficient (ε) Not specified~55,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.95~0.64
Correction Factor (CF280) Not specified~0.16

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general guideline. Optimization may be required for specific proteins and desired DOL.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Reaction buffer (0.1 M sodium bicarbonate, pH 8.3).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column (e.g., Sephadex G-25) for purification.

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Calculate Molar Excess: Determine the desired molar excess of dye to protein (refer to Table 1 for starting recommendations).

  • Perform the Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently stirring.

  • Incubate: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction (Optional): Add quenching buffer (e.g., Tris-HCl to a final concentration of 50-100 mM) and incubate for 15-30 minutes to stop the reaction by consuming any unreacted NHS ester.

  • Purify the Conjugate: Separate the labeled protein from the free dye using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Determine the Degree of Labeling (DOL): Follow the procedure outlined in Q2.

  • Store the Conjugate: Store the labeled protein at 4°C for short-term use or at -20°C in aliquots for long-term storage, protected from light.

Visualizations

BDP_TMR_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) reaction Combine & Incubate (1-4h RT or O/N 4°C) prep_protein->reaction prep_dye Prepare Fresh This compound in Anhydrous DMSO/DMF prep_dye->reaction quench Quench Reaction (Optional, e.g., Tris) reaction->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify analyze Analyze DOL (Spectrophotometry) purify->analyze storage Store Labeled Protein (-20°C, Protected from Light) analyze->storage

Caption: Workflow for this compound labeling of proteins.

NHS_Ester_Reaction cluster_side_reaction Competing Reaction reagents BDP TMR-NHS Ester Protein-NH₂ plus + reagents->plus conditions pH 8.3-8.5 reagents:c->conditions water + H₂O reagents:dye->water Hydrolysis products BDP TMR-Protein (Stable Amide Bond) N-Hydroxysuccinimide plus->products Aminolysis conditions->plus hydrolysis_product Hydrolyzed BDP TMR water->hydrolysis_product

Caption: Chemical reaction of this compound with a primary amine.

Troubleshooting_Guide start Low Labeling Efficiency (Low DOL) check_buffer Is buffer amine-free and pH 8.3-8.5? start->check_buffer check_reagent Is NHS ester fresh and dissolved in anhydrous solvent? check_buffer->check_reagent Yes fix_buffer Perform buffer exchange into recommended buffer. check_buffer->fix_buffer No check_conditions Are concentrations and molar excess adequate? check_reagent->check_conditions Yes fix_reagent Use fresh, high-quality NHS ester and solvent. check_reagent->fix_reagent No check_protein Is protein pure and amines accessible? check_conditions->check_protein Yes fix_conditions Increase protein/dye concentration or molar excess. Optimize time/temp. check_conditions->fix_conditions No fix_protein Further purify protein. Consider denaturation if amines are inaccessible. check_protein->fix_protein No success Labeling Efficiency Improved check_protein->success Yes fix_buffer->start fix_reagent->start fix_conditions->start fix_protein->start

Caption: Troubleshooting guide for low this compound labeling efficiency.

References

Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in N-hydroxysuccinimide (NHS) ester conjugation experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an NHS ester reaction, and why is it so critical?

The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5, with many protocols recommending a more specific range of 8.3 to 8.5.[1][2][3][4][5] This pH range is a critical balancing act between two competing factors:

  • Amine Reactivity: For the conjugation reaction to occur, the primary amine groups (like the ε-amino group of lysine residues on a protein) must be in their deprotonated, nucleophilic state (-NH2). At a pH below their pKa (around 10.5 for lysine), they are predominantly protonated (-NH3+), rendering them unreactive.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where water molecules attack the ester, rendering it inactive. This competing reaction becomes significantly faster at higher pH values.

Therefore, the 7.2-8.5 pH range maximizes the availability of reactive amines while minimizing the rate of NHS ester hydrolysis, thus favoring the desired conjugation reaction.

Q2: Which buffers are compatible with NHS ester reactions, and which should I avoid?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency.

Compatible Buffers:

  • Phosphate-buffered saline (PBS)

  • Carbonate-bicarbonate buffers

  • HEPES buffers

  • Borate buffers

Incompatible Buffers to Avoid:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation. Interestingly, Tris or glycine buffers can be useful for quenching (stopping) the reaction once it is complete.

Q3: How should I properly store and handle my NHS ester reagents?

NHS esters are highly sensitive to moisture. Improper storage and handling are common sources of reagent inactivity, leading to low conjugation yields.

  • Storage: Store NHS esters in a desiccated environment at -20°C to -80°C.

  • Handling: Before opening a vial of NHS ester, it is critical to allow it to equilibrate to room temperature. This prevents atmospheric moisture from condensing onto the cold reagent, which would cause hydrolysis.

  • Solution Preparation: For NHS esters that are not water-soluble, they should be dissolved in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

Q4: My NHS ester won't dissolve or precipitates when I add it to my reaction. What should I do?

This is a common issue, especially with non-sulfonated NHS esters which tend to be hydrophobic.

  • Use an Organic Solvent: First, dissolve the NHS ester in a small amount of a high-quality, anhydrous, and amine-free organic solvent such as DMSO or DMF.

  • Solvent Quality: Ensure your DMF is of high quality and does not have a "fishy" smell, which indicates the presence of dimethylamine that can react with the NHS ester.

  • Controlled Addition: Add this stock solution to your aqueous protein solution while gently vortexing. The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.

Troubleshooting Guide: Low Conjugation Yield

If you are experiencing low conjugation yields, systematically review the following potential causes and solutions.

Issue: Consistently Low or No Conjugation

Potential Cause Recommended Solution
NHS Ester Hydrolysis The primary competing reaction is the hydrolysis of the NHS ester by water, which deactivates it. The rate of hydrolysis increases dramatically with pH. Prepare NHS ester solutions immediately before use and work quickly. Ensure proper storage and handling to prevent moisture contamination.
Incorrect Buffer pH If the pH is too low (below 7.2), the primary amines on your protein will be protonated and unreactive. If the pH is too high (above 8.5-9), the hydrolysis of the NHS ester will be too rapid. Verify the pH of your reaction buffer is within the optimal 7.2-8.5 range.
Presence of Competing Amines Buffers like Tris or glycine contain primary amines that will compete with your target molecule for the NHS ester, drastically reducing the yield. Perform a buffer exchange into a non-amine-containing buffer such as PBS, HEPES, or borate.
Inactive NHS Ester Reagent The NHS ester may have degraded due to improper storage or handling (exposure to moisture). You can test the reactivity of your NHS ester by intentionally hydrolyzing it with a strong base and measuring the release of NHS at 260 nm. Always use fresh, properly stored reagents.
Low Protein Concentration In dilute protein solutions, the unimolecular hydrolysis reaction is more likely to occur than the bimolecular conjugation reaction. If possible, increase the concentration of your protein to favor the conjugation reaction. A concentration of 1-10 mg/mL is often recommended.
Steric Hindrance The primary amines on your protein may be inaccessible to the NHS ester due to the protein's three-dimensional structure. Consider using an NHS ester with a longer spacer arm to overcome this hindrance.

Issue: Protein Aggregation or Precipitation During Conjugation

Potential Cause Recommended Solution
High Degree of Labeling Attaching too many molecules (especially hydrophobic ones) to a protein can alter its isoelectric point and solubility, leading to aggregation.
Suboptimal Buffer Conditions The buffer conditions may not be ideal for your specific protein's stability.
High Concentration of Organic Solvent Adding too much of the organic solvent used to dissolve the NHS ester can denature the protein.

To address these issues, perform small-scale pilot reactions with varying molar ratios of the NHS ester to your protein to find the optimal balance between labeling efficiency and protein stability. Ensure the buffer conditions are known to be suitable for your protein and keep the final concentration of any organic solvent to a minimum (typically under 10%).

Quantitative Data Summary

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life is the time it takes for 50% of the reactive NHS ester to hydrolyze.

pH Temperature (°C) Half-life of NHS Ester
7.004-5 hours
8.04~1 hour
8.6410 minutes

As the table illustrates, there is a significant decrease in the stability of the NHS ester as the pH increases.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an NHS Ester

  • Buffer Exchange (if necessary): If your protein is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange into a suitable amine-free buffer (e.g., 0.1 M phosphate buffer, 0.1 M sodium bicarbonate buffer) with a pH between 7.2 and 8.5. This can be accomplished using dialysis, desalting columns, or ultrafiltration.

  • Prepare Protein Solution: Prepare your protein solution in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester reagent in an anhydrous, amine-free organic solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring or vortexing. The optimal molar ratio may need to be determined empirically for your specific protein and application.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Longer incubation times may be necessary for reactions carried out at a lower pH (e.g., 7.4).

  • Quench the Reaction (Optional): To stop the reaction, you can add a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted NHS ester and byproducts from the conjugated protein using a desalting column, gel filtration, or dialysis.

Visualizations

NHS_Ester_Reaction_Pathway NHS Ester Conjugation and Competing Hydrolysis Pathway cluster_reactants Reactants cluster_products Products NHSEster R-C(=O)O-NHS (NHS Ester) Conjugate Protein-NH-C(=O)-R (Stable Amide Bond) NHSEster->Conjugate Aminolysis (Desired Reaction) NHS_byproduct NHS (N-Hydroxysuccinimide) NHSEster->NHS_byproduct CarboxylicAcid R-COOH (Inactive Carboxylic Acid) NHSEster->CarboxylicAcid Hydrolysis (Competing Reaction) ProteinAmine Protein-NH₂ (Primary Amine) ProteinAmine->Conjugate Water H₂O (Water) Water->CarboxylicAcid NHS_byproduct_hydrolysis->NHS_byproduct

Caption: NHS ester reaction with a primary amine and the competing hydrolysis pathway.

Experimental_Workflow General Experimental Workflow for NHS Ester Conjugation start Start buffer_exchange 1. Buffer Exchange (if needed) Remove Tris, Glycine, etc. start->buffer_exchange prep_protein 2. Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) buffer_exchange->prep_protein conjugation 4. Perform Conjugation (Add molar excess of NHS ester to protein) prep_protein->conjugation prep_nhs 3. Prepare NHS Ester Solution (Dissolve in anhydrous DMSO/DMF immediately before use) prep_nhs->conjugation incubation 5. Incubate (RT for 30-60 min or 4°C for 2-16h) conjugation->incubation quench 6. Quench Reaction (Optional) (Add Tris or Glycine) incubation->quench purify 7. Purify Conjugate (Dialysis, Gel Filtration) quench->purify end End purify->end

Caption: A typical experimental workflow for NHS ester bioconjugation.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Conjugation Yield start Low/No Conjugation Yield check_buffer Is buffer amine-free (no Tris/Glycine) and pH 7.2-8.5? start->check_buffer check_reagents Are NHS ester reagents fresh? Stored properly (desiccated, cold)? Brought to RT before opening? check_buffer->check_reagents Yes solution_buffer Solution: Perform buffer exchange and verify pH. check_buffer->solution_buffer No check_concentration Is protein concentration adequate? (e.g., >1 mg/mL) check_reagents->check_concentration Yes solution_reagents Solution: Use fresh reagents. Follow proper handling procedures. check_reagents->solution_reagents No check_ratio Is molar ratio of NHS ester to protein optimized? check_concentration->check_ratio Yes solution_concentration Solution: Increase protein concentration. check_concentration->solution_concentration No solution_ratio Solution: Perform titration of molar ratios. check_ratio->solution_ratio No

Caption: A logical troubleshooting guide for low NHS ester conjugation yield.

References

Technical Support Center: BDP TMR NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing BDP TMR NHS ester for bioconjugation.

Troubleshooting Guides

This section addresses common issues encountered during the use of this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: Why is my labeling efficiency with this compound consistently low?

Answer: Low labeling efficiency is a frequent challenge and can stem from several factors related to the hydrolysis of the this compound, suboptimal reaction conditions, or issues with the reagents themselves.

  • This compound Hydrolysis: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous environments, a reaction that directly competes with the desired labeling of primary amines on your target molecule.[1][2] The rate of this hydrolysis is significantly influenced by pH and temperature.

    • Solution: To minimize hydrolysis, prepare the this compound solution in anhydrous DMSO or DMF immediately before use. Ensure the solvent is of high quality and free from water contamination. Avoid repeated freeze-thaw cycles of the this compound stock solution.[3]

  • Suboptimal pH: The reaction between the NHS ester and a primary amine is strongly pH-dependent.[1] If the pH is too low, the primary amines on the target molecule will be protonated and thus unavailable for reaction. Conversely, if the pH is too high, the rate of NHS ester hydrolysis increases dramatically.

    • Solution: The optimal pH range for most NHS ester conjugations is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a starting point. Use freshly prepared, amine-free buffers such as phosphate, bicarbonate, HEPES, or borate buffers.

  • Incorrect Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the this compound, leading to significantly reduced labeling efficiency.

    • Solution: Always use amine-free buffers for the conjugation reaction. If your protein is in a buffer containing primary amines, a buffer exchange step is necessary before starting the labeling procedure.

  • Low Reactant Concentration: In dilute protein solutions, the unimolecular hydrolysis of the NHS ester can outcompete the bimolecular conjugation reaction.

    • Solution: If possible, increase the concentration of your protein to favor the labeling reaction. You can also try increasing the molar excess of the this compound.

  • Reaction Temperature and Time: Higher temperatures can accelerate both the labeling reaction and the competing hydrolysis.

    • Solution: A common starting point is to incubate the reaction at room temperature for 1-2 hours. If you suspect hydrolysis is a major issue, consider performing the reaction at 4°C overnight.

Question 2: My protein precipitates after labeling with this compound. What can I do?

Answer: Protein precipitation post-labeling can occur due to over-labeling or the hydrophobic nature of the BDP TMR dye.

  • Over-labeling: The addition of too many hydrophobic dye molecules can alter the protein's surface properties, leading to aggregation and precipitation.

    • Solution: Optimize the molar ratio of this compound to your protein. Perform small-scale pilot reactions with varying molar ratios to determine the optimal degree of labeling that maintains protein solubility.

  • Hydrophobicity of the Dye: BDP TMR is a relatively hydrophobic molecule. Conjugating it to a protein can increase the overall hydrophobicity of the protein, potentially causing it to precipitate.

    • Solution: Consider using a more hydrophilic version of the dye if available. Alternatively, ensure that the final storage buffer for your labeled protein is optimized for its stability, which may include the addition of stabilizing excipients.

Question 3: How can I confirm that my this compound is still active?

Answer: Improper storage or handling can lead to the hydrolysis of the this compound before it is even used in a reaction.

  • Storage: this compound should be stored at -20°C, desiccated, and protected from light. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.

  • Reactivity Check: You can perform a qualitative check of the NHS ester's reactivity. The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which absorbs light around 260 nm. By intentionally hydrolyzing a small amount of the ester with a mild base and measuring the change in absorbance at 260 nm, you can get an indication of its activity.

Frequently Asked Questions (FAQs)

What is the optimal storage condition for this compound?

This compound should be stored at -20°C, protected from light, and kept in a desiccated environment to prevent degradation from moisture and light. Stock solutions in anhydrous DMSO can be stored at -20°C for 1-2 months.

What buffers should I use for the labeling reaction?

It is crucial to use amine-free buffers for the conjugation reaction to avoid competition with your target molecule. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers, with a pH between 7.2 and 8.5.

What buffers should I avoid?

Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will react with the NHS ester and reduce your labeling efficiency.

How do I stop the labeling reaction?

The labeling reaction can be stopped by adding a quenching reagent that contains primary amines. Common quenching agents include Tris, glycine, or hydroxylamine at a final concentration of 20-50 mM. These molecules will react with any unreacted this compound.

How do I remove unreacted this compound after the reaction?

After quenching the reaction, it is important to purify the labeled protein to remove unreacted dye and byproducts. This can be achieved through methods such as size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

Data Presentation

Table 1: Stability of NHS Esters in Aqueous Solution

The half-life of an NHS ester is the time it takes for 50% of the reactive ester to hydrolyze. This table provides an overview of the stability of NHS esters under different pH and temperature conditions. Note that these are general values, and the specific half-life of this compound may vary.

pHTemperature (°C)Approximate Half-life
7.004 - 5 hours
8.0Room Temperature~210 minutes
8.5Room Temperature~180 minutes
8.6410 minutes
9.0Room Temperature~125 minutes

Table 2: Spectral Properties of BDP TMR Dyes

This table summarizes the key spectral properties of BDP TMR dyes, which are essential for calculating the degree of labeling.

PropertyThis compoundBDP TMR X NHS Ester
Excitation Maximum (λmax)~545 nm~542 nm
Emission Maximum (λem)~570 nm~574 nm
Molar Extinction Coefficient (ε)Not specified~60,000 M⁻¹cm⁻¹
Quantum Yield (Φ)0.950.64
Correction Factor (CF280)0.160.16

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the this compound solution. A molar excess of 8-15 fold of dye to protein is a good starting point.

    • While gently vortexing, add the this compound solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purify the Labeled Protein: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS). Collect the colored fractions corresponding to your labeled protein.

Protocol 2: Calculation of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.

Procedure:

  • Measure Absorbance: After purification, measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of BDP TMR (~545 nm, A_max).

  • Calculate the Concentration of the Dye:

    • [Dye] (M) = A_max / (ε_dye * path length)

    • Where ε_dye is the molar extinction coefficient of BDP TMR at its λmax (see Table 2).

  • Calculate the Concentration of the Protein:

    • [Protein] (M) = (A₂₈₀ - (A_max * CF₂₈₀)) / (ε_protein * path length)

    • Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (see Table 2) and ε_protein is the molar extinction coefficient of your protein at 280 nm.

  • Calculate the DOL:

    • DOL = [Dye] / [Protein]

Visualizations

Hydrolysis_vs_Aminolysis cluster_reactants Reactants cluster_products Products BDP_TMR_NHS This compound Labeled_Protein Labeled Protein (Stable Amide Bond) BDP_TMR_NHS->Labeled_Protein Aminolysis (Desired Reaction) Hydrolyzed_Dye Hydrolyzed Dye (Inactive) BDP_TMR_NHS->Hydrolyzed_Dye Hydrolysis (Competing Reaction) Primary_Amine Primary Amine (Protein) Primary_Amine->Labeled_Protein Water Water (H₂O) Water->Hydrolyzed_Dye

Caption: Competing reactions of this compound.

Troubleshooting_Workflow Start Low Labeling Efficiency Check_pH Is the buffer pH between 7.2 and 8.5? Start->Check_pH Check_Buffer Is the buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.3 Check_pH->Adjust_pH No Check_Reagent Is the NHS ester freshly prepared? Check_Buffer->Check_Reagent Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Optimize_Ratio Optimize molar ratio of dye to protein Check_Reagent->Optimize_Ratio Yes Prepare_Fresh Prepare fresh NHS ester solution Check_Reagent->Prepare_Fresh No Success Improved Labeling Optimize_Ratio->Success Adjust_pH->Check_Buffer Buffer_Exchange->Check_Reagent Prepare_Fresh->Optimize_Ratio

References

issues with BDP TMR NHS ester solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BDP TMR NHS ester. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, particularly those related to solubility in aqueous buffers, and to provide clear protocols for successful conjugation experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this compound.

Q1: My this compound won't dissolve in my aqueous reaction buffer. What should I do?

A1: this compound is hydrophobic and generally insoluble in aqueous buffers.[1][2] It is essential to first dissolve the ester in a dry, high-quality, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your aqueous reaction mixture.[3][4]

Q2: What is the optimal pH for reacting this compound with my protein?

A2: The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[5] At a pH below this range, the primary amines on the protein are protonated and less reactive. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction and reduces efficiency. For many applications, a pH of 8.3-8.5 is considered optimal.

Q3: Which buffers should I use for the conjugation reaction?

A3: It is critical to use a buffer that is free of primary amines. Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine will compete with your target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency. Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers.

Q4: My protein precipitated after I added the this compound stock solution. How can I prevent this?

A4: Protein precipitation can occur due to the introduction of the organic solvent used to dissolve the this compound. To mitigate this, ensure the final concentration of the organic solvent (e.g., DMSO or DMF) in the reaction mixture is low, typically below 10%. It is also advisable to add the dye stock solution to the protein solution slowly while gently vortexing to ensure rapid and uniform mixing.

Q5: How can I determine if my this compound has hydrolyzed and is no longer active?

A5: The NHS ester is sensitive to moisture and can hydrolyze over time, especially if not stored properly. To ensure the reactivity of your ester, it is crucial to use anhydrous solvents for preparing the stock solution and to use the solution promptly. A simple qualitative test for NHS ester activity involves monitoring the release of N-hydroxysuccinimide upon hydrolysis, which can be detected by a change in absorbance at 260-280 nm.

Troubleshooting Guide

This guide provides a systematic approach to resolving common problems encountered during the use of this compound.

Low Labeling Efficiency

Low labeling efficiency is a frequent issue and can be caused by several factors. The following table and workflow will help you diagnose and resolve the problem.

Potential Cause Recommended Action Reference
Suboptimal pH Verify the pH of your reaction buffer is between 7.2 and 8.5 using a calibrated pH meter.
Amine-Containing Buffers Ensure your buffer does not contain primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange into a recommended buffer like PBS or bicarbonate.
Hydrolyzed NHS Ester Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use. Store the solid ester desiccated and protected from light.
Low Protein Concentration For efficient labeling, it is recommended to use a protein concentration of at least 2 mg/mL.
Incorrect Molar Ratio Optimize the molar excess of this compound to your protein. A common starting point is a 5- to 20-fold molar excess.

Troubleshooting Workflow for Low Labeling Efficiency

G start Low Labeling Efficiency check_ph Is the buffer pH between 7.2 and 8.5? start->check_ph check_buffer Is the buffer free of primary amines (e.g., Tris, glycine)? check_ph->check_buffer Yes adjust_ph Adjust pH to 7.2-8.5 check_ph->adjust_ph No check_ester Was the NHS ester stock solution freshly prepared in anhydrous solvent? check_buffer->check_ester Yes buffer_exchange Perform buffer exchange into an amine-free buffer check_buffer->buffer_exchange No check_conc Is the protein concentration ≥ 2 mg/mL? check_ester->check_conc Yes prepare_fresh Prepare fresh NHS ester stock solution check_ester->prepare_fresh No check_ratio Have you optimized the dye:protein molar ratio? check_conc->check_ratio Yes concentrate_protein Concentrate the protein check_conc->concentrate_protein No optimize_ratio Test a range of molar ratios (e.g., 5x, 10x, 20x) check_ratio->optimize_ratio No success Labeling Efficiency Improved check_ratio->success Yes adjust_ph->check_buffer buffer_exchange->check_ester prepare_fresh->check_conc concentrate_protein->check_ratio optimize_ratio->success

Caption: Troubleshooting workflow for low this compound labeling efficiency.

Competing Reactions

The primary reaction for this compound is the formation of a stable amide bond with a primary amine. However, a competing hydrolysis reaction can occur, especially at higher pH values.

G cluster_0 This compound cluster_1 Reactants cluster_2 Products ester BDP TMR-CO-NHS conjugate BDP TMR-CO-NH-Protein (Stable Amide Bond) ester->conjugate Aminolysis (Desired Reaction) pH 7.2-8.5 hydrolyzed BDP TMR-COOH (Inactive Carboxylic Acid) ester->hydrolyzed Hydrolysis (Competing Reaction) (Rate increases with pH) protein Protein-NH2 (Primary Amine) protein->conjugate water H2O (Water) water->hydrolyzed

Caption: Competing reactions of this compound: aminolysis vs. hydrolysis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of the ester in anhydrous DMSO or DMF. A typical concentration is 1-10 mg/mL. For example, add 100 µL of anhydrous DMSO to 1 mg of this compound to make a 10 mg/mL stock solution.

  • Vortex briefly to ensure the ester is fully dissolved.

  • This stock solution should be used immediately. If storage is necessary, aliquot the solution into small volumes and store at -20°C, desiccated and protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for Protein Labeling

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Freshly prepared this compound stock solution

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL. If necessary, perform a buffer exchange.

  • Calculate Reagent Amount: Determine the desired molar excess of the NHS ester. A 10-fold molar excess is a good starting point.

  • Reaction: While gently vortexing the protein solution, slowly add the calculated amount of the this compound stock solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. Lower temperatures can help minimize hydrolysis of the NHS ester.

  • Quenching (Optional): To stop the reaction, add a small amount of quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column or by dialysis.

Quantitative Data Summary

The efficiency of the NHS ester reaction is highly dependent on the experimental conditions.

Table 1: Effect of pH on the Half-life of NHS Esters

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pH Temperature (°C) Approximate Half-life of NHS Ester Reference
7.004-5 hours
8.025~30 minutes-
8.525~15 minutes-
8.6410 minutes

Note: Half-life values can vary depending on the specific NHS ester and buffer composition.

Table 2: Recommended Buffers for NHS Ester Reactions
Buffer Recommended pH Range Comments Reference
Phosphate-Buffered Saline (PBS)7.2 - 7.4Commonly used, but buffering capacity is weaker at higher pH.
Sodium Bicarbonate8.0 - 9.0Good buffering capacity in the optimal pH range for labeling.
HEPES7.2 - 8.2A good alternative to phosphate buffers.
Borate8.0 - 9.0Effective buffer for maintaining a stable alkaline pH.
Table 3: Incompatible Buffers and Reagents
Substance Reason for Incompatibility Reference
TrisContains primary amines that compete with the target molecule.
GlycineContains a primary amine and is often used to quench NHS ester reactions.
Ammonium SaltsContain primary amines.
Sodium AzideCan interfere with the reaction at concentrations > 3 mM.

References

how to reduce non-specific staining with BDP TMR

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: BDP TMR Staining

This guide provides troubleshooting and frequently asked questions to help researchers, scientists, and drug development professionals reduce non-specific staining when using BDP TMR, a bright and photostable fluorophore.

Frequently Asked Questions (FAQs)

Q1: What is BDP TMR and why does it sometimes cause high background staining?

BDP TMR is a borondipyrromethene fluorophore with excitation and emission spectra similar to tetramethylrhodamine (TAMRA).[1] It is known for its high quantum yield, making it significantly brighter than TAMRA.[2] However, BDP TMR is inherently hydrophobic (lipophilic).[1][3] This hydrophobicity is a primary reason for non-specific binding, as the dye can interact with lipids and hydrophobic regions of proteins, leading to unwanted background signal.[3]

Q2: What is the single most important factor to address when troubleshooting non-specific staining?

Optimizing your blocking step is critical. Insufficient blocking is a major cause of high background. Blocking buffers work by occupying non-specific binding sites on your sample, preventing the fluorescently-labeled antibody or probe from adhering to them.

Q3: Can the concentration of my BDP TMR-conjugated antibody affect background?

Yes. Using too high a concentration of either the primary or secondary antibody is a common cause of non-specific staining and high background. It is essential to titrate your antibodies to find the optimal concentration that provides a strong specific signal with a low background.

Q4: How do washing steps impact non-specific staining?

Insufficient washing will fail to remove unbound or weakly bound antibodies, leading to high background. Ensure that all washing steps are carried out thoroughly and consider increasing the duration or number of washes if background is an issue.

Troubleshooting Guide: Reducing Non-Specific Staining

If you are experiencing high background fluorescence, follow this logical troubleshooting workflow.

TroubleshootingWorkflow start High Background Observed check_blocking Step 1: Optimize Blocking start->check_blocking check_antibody Step 2: Titrate Antibody check_blocking->check_antibody If background persists solution Problem Solved: Low Background Achieved check_washing Step 3: Enhance Washing check_antibody->check_washing If background persists check_autofluor Step 4: Assess Autofluorescence check_washing->check_autofluor If background persists check_autofluor->solution Implement solutions

Caption: A step-by-step workflow for troubleshooting high background staining.

Issue 1: Inadequate Blocking

Non-specific binding often occurs when blocking is insufficient. Due to the hydrophobic nature of BDP TMR, a standard blocking buffer may not be adequate.

Solutions & Experimental Protocol

  • Increase Incubation Time: Extend the blocking incubation period from 30 minutes to 1 hour or longer.

  • Change Blocking Agent: Switch to a blocking buffer specifically designed for fluorescence applications, which often contain protein-free formulations to reduce background. Normal serum from the species of the secondary antibody is also a highly effective choice.

  • Add a Detergent: Including a mild, non-ionic detergent like Tween-20 (at 0.05% - 0.2%) in your blocking and wash buffers can help disrupt weak, non-specific hydrophobic interactions.

Table 1: Comparison of Common Blocking Agents

Blocking AgentConcentrationProsCons
Bovine Serum Albumin (BSA) 1-5% in PBS/TBSInexpensive, readily available.Can be a source of background if not high-purity.
Normal Goat/Donkey Serum 5-10% in PBS/TBSVery effective at blocking non-specific antibody binding.Must match the host species of the secondary antibody.
Commercial Fluorescent Blocking Buffers 1X (as supplied)Optimized for low background in fluorescence imaging.More expensive.
Fish Gelatin 0.5-2% in PBS/TBSDoes not cross-react with mammalian proteins.Can be less effective for some antibody combinations.
Issue 2: Antibody Concentration is Too High

Excessive antibody concentration increases the likelihood of off-target binding.

Solutions & Experimental Protocol

  • Perform a Titration: This is the most critical step. Systematically dilute your primary and secondary antibodies to find the lowest concentration that still gives a robust specific signal.

  • Reduce Incubation Time/Temperature: Shorten the antibody incubation time or perform the incubation at a lower temperature (e.g., 4°C overnight instead of 1 hour at room temperature) to decrease the kinetics of non-specific binding.

Protocol: Antibody Titration for Immunofluorescence

  • Prepare your samples (cells or tissue sections) as you normally would, up to the primary antibody incubation step.

  • Create a series of dilutions for your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000) in your optimized blocking buffer.

  • Apply each dilution to a separate sample (or section of a slide). Include a "no primary antibody" control.

  • Incubate according to your standard protocol.

  • Wash all samples thoroughly.

  • Apply your BDP TMR-conjugated secondary antibody at a constant, moderate dilution (e.g., 1:500) to all samples, including the control.

  • Incubate, wash, mount, and image all samples using the exact same imaging parameters (e.g., laser power, exposure time, gain).

  • Analyze the images to identify the dilution that provides the best signal-to-noise ratio. The "no primary" control should have minimal signal, indicating the secondary antibody is not binding non-specifically.

Issue 3: Insufficient Washing

Inadequate washing fails to remove unbound antibodies.

Solutions & Experimental Protocol

  • Increase Wash Duration and Volume: After antibody incubations, wash samples for at least 3 x 5 minutes with a generous volume of buffer (e.g., PBS-T).

  • Add Detergent to Wash Buffer: Use a buffer containing a mild detergent (e.g., 0.1% Tween-20 in PBS) to help remove non-specifically bound antibodies.

StainingProtocol prep Sample Preparation (Fix & Permeabilize) block Blocking Step (1 hour) prep->block primary_ab Primary Antibody Incubation (Titrated Concentration) block->primary_ab wash1 Wash (3 x 5 min) primary_ab->wash1 secondary_ab BDP TMR Secondary Ab Incubation wash1->secondary_ab wash2 Final Wash (3 x 5 min) secondary_ab->wash2 mount Mount & Image wash2->mount

Caption: Key steps in an immunofluorescence protocol emphasizing blocking and washing.

Issue 4: Sample Autofluorescence

Sometimes the background signal originates from the sample itself, not the dye.

Solutions

  • Use an Unstained Control: Always image an unstained sample using the same settings to determine the baseline level of autofluorescence.

  • Use Fresh Fixative: Old formaldehyde solutions can increase autofluorescence.

  • Spectral Unmixing: If your imaging software allows, use spectral unmixing to computationally separate the specific BDP TMR signal from the broad autofluorescence spectrum.

References

minimizing photobleaching of BDP TMR fluorophore

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of the BDP TMR fluorophore during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is BDP TMR and why is it used in fluorescence imaging?

BDP TMR is a bright and highly photostable fluorophore from the borondipyrromethene (BODIPY) class of dyes.[1] It is spectrally similar to tetramethylrhodamine (TAMRA) but offers a significantly higher fluorescence quantum yield, approaching unity, which makes it much brighter.[1][2] Its relatively long fluorescence lifetime also makes it suitable for fluorescence polarization assays.[2][3] BDP TMR is often used for labeling proteins, lipids, and other biomolecules in both fixed and live-cell imaging.

Q2: What is photobleaching and why is it a concern with BDP TMR?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of its fluorescent signal. While BDP TMR is known for its high photostability compared to other dyes, intense or prolonged illumination can still lead to photobleaching. This is a critical issue in quantitative imaging and long-term experiments, as it can lead to inaccurate data and the premature loss of signal.

Q3: What are the primary causes of BDP TMR photobleaching?

The main cause of photobleaching for BODIPY dyes like BDP TMR is the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS). These ROS can then chemically attack and destroy the fluorophore, rendering it non-fluorescent. Factors that accelerate this process include:

  • High Illumination Intensity: More intense light excites more fluorophores, increasing the rate of ROS generation and subsequent photobleaching.

  • Long Exposure Times: Prolonged exposure to excitation light increases the cumulative damage to the fluorophores.

  • Presence of Oxygen: Molecular oxygen is a key reactant in the photochemical reactions that lead to photobleaching.

Q4: How can I minimize photobleaching of BDP TMR?

Minimizing photobleaching involves a combination of optimizing imaging parameters, using protective reagents, and proper sample preparation. Key strategies include:

  • Reduce Illumination Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.

  • Use Antifade Reagents: Incorporate commercial or homemade antifade reagents in your mounting medium or live-cell imaging buffer.

  • Oxygen Scavenging Systems: For single-molecule or highly sensitive experiments, using an oxygen scavenging system can be beneficial.

  • Proper Sample Storage: Store stained samples protected from light and at recommended temperatures (e.g., 4°C or -20°C) to prevent degradation before imaging.

Troubleshooting Guide

Problem Possible Cause Solution
Weak or Fading Signal Photobleaching - Reduce the intensity of the excitation light. - Decrease the image acquisition exposure time. - Use an antifade mounting medium for fixed cells or a live-cell compatible antifade reagent. - Image samples promptly after staining.
Low Fluorophore Concentration - Ensure optimal labeling concentration and incubation time as per the protocol for your specific BDP TMR conjugate.
Incorrect Filter Set - Verify that the excitation and emission filters on the microscope are appropriate for the spectral properties of BDP TMR (Excitation max ~542 nm, Emission max ~574 nm).
High Background Fluorescence Excess Unbound Fluorophore - Ensure thorough washing steps after labeling to remove any unbound BDP TMR conjugate.
Autofluorescence - Use a mounting medium with a low refractive index mismatch. - For live cells, use a phenol red-free imaging medium.
Phototoxicity in Live-Cell Imaging ROS-induced Cell Damage - Reduce illumination intensity and exposure time. - Use a live-cell compatible antifade reagent that can help scavenge ROS. - Consider using BDP TMR derivatives with intramolecular rotation, which have been shown to have lower phototoxicity.

Quantitative Data

Table 1: Spectral Properties of BDP TMR

PropertyValueReference
Excitation Maximum~542 nm
Emission Maximum~574 nm
Molar Extinction Coefficient~90,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield~0.9

Table 2: Common Antifade Reagents for BDP TMR

Antifade ReagentTypeRecommended forKey Features
ProLong Gold Curing MountantFixed CellsHard-setting mountant that provides excellent photobleach protection. Cures in about 24 hours.
VECTASHIELD Non-curing or Hard-settingFixed CellsAvailable in both non-curing and hard-setting formulations. Prevents rapid photobleaching.
ProLong Live Live-cell ReagentLive CellsReduces photobleaching and phototoxicity during live-cell imaging experiments.

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Fixed Cells with BDP TMR Conjugate

  • Cell Seeding and Fixation:

    • Seed cells on coverslips and allow them to adhere.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Block with 1% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate with the primary antibody diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash three times with PBS.

    • Incubate with the BDP TMR-conjugated secondary antibody, diluted in blocking buffer and protected from light, for 1 hour at room temperature.

  • Mounting:

    • Wash three times with PBS.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium (e.g., ProLong Gold or VECTASHIELD).

    • Allow the mounting medium to cure according to the manufacturer's instructions before imaging. For ProLong Gold, this is typically 24 hours at room temperature in the dark.

Protocol 2: Live-Cell Imaging with BDP TMR

  • Cell Culture and Labeling:

    • Plate cells in a suitable live-cell imaging dish (e.g., glass-bottom dish).

    • Prepare a working solution of the BDP TMR conjugate in a pre-warmed, phenol red-free culture medium.

    • Replace the existing medium with the labeling medium and incubate for the recommended time, protected from light.

  • Washing (Optional):

    • Gently aspirate the labeling medium and wash the cells two to three times with a pre-warmed, phenol red-free culture medium to remove unbound dye.

  • Adding Antifade Reagent:

    • If using a live-cell compatible antifade reagent (e.g., ProLong Live), add it to the imaging medium according to the manufacturer's instructions.

  • Imaging:

    • Place the imaging dish on a heated microscope stage with CO₂ control to maintain a physiological environment.

    • Use the lowest possible illumination intensity and exposure time to acquire images.

    • Utilize time-lapse settings that minimize light exposure between acquisitions.

Visualizations

cluster_photobleaching Mechanism of BDP TMR Photobleaching BDP_TMR BDP TMR (Ground State) Excited_BDP_TMR Excited BDP TMR (Singlet State) BDP_TMR->Excited_BDP_TMR Excitation Light Excited_BDP_TMR->BDP_TMR Fluorescence Triplet_State Triplet State Excited_BDP_TMR->Triplet_State Intersystem Crossing Bleached_BDP_TMR Bleached BDP TMR (Non-fluorescent) Excited_BDP_TMR->Bleached_BDP_TMR + ROS ROS Reactive Oxygen Species (ROS) Triplet_State->ROS + O₂

Caption: Simplified Jablonski diagram illustrating the photobleaching process of BDP TMR.

cluster_workflow Experimental Workflow for Minimizing Photobleaching Start Start: Sample Preparation Labeling Labeling with BDP TMR Conjugate Start->Labeling Washing Washing Steps Labeling->Washing Mounting Mounting with Antifade Reagent Washing->Mounting Imaging Image Acquisition Mounting->Imaging Optimization Optimize Imaging Parameters: - Low Light Intensity - Short Exposure Time Imaging->Optimization End End: High-Quality Image Imaging->End

Caption: A streamlined workflow for fluorescence imaging with BDP TMR to reduce photobleaching.

cluster_troubleshooting Troubleshooting Logic for Fading BDP TMR Signal Problem Problem: Weak or Fading Signal Check_Intensity Is Illumination Intensity Minimized? Problem->Check_Intensity Reduce_Intensity Action: Reduce Light Intensity Check_Intensity->Reduce_Intensity No Check_Exposure Is Exposure Time Minimized? Check_Intensity->Check_Exposure Yes Reduce_Intensity->Check_Exposure Reduce_Exposure Action: Reduce Exposure Time Check_Exposure->Reduce_Exposure No Check_Antifade Is Antifade Reagent Used? Check_Exposure->Check_Antifade Yes Reduce_Exposure->Check_Antifade Add_Antifade Action: Use Antifade Mountant Check_Antifade->Add_Antifade No Solution Solution: Signal Stabilized Check_Antifade->Solution Yes Add_Antifade->Solution

Caption: A decision-making diagram for troubleshooting a fading BDP TMR fluorescent signal.

References

Technical Support Center: Labeling of Low-Concentration Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in labeling low-concentration proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during protein labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when labeling proteins at low concentrations?

Labeling proteins at low concentrations presents several key challenges:

  • Low Labeling Efficiency: The kinetics of the labeling reaction are concentration-dependent. At low protein concentrations, the reaction rate decreases, and competing reactions, such as the hydrolysis of the labeling reagent, can significantly reduce the labeling efficiency.[1][2]

  • Protein Precipitation and Aggregation: Low-concentration protein samples can be more susceptible to aggregation and precipitation, especially when the labeling process alters the protein's surface properties, such as charge or hydrophobicity.[3][4][5] This is a common issue when using hydrophobic dyes.

  • Difficulty in Removing Excess Free Label: Separating the labeled protein from the unreacted, free label can be challenging with dilute protein samples, leading to high background signals in downstream applications.

  • Inaccurate Quantification of Labeling Efficiency: Low protein amounts make it difficult to accurately determine the degree of labeling (DOL), which is crucial for the reproducibility of experiments.

Q2: Why is my labeling efficiency low, and how can I improve it?

Low labeling efficiency is a frequent problem with several potential causes. The primary factors to consider are reaction conditions and buffer composition.

Troubleshooting Steps:

  • Optimize Reaction Buffer pH: For amine-reactive labeling (e.g., NHS esters), the optimal pH is typically between 7.2 and 8.5. Below this range, primary amines are protonated and less reactive. Above this range, the hydrolysis of the NHS ester increases, competing with the labeling reaction. For thiol-reactive labeling (e.g., maleimides), a pH range of 6.5-7.5 is generally recommended to ensure the specificity for cysteine residues.

  • Increase Reactant Concentrations: If possible, concentrate your protein sample. A protein concentration of at least 1-2 mg/mL is often recommended for efficient labeling. You can also increase the molar excess of the labeling reagent.

  • Optimize Incubation Time and Temperature: Reactions are typically performed for 1-4 hours at room temperature or overnight at 4°C. Lower temperatures can minimize the hydrolysis of the labeling reagent but may require longer incubation times.

  • Ensure Buffer Compatibility: Avoid buffers containing primary amines, such as Tris or glycine, when using amine-reactive labels, as they will compete with the protein for the label. Also, substances like sodium azide can interfere with the reaction.

Q3: My protein is precipitating during or after the labeling reaction. What can I do?

Protein precipitation is a common issue that can arise from several factors related to the protein, the label, and the reaction conditions.

Troubleshooting Steps:

  • Assess the Label's Properties: Highly hydrophobic dyes can increase the nonpolar character of the protein surface, leading to aggregation. Consider using a more hydrophilic or sulfonated dye to improve the solubility of the labeled protein.

  • Optimize the Dye-to-Protein Ratio: Over-labeling can significantly alter the physicochemical properties of the protein and increase its propensity to aggregate. It is crucial to optimize the stoichiometry to achieve the desired degree of labeling without compromising protein stability.

  • Adjust the Labeling Conditions:

    • Lower the Protein Concentration: While this may seem counterintuitive to improving labeling efficiency, it can reduce the risk of aggregation.

    • Control the Temperature: Performing the reaction at 4°C can slow down the aggregation process.

    • Modify Buffer Composition: Increasing the ionic strength of the buffer (e.g., by adding 150 mM NaCl) can sometimes help to screen electrostatic interactions that may lead to aggregation. The inclusion of stabilizing excipients can also be beneficial.

  • Consider the Protein's pI: If the pH of the labeling buffer is close to the isoelectric point (pI) of the protein, its solubility will be at a minimum, increasing the likelihood of precipitation.

Troubleshooting Guides

Guide 1: Low Labeling Efficiency

This guide provides a systematic approach to troubleshooting low labeling efficiency.

LowLabelingEfficiency start Start: Low Labeling Efficiency check_buffer_ph Check Buffer pH (e.g., 7.2-8.5 for NHS esters) start->check_buffer_ph adjust_ph Adjust pH to Optimal Range check_buffer_ph->adjust_ph Incorrect check_buffer_comp Check Buffer Composition for Interfering Substances (e.g., Tris, Glycine, Azide) check_buffer_ph->check_buffer_comp Correct adjust_ph->check_buffer_comp change_buffer Switch to a Non-Interfering Buffer (e.g., PBS, Bicarbonate) check_buffer_comp->change_buffer Present check_concentrations Review Protein and Label Concentrations check_buffer_comp->check_concentrations Absent change_buffer->check_concentrations increase_concentrations Increase Protein Concentration and/or Molar Excess of Label check_concentrations->increase_concentrations Too Low optimize_incubation Optimize Incubation Time and Temperature check_concentrations->optimize_incubation Adequate increase_concentrations->optimize_incubation adjust_incubation Try 4°C Overnight or Longer Incubation at Room Temperature optimize_incubation->adjust_incubation Suboptimal check_protein_properties Consider Protein Properties (e.g., Accessibility of Reactive Groups) optimize_incubation->check_protein_properties Optimal adjust_incubation->check_protein_properties consider_alt_labeling Consider Alternative Labeling Chemistry check_protein_properties->consider_alt_labeling Inaccessible success Successful Labeling check_protein_properties->success Accessible consider_alt_labeling->success

Troubleshooting workflow for low labeling efficiency.
Guide 2: Protein Precipitation During Labeling

This guide outlines steps to address protein precipitation issues.

ProteinPrecipitation start Start: Protein Precipitation check_label_hydrophobicity Is the Label Highly Hydrophobic? start->check_label_hydrophobicity switch_to_hydrophilic_label Switch to a More Hydrophilic or Sulfonated Label check_label_hydrophobicity->switch_to_hydrophilic_label Yes check_dye_protein_ratio Check Dye-to-Protein Ratio check_label_hydrophobicity->check_dye_protein_ratio No switch_to_hydrophilic_label->check_dye_protein_ratio reduce_ratio Reduce the Molar Ratio of the Labeling Reagent check_dye_protein_ratio->reduce_ratio High check_protein_concentration Is Protein Concentration High? check_dye_protein_ratio->check_protein_concentration Optimal reduce_ratio->check_protein_concentration lower_concentration Lower the Protein Concentration During Labeling check_protein_concentration->lower_concentration Yes check_buffer_conditions Review Buffer pH and Ionic Strength check_protein_concentration->check_buffer_conditions No lower_concentration->check_buffer_conditions adjust_buffer Adjust pH Away from pI and/or Increase Ionic Strength check_buffer_conditions->adjust_buffer Suboptimal check_temperature Check Reaction Temperature check_buffer_conditions->check_temperature Optimal adjust_buffer->check_temperature lower_temperature Perform Labeling at 4°C check_temperature->lower_temperature High add_stabilizers Consider Adding Stabilizing Excipients to the Buffer check_temperature->add_stabilizers Optimal lower_temperature->add_stabilizers success Soluble Labeled Protein add_stabilizers->success

Troubleshooting workflow for protein precipitation.

Quantitative Data Summary

The efficiency of protein labeling is highly dependent on the protein concentration. The following table summarizes the effect of protein concentration on the molar incorporation of a label, based on data from labeling murine IgG with Fluorescein and Biotin labels.

Protein Concentration (mg/mL)Molar Incorporation (Fluorescein Label)Molar Incorporation (Biotin Label)
1.05.05.0
0.54.24.2
0.253.62.6
0.12.71.6

Data adapted from a study on labeling murine IgG at a constant molar coupling ratio of 20:1 for 2 hours at pH 7.0.

This data clearly illustrates that as the protein concentration decreases, the molar incorporation of the label also decreases, with the effect being more pronounced for the Biotin label under these specific conditions.

Experimental Protocols

Protocol 1: General Procedure for Amine-Reactive Labeling of Low-Concentration Proteins

This protocol provides a general framework for labeling proteins with amine-reactive dyes (e.g., NHS esters).

Materials:

  • Protein sample (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Amine-reactive dye (e.g., NHS ester), dissolved in anhydrous DMSO or DMF

  • Reaction buffer (e.g., 100 mM sodium bicarbonate or sodium borate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size exclusion chromatography column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Determine the protein concentration. Ideally, the concentration should be at least 1 mg/mL. If the concentration is lower, consider concentrating the sample.

  • Labeling Reaction:

    • Bring the protein solution to room temperature.

    • Add the reaction buffer to the protein solution to adjust the pH to the optimal range (typically 8.0-8.5).

    • Immediately before use, prepare a stock solution of the amine-reactive dye in anhydrous DMSO or DMF.

    • Add the desired molar excess of the dye to the protein solution while gently vortexing. A starting point is often a 10- to 20-fold molar excess of dye to protein.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a size exclusion chromatography column or by dialysis against a suitable buffer (e.g., PBS).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the labeled protein at 280 nm and at the maximum absorbance wavelength of the dye.

    • Calculate the protein concentration and the DOL using the following formulas:

      • Protein Concentration (M) = ((A280 - (Amax * CF)) / ε_protein) * Dilution factor

      • Degree of Labeling = (Amax * Dilution factor) / (ε_dye * Protein Concentration (M))

      • Where:

        • A280 = Absorbance at 280 nm

        • Amax = Absorbance at the dye's maximum wavelength

        • CF = Correction factor (A280 of the free dye / Amax of the free dye)

        • ε_protein = Molar extinction coefficient of the protein at 280 nm

        • ε_dye = Molar extinction coefficient of the dye at its maximum wavelength

Protocol 2: General Procedure for Thiol-Reactive Labeling of Low-Concentration Proteins

This protocol provides a general framework for labeling proteins with thiol-reactive dyes (e.g., maleimides).

Materials:

  • Protein sample containing free cysteine residues

  • Reducing agent (e.g., DTT or TCEP)

  • Thiol-reactive dye (e.g., maleimide), dissolved in DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

  • Quenching solution (e.g., free cysteine or β-mercaptoethanol)

  • Size exclusion chromatography column or dialysis cassette for purification

Procedure:

  • Protein Preparation and Reduction:

    • If the protein has disulfide bonds that need to be reduced to generate free thiols, incubate the protein with a 10- to 20-fold molar excess of a reducing agent like TCEP for 1 hour at room temperature. TCEP is often preferred as it does not need to be removed before labeling. If using DTT, it must be removed prior to adding the maleimide reagent.

    • Perform a buffer exchange into a reaction buffer (pH 6.5-7.5) to remove the reducing agent if necessary.

  • Labeling Reaction:

    • Immediately before use, prepare a stock solution of the thiol-reactive dye in DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the dye to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a quenching solution, such as free cysteine or β-mercaptoethanol, to a final concentration of about 10-fold molar excess over the dye to react with any excess maleimide.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Separate the labeled protein from the unreacted dye and quenching agent using a size exclusion chromatography column or dialysis.

  • Determination of Degree of Labeling (DOL):

    • Follow the same procedure as described in Protocol 1 for determining the DOL.

References

improving signal-to-noise ratio in BDP TMR imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in their BDP TMR imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is BDP TMR and what are its primary advantages for fluorescence imaging?

BDP TMR is a borondipyrromethene fluorophore that is spectrally similar to tetramethylrhodamine (TAMRA).[1] Its key advantages include a high fluorescence quantum yield (approaching unity), making it significantly brighter than TAMRA, and a relatively long excited-state lifetime, which is beneficial for applications like fluorescence polarization assays.[1] BDP TMR is also known for its high photostability.[1]

Q2: What is the signal-to-noise ratio (SNR) and why is it critical in fluorescence microscopy?

The signal-to-noise ratio (SNR) is a measure of image quality that compares the intensity of the desired fluorescence signal to the level of background noise.[2] A high SNR is essential for distinguishing real biological signals from random noise, enabling the clear visualization of fine cellular structures and the acquisition of reliable quantitative data.[2]

Q3: What are the most common factors that lead to a low SNR in BDP TMR imaging?

Low SNR in fluorescence imaging typically stems from two main issues:

  • High Background Noise: This can be caused by several factors, including autofluorescence from the sample itself, non-specific binding of fluorescent probes, and excess unbound dye.

  • Weak Fluorescence Signal: A weak signal can result from issues such as low probe concentration, degradation or aggregation of the dye, fluorescence quenching, or suboptimal imaging parameters.

Q4: What causes fluorescence quenching and how can it be minimized?

Fluorescence quenching is a process that decreases the intensity of the fluorescence emission. It can occur through several mechanisms:

  • Self-quenching or Aggregation: At high concentrations, BDP TMR molecules can interact with each other, leading to a reduction in fluorescence. To avoid this, it is crucial to use the optimal dye concentration.

  • Dynamic (Collisional) Quenching: This happens when the excited fluorophore collides with other molecules in the solution, such as molecular oxygen, which causes it to lose energy without emitting a photon. Deoxygenating solutions can sometimes help mitigate this effect.

  • Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and another molecule.

Troubleshooting Guide: High Background Fluorescence

High background can obscure specific signals, making data interpretation difficult. This guide will help you identify the source of the background and provide steps to reduce it.

Q1: My images have a high and noisy background. What are the likely causes?

High background fluorescence can generally be attributed to three main sources:

  • Autofluorescence: This is the natural fluorescence emitted by biological materials within the sample, such as collagen, elastin, NADH, and riboflavins. Aldehyde-based fixatives like formaldehyde can also induce autofluorescence.

  • Non-specific Binding: This occurs when the BDP TMR probe or antibodies (primary or secondary) bind to unintended targets within the sample. Common causes include insufficient blocking, suboptimal antibody concentrations, and inadequate washing.

  • Excess Unbound Probe: If the sample is not washed thoroughly after staining, residual unbound fluorescent molecules will contribute to the overall background signal.

Q2: How can I determine the source of my high background signal?

Running the proper controls is essential to diagnose the source of the background.

  • Unstained Sample Control: Image a sample that has not been treated with any fluorescent dyes or antibodies. Any signal detected in this control is inherent autofluorescence.

  • Secondary Antibody-Only Control: Prepare a sample incubated only with the BDP TMR-conjugated secondary antibody (without the primary antibody). Signal in this control points to non-specific binding of the secondary antibody.

  • Spectral Analysis: If your imaging system has this capability, a spectral lambda scan can help differentiate the broad emission spectrum of autofluorescence from the specific, narrower peak of the BDP TMR dye.

Start High Background Observed Q_Source How to identify the source? Start->Q_Source Control_Unstained Image Unstained Sample Q_Source->Control_Unstained Control_Secondary Image Secondary Ab Only Control Q_Source->Control_Secondary Result_Autofluorescence Signal Present? (Autofluorescence) Control_Unstained->Result_Autofluorescence Result_Nonspecific Signal Present? (Non-specific Binding) Control_Secondary->Result_Nonspecific Result_Autofluorescence->Result_Nonspecific No Fix_Autofluorescence Solution: - Use quenching agent (e.g., Sodium Borohydride) - Spectral unmixing - Choose fluorophore in a different wavelength Result_Autofluorescence->Fix_Autofluorescence Yes Fix_Nonspecific Solution: - Optimize blocking step (time, agent) - Titrate antibody concentrations - Increase wash steps Result_Nonspecific->Fix_Nonspecific Yes Fix_Probe Problem is likely excess unbound probe. Solution: - Increase number and duration of wash steps Result_Nonspecific->Fix_Probe No

Troubleshooting workflow for high background fluorescence.

Troubleshooting Guide: Weak Fluorescence Signal

A faint signal can be equally problematic as high background, preventing the detection of your target.

Q1: My BDP TMR signal is very weak or undetectable. What are the common causes?

A weak signal can stem from several factors related to the sample preparation, the fluorophore itself, or the imaging setup.

  • Sample Preparation Issues: The target protein may not be expressed in your cells, or the antibody may not be validated for the application. For intracellular targets, insufficient permeabilization can prevent antibody access.

  • Fluorophore Problems: The BDP TMR dye may have degraded due to improper storage (e.g., prolonged exposure to light). At high concentrations, the dye can aggregate, which leads to self-quenching.

  • Imaging Setup: The microscope settings may be suboptimal. This includes incorrect excitation/emission filters, low laser power, or an inappropriate objective lens.

cluster_solutions Potential Solutions Start Weak or No Signal Check_Setup 1. Check Imaging Setup - Correct filters? - Laser power optimal? - Detector settings correct? Start->Check_Setup Check_Sample 2. Verify Sample Prep - Target expressed? - Correct Ab concentration? - Permeabilization sufficient? Check_Setup->Check_Sample Still Weak Sol_Setup Adjust microscope settings. Check_Setup->Sol_Setup Check_Dye 3. Assess BDP TMR Dye - Stored correctly? - Concentration too high (aggregation)? - Possible quenching? Check_Sample->Check_Dye Still Weak Sol_Sample Run positive controls. Titrate antibody. Optimize permeabilization. Check_Sample->Sol_Sample Signal_OK Signal Improved Check_Dye->Signal_OK Issue Found & Fixed Sol_Dye Use fresh dye. Optimize dye concentration. Deoxygenate buffer. Check_Dye->Sol_Dye

Systematic workflow for troubleshooting a weak signal.

Data & Protocols

Quantitative Data Summary

For optimal performance, it is crucial to use the correct instrument settings for BDP TMR and understand its properties compared to other common fluorophores.

Table 1: Spectral Properties of BDP TMR

PropertyValue
Excitation Maximum (λex)~542-546 nm
Emission Maximum (λem)~574-576 nm
Molar Extinction Coefficient>80,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)>0.9
Recommended Laser Line532 nm or 543 nm
Recommended Emission Filter575/50 nm bandpass

Note: Exact spectral values may vary slightly depending on the specific conjugate and solvent environment.

Table 2: Comparison of BDP TMR vs. TAMRA

FeatureBDP TMRTAMRAAdvantage of BDP TMR
Brightness Very HighModerateSignificantly brighter due to higher quantum yield.
Quantum Yield > 0.9~ 0.1-0.3Higher efficiency of converting absorbed light into fluorescence.
Photostability HighModerateMore resistant to photobleaching, allowing for longer imaging times.
pH Sensitivity Low (stable in pH 4-10)ModerateMore stable signal across a wider range of biological conditions.
Hydrophobicity HighModerateCan be useful for labeling lipophilic compounds.
Experimental Protocol: Immunofluorescence Staining of Fixed Cells

This protocol provides a general workflow for staining intracellular targets in fixed, permeabilized cells using a BDP TMR-conjugated secondary antibody.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS

  • Blocking Buffer: 5-10% Normal Serum (from the host species of the secondary antibody) in PBS

  • Primary Antibody (diluted in blocking buffer)

  • BDP TMR-conjugated Secondary Antibody (diluted in blocking buffer)

  • Antifade Mounting Medium

Procedure:

  • Cell Preparation: Grow cells on coverslips to the desired confluency.

  • Washing: Gently wash the cells three times with PBS for 5 minutes each.

  • Fixation: Incubate cells with 4% PFA for 15-20 minutes at room temperature to preserve cell morphology.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.

  • Permeabilization (for intracellular targets): Incubate cells with Permeabilization Buffer for 10 minutes. This step allows antibodies to access targets inside the cell.

  • Washing: Wash again with PBS (3 times for 5 minutes each).

  • Blocking: Incubate with Blocking Buffer for 30-60 minutes at room temperature. This step is critical to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Remove the blocking buffer and incubate the cells with the primary antibody at its optimal concentration for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells thoroughly three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate with the BDP TMR-conjugated secondary antibody at its optimal concentration for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Image the sample using appropriate filters and settings for BDP TMR. Store slides at 4°C in the dark.

A 1. Prepare Cells on Coverslips B 2. Wash with PBS A->B C 3. Fix with 4% PFA B->C D 4. Wash with PBS C->D E 5. Permeabilize (0.1% Triton X-100) D->E F 6. Block Non-Specific Sites E->F G 7. Incubate with Primary Antibody F->G H 8. Wash with PBS G->H I 9. Incubate with BDP TMR Secondary Ab H->I J 10. Final Washes with PBS I->J K 11. Mount with Antifade Medium J->K L 12. Image K->L

General workflow for immunofluorescence staining.

References

BDP TMR NHS ester stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BDP TMR NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this fluorescent dye. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a bright, amine-reactive fluorescent dye belonging to the borondipyrromethene (BODIPY) class.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group allows it to readily react with primary amino groups (-NH2) on proteins, peptides, amine-modified oligonucleotides, and other molecules to form a stable amide bond.[3] It is commonly used for fluorescently labeling biomolecules for applications such as fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[4]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure the longevity and reactivity of this compound, it is crucial to store it under the correct conditions.

  • Solid Form: The solid product should be stored at -20°C in the dark and desiccated.[5] When stored properly, it is stable for at least 12 months.

  • Stock Solutions: For stock solutions, it is recommended to dissolve the ester in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These stock solutions should be stored at -20°C or -80°C and protected from light. A solution in high-quality, amine-free DMF can be stored for 1-2 months at -20°C. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Q3: In which solvents is this compound soluble?

A3: this compound exhibits good solubility in most common organic solvents, including:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Acetone

Q4: Why is my labeling efficiency low?

A4: Low labeling efficiency can be attributed to several factors:

  • Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis, especially in the presence of water and at higher pH values. It is critical to use anhydrous solvents for preparing the stock solution and to perform the labeling reaction promptly after dissolving the ester.

  • Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester. Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.

  • Incorrect pH: The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5. At lower pH, the amine is protonated and less reactive, while at higher pH, the rate of hydrolysis of the NHS ester increases significantly.

  • Inactive reagent: Improper storage or handling can lead to the degradation of the this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no fluorescence signal after labeling 1. Hydrolyzed NHS ester: The reagent may have degraded due to moisture.1. Use a fresh vial of this compound. Ensure proper storage and handling in a dry environment. Prepare stock solutions in anhydrous solvents immediately before use.
2. Inefficient labeling reaction: The pH of the reaction buffer may be suboptimal, or the buffer may contain competing amines.2. Ensure the reaction pH is between 7.2 and 8.5. Use amine-free buffers such as PBS, HEPES, or bicarbonate.
3. Insufficient amount of dye: The molar ratio of dye to the target molecule may be too low.3. Optimize the molar excess of the NHS ester. A starting point is often a 10- to 20-fold molar excess.
High background fluorescence 1. Excess, unreacted dye: Free dye that has not been removed after the labeling reaction can contribute to background signal.1. Purify the labeled conjugate using size-exclusion chromatography, dialysis, or other appropriate methods to remove all non-covalently bound dye.
2. Precipitation of the dye: The dye may have precipitated out of solution during the labeling reaction.2. Ensure that the concentration of the this compound in the reaction mixture does not exceed its solubility limit in the aqueous buffer.
Unexpected molecular weight of the conjugate 1. Multiple labelings: A high molar excess of the dye can lead to the labeling of multiple sites on the target molecule.1. Reduce the molar ratio of the NHS ester to the target molecule to favor single labeling.
2. Reaction with non-target molecules: If the sample is not pure, other amine-containing molecules can be labeled.2. Ensure the purity of your target molecule before starting the labeling reaction.

Stability of this compound in Different Solvents

The stability of NHS esters is critically dependent on the solvent and the presence of water. While specific quantitative data for the stability of this compound in different organic solvents is not extensively published, general principles for NHS esters apply.

Solvent General Stability Recommendations
Anhydrous DMSO GoodPrepare stock solutions fresh and store at -20°C or -80°C in small aliquots. Use high-quality, anhydrous grade DMSO.
Anhydrous DMF GoodHigh-quality, amine-free DMF is recommended as it can degrade to form dimethylamine, which will react with the NHS ester. Stock solutions in DMF can be stored for 1-2 months at -20°C.
Aqueous Buffers Poor (subject to hydrolysis)Hydrolysis is highly dependent on pH. The half-life of NHS esters in aqueous solution can range from hours at pH 7 to minutes at pH 8.6. Prepare aqueous solutions of the NHS ester immediately before use.

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with this compound

This protocol provides a general guideline for the fluorescent labeling of proteins. The optimal conditions may need to be determined empirically for each specific protein.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Protein to be labeled

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: While vortexing, add the dye stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized, but a 10-20 fold molar excess of the NHS ester is a good starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column or dialysis.

Protocol 2: Assessing the Stability of this compound by HPLC

This protocol allows for the quantitative assessment of the hydrolysis of this compound in a given solvent over time.

Materials:

  • This compound

  • Solvent to be tested (e.g., DMSO, DMF, aqueous buffer)

  • HPLC system with a UV-Vis or fluorescence detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a standard solution of this compound in the chosen solvent at a known concentration.

  • Inject a sample (t=0) of the freshly prepared solution onto the HPLC system to obtain an initial chromatogram and peak area for the intact ester.

  • Incubate the solution under the desired conditions (e.g., room temperature, 4°C).

  • At various time points , inject aliquots of the solution onto the HPLC.

  • Monitor the decrease in the peak area corresponding to the intact this compound and the increase in the peak area of the hydrolysis product.

  • Calculate the percentage of remaining ester at each time point relative to the initial time point to determine the rate of hydrolysis.

Visualizations

Hydrolysis_of_BDP_TMR_NHS_Ester BDP_TMR_NHS This compound Hydrolyzed_Product Hydrolyzed BDP TMR (Inactive) BDP_TMR_NHS->Hydrolyzed_Product Hydrolysis BDP_TMR_NHS->Hydrolyzed_Product NHS N-Hydroxysuccinimide BDP_TMR_NHS->NHS + H2O H₂O

Caption: Hydrolysis of this compound in the presence of water.

Experimental_Workflow_Stability_Assessment start Start prep_solution Prepare this compound Solution in Test Solvent start->prep_solution t0_analysis Analyze at t=0 (HPLC) prep_solution->t0_analysis incubate Incubate at Desired Temperature t0_analysis->incubate time_point_analysis Analyze at Subsequent Time Points (HPLC) incubate->time_point_analysis time_point_analysis->incubate Repeat for each time point data_analysis Calculate % Remaining Ester time_point_analysis->data_analysis end End data_analysis->end Troubleshooting_Decision_Tree start Low Labeling Efficiency? check_reagent Is the NHS Ester Fresh and Stored Properly? start->check_reagent Yes use_fresh Use a New Vial of NHS Ester check_reagent->use_fresh No check_buffer Is the Buffer Amine-Free (e.g., PBS, HEPES)? check_reagent->check_buffer Yes change_buffer Switch to an Amine-Free Buffer check_buffer->change_buffer No check_ph Is the Buffer pH Between 7.2 and 8.5? check_buffer->check_ph Yes adjust_ph Adjust Buffer pH to 7.2-8.5 check_ph->adjust_ph No optimize_ratio Optimize Molar Ratio of Dye to Protein check_ph->optimize_ratio Yes

References

Technical Support Center: Avoiding Protein Aggregation During Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common challenge of protein aggregation during labeling experiments.

Frequently Asked questions (FAQs)

Q1: What are the primary causes of protein aggregation during a labeling reaction?

Protein aggregation during labeling is a complex issue that can be triggered by a combination of factors related to the protein itself and the experimental conditions. Key causes include:

  • Hydrophobic Interactions: Labeling, particularly with hydrophobic dyes, can heighten the hydrophobicity of the protein surface, leading to self-association and aggregation.[1]

  • Electrostatic Mismatches: Changes to the protein's surface charge, resulting from the conjugation of a charged label or alterations in buffer pH, can disrupt the electrostatic repulsion between protein molecules, thereby promoting aggregation.[1]

  • Conformational Changes: The labeling reagent may induce localized or global changes in the protein's conformation, exposing previously buried hydrophobic regions that can serve as nucleation sites for aggregation.[1]

  • High Protein Concentration: At high concentrations, the close proximity of protein molecules increases the likelihood of intermolecular interactions and aggregation.[2][3]

  • Suboptimal Buffer Conditions: An inappropriate pH, low ionic strength, or the lack of stabilizing additives in the labeling buffer can compromise the stability of the protein.

  • Presence of Impurities: Contaminants or small quantities of aggregated protein in the initial sample can act as seeds, accelerating the aggregation process.

  • Physical Stress: Agitation, vortexing, or repeated freeze-thaw cycles can introduce mechanical stress, which may lead to protein unfolding and aggregation.

Q2: How does the choice of labeling dye affect protein aggregation?

The properties of the fluorescent dye or label are crucial to maintaining protein stability. Highly hydrophobic dyes are more likely to induce aggregation by increasing the non-polar characteristics of the protein surface. The size and rigidity of the label can also be contributing factors; larger, more cumbersome labels may be more disruptive to the protein's native structure. It is recommended to consider more hydrophilic or sulfonated dyes to enhance the water solubility of the final conjugate and minimize the risk of precipitation.

Q3: What is the ideal protein concentration for a labeling reaction?

While a higher protein concentration can enhance labeling efficiency, it also significantly elevates the risk of aggregation. The optimal concentration is protein-dependent and should be determined empirically. As a general guideline, starting with a lower protein concentration (e.g., 1-2 mg/mL) is advisable. If a higher final concentration is necessary, the inclusion of stabilizing excipients in the buffer is highly recommended.

Q4: Can the dye-to-protein ratio influence aggregation?

Yes, the molar ratio of the labeling reagent to the protein is a critical parameter. Over-labeling, which results from a high dye-to-protein ratio, can lead to the modification of multiple surface residues. This can significantly alter the protein's physicochemical properties and increase its propensity to aggregate. It is essential to optimize the stoichiometry to achieve the desired degree of labeling without compromising protein stability.

Troubleshooting Guides

Issue 1: Visible precipitation or cloudiness is observed during or after the labeling reaction.

This is a clear indicator of significant protein aggregation.

  • Troubleshooting Steps:

    • Re-evaluate Buffer Conditions:

      • pH: Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI) to maintain a net charge and promote electrostatic repulsion. For many antibodies, a pH range of 5.0-5.5 has been shown to minimize heat-induced aggregation.

      • Ionic Strength: Low salt concentrations can lead to aggregation for some proteins. Try increasing the salt concentration (e.g., 150 mM NaCl) to screen electrostatic interactions.

      • Additives: Incorporate stabilizing excipients into the labeling and storage buffers. Refer to the tables below for guidance on selecting appropriate additives and their effective concentrations.

    • Optimize Labeling Stoichiometry: Reduce the molar ratio of the labeling reagent to the protein. Perform a titration experiment to determine the optimal ratio that provides sufficient labeling with minimal aggregation.

    • Lower Protein Concentration: Decrease the protein concentration during the labeling reaction. If a high final concentration is required, perform the labeling at a lower concentration and then carefully concentrate the labeled protein using a method that minimizes shear stress.

    • Change the Labeling Reagent: If using a hydrophobic dye, switch to a more hydrophilic or sulfonated alternative.

    • Control Temperature: Perform the labeling reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process, although this may necessitate a longer reaction time.

Issue 2: No visible precipitation, but analytical characterization reveals the presence of soluble aggregates.

Even without visible precipitation, the presence of soluble aggregates indicates that the experimental conditions are not optimal.

  • Troubleshooting Steps:

    • Analytical Characterization: Routinely analyze your protein before and after labeling using techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to monitor the formation of soluble aggregates.

    • Refine Buffer Composition: Systematically screen different buffer components, pH values, and additives to identify a formulation that maintains the protein in its monomeric state.

    • Optimize Purification of the Labeled Protein: Immediately following the labeling reaction, purify the conjugate from unreacted dye and any small aggregates that may have formed using a method like SEC. This also allows for buffer exchange into a stable storage buffer.

    • Consider Co-solvents: The addition of co-solvents like glycerol or sucrose can enhance protein stability. Experiment with different concentrations to find the optimal level of stabilization.

Data Presentation: Stabilizing Additives

The following tables summarize commonly used additives to prevent protein aggregation and their recommended concentration ranges.

Table 1: Sugars and Polyols

AdditiveTypical Concentration RangeMechanism of Action
Sucrose0.25 - 1 MPreferential exclusion, stabilizes native conformation.
Trehalose0.25 - 1 MPreferential exclusion, vitrification.
Glycerol5 - 20% (v/v)Preferential exclusion, increases solvent viscosity.
Sorbitol5 - 20% (w/v)Excluded from the protein surface, promoting a more compact, stable state.
Mannitol5 - 20% (w/v)Stabilizes proteins through its hydroxyl groups.

Table 2: Amino Acids

AdditiveTypical Concentration RangeMechanism of Action
L-Arginine50 - 500 mMSuppresses aggregation by binding to hydrophobic patches and increasing protein solubility.
L-Glutamic Acid50 - 500 mMOften used in combination with L-Arginine to maintain pH neutrality.
Glycine0.1 - 1 MStabilizes proteins by increasing the free energy of the unfolded state.
Proline0.1 - 1 MCan increase protein stability and solubility.

Table 3: Salts and Other Additives

AdditiveTypical Concentration RangeMechanism of Action
NaCl50 - 500 mMShields charges, reduces electrostatic interactions.
KCl50 - 500 mMSimilar to NaCl, can be used as an alternative.
(NH4)2SO410 - 100 mMCan stabilize proteins at low concentrations (Hofmeister series).
Tween 200.01 - 0.1% (v/v)Non-ionic detergent that prevents surface adsorption and aggregation.
CHAPS0.01 - 0.1% (v/v)Zwitterionic detergent that can help solubilize proteins.
TCEP0.1 - 1 mMReducing agent that prevents the formation of intermolecular disulfide bonds.
EDTA1 - 5 mMChelating agent that can prevent metal-catalyzed oxidation.

Experimental Protocols

Protocol 1: Buffer Screening for Optimal Protein Stability

This protocol outlines a method for screening different buffer conditions to identify the optimal formulation for your protein labeling experiment.

  • Prepare a stock solution of your purified, unlabeled protein.

  • Prepare a series of buffers with varying pH values and salt concentrations. For example:

    • pH range: 6.0, 7.0, 8.0, 9.0

    • Salt concentrations: 150 mM, 500 mM, 1 M NaCl

  • Perform small-scale labeling reactions in each buffer condition.

  • Monitor for aggregation during and after the reaction by visual inspection and by measuring absorbance at 340 nm or 600 nm to detect light scattering.

  • Analyze the labeling efficiency and aggregation state in the non-aggregating conditions to select the optimal buffer. Use techniques like SEC or DLS for a more detailed analysis of soluble aggregates.

Protocol 2: Screening of Additives to Prevent Aggregation

This protocol describes how to screen for effective stabilizing additives.

  • Prepare stock solutions of various potential additives from the tables above.

  • Set up a series of small-scale labeling reactions in parallel using the optimal buffer identified in Protocol 1.

  • To each reaction, add a different stabilizing agent at a concentration within its recommended range.

  • Initiate the labeling reaction.

  • Monitor the reactions for signs of aggregation over time.

  • Analyze the final products using SEC or DLS to determine the most effective additive for your specific protein.

Mandatory Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis cluster_troubleshooting Troubleshooting Loop Prot_prep Purified Protein Buffer_exchange Buffer Exchange into Reaction Buffer Prot_prep->Buffer_exchange Add_label Add Labeling Reagent Buffer_exchange->Add_label Incubate Incubate Add_label->Incubate Purify Purify Labeled Protein (e.g., SEC) Incubate->Purify Analyze Analyze for Aggregation (SEC, DLS) Purify->Analyze Check_agg Aggregation? Analyze->Check_agg Optimize Optimize Conditions: - Buffer pH/Ionic Strength - Additives - Protein/Label Ratio - Temperature Check_agg->Optimize Yes endpoint Stable Labeled Protein Check_agg->endpoint No Optimize->Buffer_exchange

Caption: A workflow for protein labeling and troubleshooting aggregation.

troubleshooting_logic cluster_initial_checks Initial Checks cluster_actions Corrective Actions start Protein Aggregation Observed check_buffer Is buffer pH >1.5 from pI? start->check_buffer check_conc Is protein concentration > 2 mg/mL? start->check_conc check_ratio Is label:protein ratio high? start->check_ratio add_stabilizers Add Stabilizers (Sugars, Amino Acids) start->add_stabilizers change_dye Switch to Hydrophilic Dye start->change_dye adjust_ph Adjust pH check_buffer->adjust_ph No lower_conc Lower Concentration check_conc->lower_conc Yes reduce_ratio Reduce Ratio check_ratio->reduce_ratio Yes re_evaluate Re-run Labeling & Analysis adjust_ph->re_evaluate lower_conc->re_evaluate reduce_ratio->re_evaluate add_stabilizers->re_evaluate change_dye->re_evaluate

Caption: A logical flowchart for troubleshooting protein aggregation.

References

Technical Support Center: Optimizing Dye-to-Protein Molar Ratios

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the molar ratio of dye to protein for conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the dye-to-protein molar ratio?

The dye-to-protein molar ratio (or molar input ratio) is the number of dye molecules added to a reaction for every one protein molecule. This initial ratio is a critical parameter that influences the final number of dye molecules that covalently bind to the protein.

Q2: Why is optimizing the molar ratio crucial?

Optimizing the molar ratio is essential for achieving the desired Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[1][2][3] The DOL directly impacts the performance of the conjugate in downstream applications.

  • Under-labeling can result in a low signal-to-noise ratio and weak fluorescence intensity.[2][4]

  • Over-labeling can lead to several problems, including protein precipitation, loss of biological activity (e.g., antibody binding affinity), and fluorescence quenching, where dye molecules in close proximity absorb emissions from each other, paradoxically reducing the signal.

Q3: What are the consequences of an incorrect Degree of Labeling (DOL)?

IssueConsequence
Too Low (Under-labeling) Weak fluorescence intensity, poor signal-to-noise ratio in assays.
Too High (Over-labeling) Reduced fluorescence due to self-quenching.
Loss of protein solubility, leading to aggregation and precipitation.
Altered protein function, such as reduced antibody binding affinity due to labeling of critical residues (e.g., lysines in the antigen-binding site).
Changes in the conjugate's binding kinetics and biodistribution in in vivo studies.

Q4: What is a good starting molar ratio for my experiment?

The ideal starting ratio depends on the reactivity of the protein and the dye. It is always recommended to perform small-scale trial reactions with a few different ratios to find the optimal condition for your specific pair.

Conjugation ChemistryTarget ResidueRecommended Starting Molar Ratio (Dye:Protein)
NHS Ester Dyes Primary Amines (Lysine, N-terminus)10:1 to 20:1
Maleimide Dyes Free Thiols (Cysteine)10:1 to 20:1

Q5: How do I calculate the Degree of Labeling (DOL)?

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the maximum absorbance wavelength (λ-max) of the dye. A correction factor (CF) is required because most dyes also absorb light at 280 nm.

Experimental Protocols

Protocol 1: Trial Conjugation with Amine-Reactive NHS Ester Dyes

This protocol provides a general guideline for a small-scale experiment to determine the optimal molar ratio.

1. Protein and Dye Preparation:

  • Protein: Dialyze the protein (e.g., an antibody) against an amine-free buffer like 1X PBS (pH 7.2-7.4) to remove interfering substances like Tris or glycine. Adjust the protein concentration to 2-10 mg/mL.

  • Reaction Buffer: Prepare a 0.1 M sodium bicarbonate buffer (pH 8.3-8.5). The slightly alkaline pH is crucial for the reaction with primary amines.

  • Dye Stock: Allow the vial of NHS ester dye to warm to room temperature before opening. Dissolve it in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.

2. Labeling Reaction:

  • Set up a series of reactions in microcentrifuge tubes, each containing the same amount of protein.

  • Add the dye stock solution to each tube to achieve different molar input ratios (e.g., 5:1, 10:1, 15:1, 20:1 dye-to-protein).

  • Incubate the reactions for 1 hour at room temperature, protected from light, with gentle mixing.

3. Purification:

  • Remove unreacted "free" dye from the conjugate. This step is critical for accurate DOL calculation.

  • Use a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS). Collect the first colored fraction, which contains the labeled protein.

4. Characterization:

  • Determine the DOL for each reaction using the protocol below.

  • Assess the functionality of the conjugate (e.g., via ELISA or flow cytometry) to ensure biological activity is retained.

  • Select the molar ratio that provides the desired DOL without compromising protein function or causing precipitation.

Protocol 2: Calculating the Degree of Labeling (DOL)

1. Measure Absorbance:

  • After purification, measure the absorbance of the conjugate solution using a spectrophotometer.

  • Measure at 280 nm (A280) and at the dye's maximum absorbance wavelength (Amax) .

  • Dilute the sample if necessary to ensure absorbance readings are within the linear range of the instrument (typically 0.1 - 1.0). Record the dilution factor.

2. Calculate DOL:

  • The following formulas are used:

    a. Protein Concentration (M): Protein Conc. = [ (A280 - (Amax × CF)) / ε_protein ] × Dilution Factor

    b. Dye Concentration (M): Dye Conc. = [ Amax / ε_dye ] × Dilution Factor

    c. Degree of Labeling (DOL): DOL = Dye Conc. / Protein Conc.

    Where:

    • A280: Absorbance of the conjugate at 280 nm.

    • Amax: Absorbance of the conjugate at the dye's λ-max.

    • CF: Correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye).

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • ε_dye: Molar extinction coefficient of the dye at its λ-max.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Degree of Labeling (DOL) Inactive Dye: NHS ester was hydrolyzed due to moisture.Use fresh, high-quality anhydrous DMSO/DMF. Allow dye vial to reach room temperature before opening.
Incorrect pH: Reaction buffer pH was too low (<8.0), protonating the primary amines.Verify the reaction buffer pH is between 8.3 and 8.5 for NHS ester reactions.
Competing Amines: Buffer contained Tris, glycine, or ammonium salts.Dialyze the protein into an amine-free buffer (e.g., PBS) before adjusting the pH for the reaction.
Low Protein Concentration: Conjugation is inefficient at protein concentrations <2 mg/mL.Concentrate the protein to at least 2 mg/mL before labeling.
Insufficient Dye: The initial molar ratio was too low.Increase the dye-to-protein molar ratio in subsequent experiments.
High DOL / Protein Precipitation Excessive Dye: The initial molar ratio was too high, leading to over-labeling.Reduce the dye-to-protein molar ratio.
Hydrophobic Dye: Many fluorescent dyes are hydrophobic; high labeling increases the overall hydrophobicity of the protein, causing it to precipitate.Reduce the molar ratio. Consider using a more hydrophilic (e.g., sulfonated) version of the dye if available.
Organic Solvent: The volume of DMSO/DMF added was too high, denaturing the protein.Keep the volume of organic solvent to a minimum, typically <10% of the total reaction volume.
Loss of Protein Activity Labeling of Critical Residues: Dye has attached to amino acids in the protein's active site or antibody's antigen-binding site.Reduce the dye-to-protein molar ratio to decrease the overall number of labels. Consider alternative conjugation chemistries that target different residues (e.g., thiol-reactive maleimides for cysteines).
Inconsistent Results Variable Reagent Quality: Dye activity varies between batches or due to improper storage.Aliquot and store new dye stocks desiccated at -20°C. Always prepare fresh dye solutions for each experiment.
Inaccurate Concentrations: Protein or dye concentrations were not measured accurately.Re-measure protein and dye stock concentrations before each experiment.

Visualizations

G cluster_prep 1. Preparation cluster_react 2. Reaction cluster_purify 3. Purification cluster_analyze 4. Analysis Prot_Prep Prepare Protein (Buffer Exchange, Conc. >2 mg/mL) Reaction Set up Trial Reactions (e.g., 5:1, 10:1, 20:1 ratios) Prot_Prep->Reaction Dye_Prep Prepare Dye (10 mM in anhydrous DMSO) Dye_Prep->Reaction Incubate Incubate 1h @ RT (Protect from light) Reaction->Incubate Purify Remove Free Dye (Size-Exclusion Chromatography) Incubate->Purify DOL_Calc Calculate DOL (Measure A280 & Amax) Purify->DOL_Calc Func_Test Functional Assay (e.g., ELISA, Flow Cytometry) Purify->Func_Test Decision Optimal Ratio? DOL_Calc->Decision Func_Test->Decision Decision->Reaction No, Re-optimize G Start START: Troubleshoot Result Problem Problem Type? Start->Problem LowDOL Low DOL Problem->LowDOL Low Labeling HighDOL High DOL or Precipitation Problem->HighDOL Over-labeling/ Precipitation Cause_Low Check Buffer? LowDOL->Cause_Low Fix_Buffer Action: Dialyze into amine-free buffer (pH 8.3-8.5) Cause_Low->Fix_Buffer Yes (Amine/pH) Cause_Ratio_Low Increase Ratio? Cause_Low->Cause_Ratio_Low No Fix_Ratio_Low Action: Increase molar input ratio Cause_Ratio_Low->Fix_Ratio_Low Yes Cause_Dye Use Fresh Dye? Cause_Ratio_Low->Cause_Dye No Fix_Dye Action: Prepare fresh dye stock solution Cause_Dye->Fix_Dye Yes Cause_Ratio_High Decrease Ratio? HighDOL->Cause_Ratio_High Fix_Ratio_High Action: Decrease molar input ratio Cause_Ratio_High->Fix_Ratio_High Yes Cause_Hydrophobicity Use Hydrophilic Dye? Cause_Ratio_High->Cause_Hydrophobicity No Fix_Hydrophobicity Action: Switch to a sulfonated/hydrophilic dye Cause_Hydrophobicity->Fix_Hydrophobicity Yes

References

troubleshooting fluorescence quenching of BDP TMR

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for BDP TMR (BODIPY-TMR). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot fluorescence quenching issues encountered during experiments.

Troubleshooting Guide & FAQs

This section addresses common problems related to the fluorescence quenching of BDP TMR in a direct question-and-answer format.

Frequently Asked Questions

Q1: My BDP TMR conjugate has a much lower fluorescence signal than expected. What are the common causes?

A1: A significant drop in fluorescence intensity, or quenching, of BDP TMR conjugates can stem from several factors:

  • Aggregation-Caused Quenching (ACQ): BDP TMR, like many BODIPY dyes, is prone to self-quenching at high concentrations or in aqueous environments. When the dye molecules aggregate, they form non-fluorescent H-type aggregates.[1]

  • Environmental Effects: The fluorescence quantum yield of BDP TMR can be sensitive to the local environment. Factors such as solvent polarity, pH, and the presence of certain ions in your buffer can influence fluorescence output.[2][3][4]

  • Interaction with Biomolecules: When conjugated to proteins or peptides, BDP TMR can interact with specific amino acid residues, most notably tryptophan, which can quench its fluorescence through a process called Photoinduced Electron Transfer (PET).[5] Direct interaction between the dye and the biomolecule can also lead to quenching.

  • High Degree of Labeling (DOL): Over-labeling a protein or antibody can bring multiple dye molecules into close proximity, leading to dye-dye interactions and self-quenching.

  • Photobleaching: Although BDP TMR is generally photostable, prolonged exposure to high-intensity excitation light can lead to irreversible photodegradation and loss of signal.

Q2: What is Aggregation-Caused Quenching (ACQ) and how do I know if it's affecting my experiment?

A2: ACQ occurs when dye molecules stack together (form aggregates), which prevents them from fluorescing efficiently. This is a common issue with planar aromatic dyes like BDP TMR, especially in aqueous buffers where their hydrophobic nature promotes aggregation.

You can suspect ACQ if:

  • The fluorescence intensity does not increase linearly with concentration. At a certain point, increasing the concentration leads to a decrease in signal.

  • You observe changes in the UV-Vis absorption spectrum. H-aggregation, a common cause of quenching, typically results in a blue-shift of the main absorption peak.

To diagnose ACQ, you can perform a concentration-dependent fluorescence measurement. See the Experimental Protocols section for a detailed guide.

Q3: How does the buffer composition affect BDP TMR fluorescence?

A3: Buffer components can significantly impact fluorescence. High ionic strength can promote aggregation of hydrophobic dyes. Certain buffer components or additives may act as quenchers. It is always advisable to test the fluorescence of your BDP TMR conjugate in different buffer systems to find the optimal conditions for your experiment. For a procedure on how to test this, refer to the Experimental Protocols section.

Q4: I am using a BDP TMR-labeled antibody for immunofluorescence, and my signal is weak. What should I troubleshoot?

A4: Weak signal in immunofluorescence can be caused by quenching or suboptimal staining protocols. Here is a troubleshooting workflow:

  • Verify Antibody Concentration: The most common cause of weak signal or high background is a suboptimal antibody concentration. You must titrate your antibody to find the concentration that provides the best signal-to-noise ratio. See Protocol 2: Titration of BDP TMR-Labeled Antibodies for Immunofluorescence .

  • Check for Quenching by Tryptophan: If your antibody has tryptophan residues near the conjugation site, it could be quenching the BDP TMR fluorescence. While difficult to change, being aware of this possibility is important.

  • Optimize Blocking and Washing Steps: Inadequate blocking can lead to high non-specific binding, which can obscure a weak specific signal. Insufficient washing can leave excess, unbound antibody, which may be aggregated and quenched, contributing to background noise.

  • Use an Antifade Mounting Medium: Photobleaching during image acquisition can significantly reduce your signal. Always use a fresh, high-quality antifade mounting medium.

  • Control for Autofluorescence: Ensure the signal you are seeing is not being masked by high autofluorescence from your sample. View an unstained control sample under the same imaging conditions.

Q5: Can I prevent quenching when labeling proteins with BDP TMR?

A5: Yes, there are several strategies to minimize quenching:

  • Optimize the Degree of Labeling (DOL): Aim for a low to moderate DOL (typically 2-4 dyes per antibody) to prevent dye-dye interactions. This can be controlled by adjusting the molar ratio of dye to protein during the conjugation reaction.

  • Use a Spacer: Many commercial BDP TMR reactive dyes include a spacer arm (e.g., an "X" in the name, indicating an aminohexanoic acid spacer) to distance the fluorophore from the biomolecule. This can reduce interactions between the dye and quenching residues like tryptophan.

  • Modify Experimental Conditions: Reducing the concentration of the conjugate, changing the buffer, or adding solubilizing agents like a small percentage of DMSO or non-ionic detergents can sometimes help reduce aggregation.

Data Presentation

The photophysical properties of BDP TMR are critical for experimental design and troubleshooting. The following table summarizes key quantitative data for the dye.

PropertyValueNotes
Excitation Maximum (λex) ~542 nmIn methanol.
Emission Maximum (λem) ~574 nmIn methanol.
Molar Extinction Coefficient (ε) ~60,000 cm-1M-1At ~544 nm.
Fluorescence Quantum Yield (ΦF) ~0.64 - 0.96High quantum yield indicates bright fluorescence. Value can be solvent-dependent.
Fluorescence Lifetime (τ) ~5.4 nsIn Methanol. This long lifetime is beneficial for fluorescence polarization assays.
Mandatory Visualizations

Diagrams created with Graphviz to illustrate key concepts in fluorescence quenching.

QuenchingMechanisms cluster_causes Common Quenching Mechanisms cluster_details Description Aggregation Aggregation-Caused Quenching (ACQ) Quenched Quenched State (No Light) Aggregation->Quenched PET Photoinduced Electron Transfer (PET) PET->Quenched Environment Environmental Effects Environment->Quenched DyeDye Dye-Dye Interaction DyeDye->Quenched Aggregation_desc Dye molecules form non-fluorescent H-aggregates at high concentrations. PET_desc Electron transfer from nearby Tryptophan residue to excited dye. Environment_desc Solvent polarity, pH, or ions alter electronic states. DyeDye_desc High Degree of Labeling (DOL) leads to self-quenching. BDP_TMR Excited BDP TMR Fluorescence Fluorescence (Light Emission) BDP_TMR->Fluorescence Radiative Decay BDP_TMR->Quenched Non-Radiative Decay Ground_State Ground State BDP TMR Ground_State->BDP_TMR Excitation

Figure 1. Key mechanisms leading to fluorescence quenching of BDP TMR.

TroubleshootingWorkflow Start Start: Weak or No BDP TMR Signal CheckConcentration Is the conjugate concentration too high? Start->CheckConcentration CheckDOL Is the Degree of Labeling (DOL) on the biomolecule high? CheckConcentration->CheckDOL No Dilute Action: Dilute Sample CheckConcentration->Dilute Yes CheckBuffer Is the buffer optimal? (pH, ionic strength) CheckDOL->CheckBuffer No RemakeConjugate Action: Remake conjugate with lower dye:protein ratio CheckDOL->RemakeConjugate Yes CheckStaining For IF/IHC: Is the antibody concentration optimized? CheckBuffer->CheckStaining Yes TestBuffers Action: Test different buffers (See Protocol 3) CheckBuffer->TestBuffers No CheckEnvironment Is there a known quencher (e.g., Tryptophan) nearby? CheckStaining->CheckEnvironment Yes TitrateAntibody Action: Titrate antibody (See Protocol 2) CheckStaining->TitrateAntibody No UseSpacer Consideration: Use dye with a longer spacer arm CheckEnvironment->UseSpacer Yes End Problem Resolved CheckEnvironment->End No Dilute->End RemakeConjugate->End TestBuffers->End TitrateAntibody->End UseSpacer->End

Figure 2. A logical workflow for troubleshooting weak BDP TMR fluorescence.

Experimental Protocols

Here we provide detailed methodologies for key troubleshooting experiments.

Protocol 1: Assessing Aggregation-Caused Quenching (ACQ)

Objective: To determine if self-quenching due to aggregation is the cause of low fluorescence. This is done by measuring absorbance and fluorescence over a range of concentrations.

Materials:

  • BDP TMR conjugate of interest

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes

  • Appropriate buffer (e.g., PBS, pH 7.4)

Methodology:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of your BDP TMR conjugate (e.g., 1 mg/mL or ~6.7 µM for an antibody) in the primary buffer. Ensure it is fully dissolved.

  • Serial Dilutions: Perform a series of 2-fold dilutions from the stock solution to create a range of concentrations (e.g., from 10 µM down to ~0.02 µM). Prepare a buffer-only blank.

  • Measure Absorbance:

    • Using the UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution from ~450 nm to 600 nm.

    • Record the absorbance value at the maximum absorption peak (λmax, ~542 nm).

    • Plot Absorbance at λmax vs. Concentration. This plot should be linear (Beer's Law). Note any deviations from linearity at high concentrations, which can indicate aggregation.

    • Observe if the λmax shifts to shorter wavelengths (blue-shift) at higher concentrations, which is indicative of H-aggregate formation.

  • Measure Fluorescence:

    • Using the spectrofluorometer, set the excitation wavelength to ~542 nm.

    • Measure the fluorescence emission spectrum for each dilution (e.g., from 555 nm to 650 nm). Ensure you are using identical instrument settings (e.g., slit widths, gain) for all measurements.

    • Record the peak fluorescence intensity at the emission maximum (~574 nm).

  • Data Analysis:

    • Plot the peak fluorescence intensity vs. Concentration.

    • Interpretation: If ACQ is occurring, this plot will not be linear. The intensity will increase at lower concentrations but will plateau or even decrease at higher concentrations as quenching becomes dominant.

Protocol 2: Titration of BDP TMR-Labeled Antibodies for Immunofluorescence

Objective: To determine the optimal concentration of a BDP TMR-labeled antibody that provides the brightest specific signal with the lowest non-specific background.

Materials:

  • BDP TMR-labeled antibody

  • Positive control cells/tissue (known to express the target antigen)

  • Negative control cells/tissue (do not express the target antigen)

  • Staining buffer (e.g., PBS with 1% BSA)

  • Fixation and permeabilization buffers (if required for the target)

  • Fluorescence microscope

Methodology:

  • Prepare Antibody Dilutions: Prepare a series of 8 two-fold serial dilutions of your BDP TMR-labeled antibody in staining buffer. A good starting concentration is often 10 µg/mL. This will create a range from 10 µg/mL down to ~0.08 µg/mL.

  • Sample Preparation: Prepare your positive and negative control cells or tissue sections according to your standard protocol (including fixation and permeabilization if necessary).

  • Staining:

    • Aliquot an equal number of cells or use adjacent tissue sections for each antibody concentration.

    • Add each antibody dilution to the respective samples. Include a "secondary only" or "isotype control" sample if applicable, and an unstained sample to check for autofluorescence.

    • Incubate under your standard conditions (e.g., 1 hour at room temperature or overnight at 4°C).

  • Washing: Wash all samples thoroughly with staining buffer (e.g., 3 x 5 minutes) to remove unbound antibody.

  • Mounting and Imaging: Mount your samples using an antifade mounting medium. Image all samples using the exact same microscope settings (laser power, exposure time, gain).

  • Data Analysis:

    • Visually compare the images.

    • Optimal Concentration: Identify the lowest antibody concentration that gives a bright, specific signal on the positive control cells while showing minimal to no signal on the negative control cells. This is your optimal "separating" concentration.

    • Saturating Concentration: The concentration at which the fluorescence intensity on the positive cells plateaus is the "saturating" concentration. Using a concentration slightly below saturation often provides the best signal-to-noise ratio.

Protocol 3: Assessing Quenching by Tryptophan and Buffer Effects

Objective: To determine if components in the buffer or proximity to tryptophan residues are causing fluorescence quenching.

Materials:

  • Free BDP TMR dye or BDP TMR-labeled peptide/protein

  • Spectrofluorometer

  • A set of different biological buffers (e.g., PBS, Tris-HCl, HEPES, Borate) at the desired pH

  • Stock solution of N-acetyl-L-tryptophanamide (NATA) or Tryptophan (e.g., 1 M in water or buffer)

Methodology - Part A: Buffer Effects

  • Prepare Dye Solutions: Prepare identical, dilute solutions of your BDP TMR fluorophore or conjugate in each of the different buffers to be tested. The final concentration should be low enough to avoid aggregation (e.g., 0.1 µM).

  • Measure Fluorescence: For each sample, measure the fluorescence intensity under identical instrument settings (as described in Protocol 1, Step 4).

  • Analysis: Compare the fluorescence intensities across the different buffers. A significant variation indicates that buffer composition is affecting the quantum yield. Choose the buffer that provides the highest and most stable signal for your experiments.

Methodology - Part B: Tryptophan Quenching

  • Prepare Base Solution: Prepare a solution of your BDP TMR fluorophore or conjugate in the optimal buffer determined in Part A.

  • Titration with Quencher:

    • Place the BDP TMR solution in a cuvette in the spectrofluorometer and measure its initial fluorescence intensity (F0).

    • Make small, sequential additions of the concentrated tryptophan/NATA stock solution to the cuvette. Mix gently after each addition.

    • Measure the fluorescence intensity (F) after each addition.

  • Data Analysis (Stern-Volmer Plot):

    • Correct the fluorescence intensity for dilution at each step: Fcorr = Fobs * [(V0 + Vadd) / V0], where V0 is the initial volume and Vadd is the total volume of quencher added.

    • Plot F0/Fcorr versus the concentration of the quencher ([Q]).

    • Interpretation: If the plot is linear, it suggests that quenching is occurring via a single mechanism (dynamic or static). The slope of this line is the Stern-Volmer quenching constant (Ksv), which indicates the efficiency of quenching. A steep slope signifies strong quenching by tryptophan.

References

Technical Support Center: Best Practices for Storing and Handling NHS Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of N-hydroxysuccinimide (NHS) esters to ensure optimal performance and reproducibility in their experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store solid NHS esters?

Solid NHS esters are sensitive to moisture and should be stored under desiccated conditions at -20°C to -80°C and protected from light.[1][2] Before opening, it is critical to allow the vial to equilibrate to room temperature to prevent moisture from the air condensing onto the reagent, which can lead to hydrolysis.[3][4][5] For long-term storage, consider storing the vial in a zip-lock bag containing a desiccant.

Q2: Can I store NHS esters in solution?

For short-term storage, NHS esters can be dissolved in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and stored at -20°C for 1-2 months. However, it is highly recommended to prepare solutions fresh for each experiment. Aqueous solutions of NHS esters are not stable and should be used immediately after preparation due to rapid hydrolysis.

Q3: What is the best solvent for dissolving NHS esters?

Anhydrous (water-free) DMSO or DMF are the recommended solvents for dissolving NHS esters. It is crucial to use high-quality, amine-free DMF, as the presence of dimethylamine impurities can react with the NHS ester. N,N'-dimethylacetamide (DMA or DMAC) can be a good alternative to DMF as it does not degrade over time to form free amines.

Q4: What is the optimal pH for reacting NHS esters with primary amines?

The optimal pH range for the reaction of NHS esters with primary amines is typically 8.3-8.5. At a lower pH, the primary amines are protonated and less reactive, while at a higher pH, the rate of NHS ester hydrolysis significantly increases, which competes with the desired labeling reaction.

Q5: Which buffers are compatible with NHS ester reactions?

Amine-free buffers are essential for successful NHS ester reactions. Commonly used buffers include phosphate-buffered saline (PBS) and sodium bicarbonate buffer. Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.

Troubleshooting Guide

Issue 1: Low or No Labeling Yield

This is a common issue that can arise from several factors related to reagent stability and reaction conditions.

Potential Cause Recommended Action
Hydrolyzed NHS Ester Test the reactivity of your NHS ester reagent (see Experimental Protocols). Ensure proper storage and handling to prevent moisture contamination. Prepare fresh solutions of the NHS ester immediately before use.
Suboptimal pH Verify the pH of your reaction buffer is within the optimal range of 8.3-8.5 using a calibrated pH meter.
Presence of Competing Amines Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). If your protein solution contains such buffers, perform a buffer exchange into an appropriate amine-free buffer before the reaction.
Inaccessible Primary Amines on Target The primary amines on your target molecule may be sterically hindered. Consider denaturing the protein slightly if its function is not critical, or use a longer linker arm on the NHS ester.
Low Reactant Concentrations Low concentrations of the target molecule can make the competing hydrolysis reaction more significant. If possible, increase the concentration of your target molecule. A concentration of at least 2 mg/mL is recommended for proteins.

Issue 2: Precipitation During the Reaction

Precipitation of the target molecule during the labeling reaction can significantly impact your results.

Potential Cause Recommended Action
Protein Aggregation The addition of the NHS ester solution (in an organic solvent) or changes in pH can sometimes cause protein aggregation. Ensure your protein is stable in the chosen reaction buffer. Consider adding a small percentage of a non-ionic detergent or a cryoprotectant.
Hydrophobic NHS Ester If the NHS ester itself is very hydrophobic, it can cause the labeled protein to precipitate. Consider using a more hydrophilic version of the label or a PEGylated NHS ester.

Data Presentation

Table 1: Stability of NHS Esters in Aqueous Solution

The rate of hydrolysis is a critical factor in the efficiency of NHS ester reactions. This table summarizes the half-life of NHS esters at different pH values.

pHTemperatureHalf-life
7.00°C4-5 hours
8.04°C1 hour
8.64°C10 minutes

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an NHS Ester

This protocol provides a general guideline. Optimization may be required for specific proteins and NHS esters.

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate buffer) at a pH of 8.3-8.5.

    • The recommended protein concentration is 1-10 mg/mL.

  • Prepare the NHS Ester Solution:

    • Allow the vial of solid NHS ester to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the NHS ester in a high-quality, anhydrous organic solvent such as DMSO or DMF.

  • Perform the Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio may need to be determined empirically.

    • Mix the reaction components thoroughly by gently vortexing.

    • Incubate the reaction for 1-4 hours at room temperature or overnight on ice.

  • Quench the Reaction:

    • Stop the reaction by adding a quenching reagent that contains primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purify the Labeled Protein:

    • Remove the excess, unreacted NHS ester and byproducts by using a desalting column, gel filtration, or dialysis.

Protocol 2: Testing the Reactivity of an NHS Ester

This protocol allows for a qualitative assessment of the reactivity of an NHS ester reagent by measuring the release of N-hydroxysuccinimide (NHS) upon hydrolysis.

  • Prepare Solutions:

    • Weigh 1-2 mg of the NHS ester reagent into a tube.

    • Dissolve the reagent in 2 mL of an amine-free buffer (e.g., phosphate buffer, pH 7-8). If the NHS ester is not water-soluble, first dissolve it in a small amount of DMSO or DMF before adding the buffer.

    • Prepare a control tube containing only the buffer (and organic solvent if used).

  • Initial Absorbance Measurement:

    • Set a spectrophotometer to 260 nm.

    • Zero the spectrophotometer using the control tube.

    • Measure the absorbance of the NHS ester solution. If the absorbance is greater than 1.0, dilute the solution with the buffer until the reading is below 1.0 and record the value.

  • Induce Hydrolysis:

    • To 1 mL of the NHS ester solution from the previous step, add 100 µL of 0.5-1.0 N NaOH.

    • Vortex the tube for 30 seconds.

  • Final Absorbance Measurement:

    • Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.

  • Interpretation:

    • If the absorbance of the base-hydrolyzed solution is significantly greater than the initial absorbance, the NHS ester is active.

    • If there is little to no increase in absorbance, the NHS ester has likely been hydrolyzed and is inactive.

Visualizations

NHS_Ester_Storage_Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_reaction Reaction storage_solid Solid NHS Ester storage_conditions -20°C to -80°C Desiccated Protect from Light storage_solid->storage_conditions equilibrate Equilibrate to Room Temperature storage_solid->equilibrate storage_solution NHS Ester in Anhydrous Solvent storage_solution->storage_conditions dissolve Dissolve in Anhydrous DMF/DMSO storage_solution->dissolve If pre-dissolved equilibrate->dissolve prepare_fresh Prepare Fresh for Each Use dissolve->prepare_fresh reaction_mix Mix with Target in Amine-Free Buffer (pH 8.3-8.5) prepare_fresh->reaction_mix incubate Incubate (RT or 4°C) reaction_mix->incubate quench Quench Reaction (e.g., Tris) incubate->quench purify Purify Conjugate quench->purify

Caption: Workflow for storing and handling NHS esters.

NHS_Ester_Troubleshooting start Low Labeling Yield? check_reagent Is NHS Ester Active? start->check_reagent Yes fail Review Protocol start->fail No check_ph Is pH 8.3-8.5? check_reagent->check_ph Yes test_reactivity Test Reactivity (Protocol 2) check_reagent->test_reactivity No check_buffer Is Buffer Amine-Free? check_ph->check_buffer Yes adjust_ph Adjust Buffer pH check_ph->adjust_ph No check_concentration Are Reactant Concentrations Sufficient? check_buffer->check_concentration Yes buffer_exchange Perform Buffer Exchange check_buffer->buffer_exchange No success Successful Labeling check_concentration->success Yes increase_conc Increase Concentrations check_concentration->increase_conc No test_reactivity->fail adjust_ph->fail buffer_exchange->fail increase_conc->fail

Caption: Troubleshooting logic for low NHS ester labeling yield.

References

Validation & Comparative

A Head-to-Head Comparison: BDP TMR NHS Ester vs. BODIPY TMR NHS Ester for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent probe is paramount for generating high-quality, reproducible data. This guide provides a detailed, evidence-based comparison of two widely used red fluorescent dyes, BDP TMR NHS ester and BODIPY TMR NHS ester, for the labeling of proteins and other biomolecules.

Both BDP TMR and BODIPY TMR belong to the borondipyrromethene (BODIPY) class of dyes, renowned for their sharp excitation and emission peaks, high fluorescence quantum yields, and excellent photostability.[1][2][3] These tetramethylrhodamine (TMR) derivatives are spectrally similar to older dyes like TAMRA but offer significantly improved brightness and photostability.[1][4] This guide delves into a quantitative comparison of their performance characteristics and provides detailed experimental protocols to aid in the selection and application of these powerful research tools.

At a Glance: Key Performance Indicators

PropertyThis compoundBODIPY TMR NHS EsterReference(s)
Excitation Maximum (λex) ~542 - 545 nm~544 nm
Emission Maximum (λem) ~570 - 574 nm~570 nm
Molar Extinction Coefficient (ε) ~55,000 cm⁻¹M⁻¹Not explicitly stated for TMR derivative, but general BODIPY dyes have ε > 80,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) Approaching 1.0High, typically near 0.8 for BODIPY dyes
Photostability Very highHigh
Molecular Weight ~495.29 g/mol (without linker)Varies with linker, e.g., ~608.44 g/mol for TMR-X
Solubility Good in most organic solvents (DMF, DMSO)Good in DMSO

Core Structural Differences

Both BDP TMR and BODIPY TMR share the same fundamental borondipyrromethene core structure, which is responsible for their favorable photophysical properties. The primary distinction often lies in the linker arm that connects the fluorophore to the amine-reactive N-hydroxysuccinimidyl (NHS) ester group. These linkers can vary in length and composition, which can influence the solubility and potential steric hindrance of the dye when conjugated to a biomolecule. For instance, the "X" in BODIPY TMR-X NHS ester denotes a seven-atom aminohexanoyl spacer designed to reduce interactions between the dye and the labeled molecule.

cluster_BDP BDP TMR Core cluster_BODIPY BODIPY TMR Core BDP_Core Borondipyrromethene Core TMR_substituents_BDP TMR-like Substituents BDP_Core->TMR_substituents_BDP impart TMR spectral properties Linker Linker Arm BDP_Core->Linker BODIPY_Core Borondipyrromethene Core TMR_substituents_BODIPY TMR-like Substituents BODIPY_Core->TMR_substituents_BODIPY impart TMR spectral properties BODIPY_Core->Linker NHS_Ester NHS Ester Linker->NHS_Ester

Core structures of BDP TMR and BODIPY TMR NHS esters.

Performance Comparison

Brightness: A Closer Look at Quantum Yield and Extinction Coefficient

The brightness of a fluorophore is a product of its molar extinction coefficient (a measure of its ability to absorb light) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).

  • BDP TMR is often marketed as being exceptionally bright, with a fluorescence quantum yield approaching unity (1.0).

Photostability: A Key Advantage of the BODIPY Scaffold

A critical advantage of the BODIPY class of dyes is their exceptional resistance to photobleaching, allowing for longer exposure times and more robust imaging experiments. Both BDP TMR and BODIPY TMR are described as being highly photostable. While quantitative, side-by-side photobleaching data for the TMR derivatives is scarce, studies on other BODIPY dyes consistently demonstrate their superior photostability compared to fluorescein and other conventional fluorophores.

Experimental Protocols

The following is a general protocol for labeling proteins with BDP TMR or BODIPY TMR NHS esters. Optimization may be required for specific proteins and applications.

Protein Preparation
  • Buffer Exchange: The protein to be labeled should be in an amine-free buffer at a pH of 8.0-8.5. A common choice is 0.1 M sodium bicarbonate buffer. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS ester.

  • Concentration: The protein concentration should ideally be between 2-10 mg/mL.

Dye Preparation
  • Dissolution: Immediately before use, dissolve the this compound or BODIPY TMR NHS ester in a high-quality, anhydrous organic solvent such as dimethylsulfoxide (DMSO) or N,N-dimethylformamide (DMF) to a concentration of 10 mg/mL.

  • Storage of Stock Solution: The dye stock solution should be used immediately. If short-term storage is necessary, it can be stored at -20°C, protected from light and moisture.

Labeling Reaction
  • Molar Ratio: The optimal molar ratio of dye to protein for labeling will vary depending on the protein and the desired degree of labeling. A common starting point is a 10-20 fold molar excess of the dye.

  • Reaction: While gently vortexing, add the calculated amount of the dye stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

Purification of the Conjugate
  • Separation: Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

  • Storage: Store the purified protein-dye conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage. The conjugate should be protected from light.

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Storage Protein_Prep Protein in Amine-Free Buffer (pH 8.0-8.5) Mix Mix Protein and Dye Protein_Prep->Mix Dye_Prep Dissolve NHS Ester in DMSO/DMF Dye_Prep->Mix Incubate Incubate 1-2h at RT (in dark) Mix->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify Store Store Conjugate at 4°C or -20°C Purify->Store

Experimental workflow for protein labeling.

Signaling Pathway and Reaction Mechanism

The core of the labeling process is the reaction between the NHS ester and a primary amine on the target biomolecule, typically the ε-amino group of a lysine residue or the N-terminal α-amino group. This reaction forms a stable amide bond.

cluster_reactants Reactants cluster_products Products BODIPY_NHS BDP/BODIPY TMR NHS Ester Conditions pH 8.0-8.5 Room Temperature BODIPY_NHS->Conditions Protein_Amine Protein with Primary Amine (R-NH2) Protein_Amine->Conditions Conjugate Fluorescently Labeled Protein (Stable Amide Bond) Conditions->Conjugate Byproduct NHS Byproduct Conditions->Byproduct

NHS ester reaction with a primary amine.

Conclusion

Both this compound and BODIPY TMR NHS ester are excellent choices for applications requiring a bright and photostable red fluorescent probe. They represent a significant improvement over older rhodamine-based dyes. While both are based on the robust BODIPY scaffold, BDP TMR is often promoted as having a quantum yield that approaches the theoretical maximum, potentially offering a slight advantage in brightness. However, the specific linker and local environment of the conjugated dye can also influence its performance.

For researchers requiring the highest possible brightness and photostability, either of these dyes is a superior option to traditional fluorophores. The choice between them may ultimately depend on the specific application, the nature of the biomolecule being labeled, and empirical testing to determine which conjugate provides the optimal signal-to-noise ratio in the desired experimental system.

References

A Head-to-Head Comparison: BDP TMR vs. TAMRA Analogs for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of biological research and drug development, the selection of an appropriate fluorescent probe is paramount for generating high-quality, reproducible data. Both BDP TMR (borondipyrromethene tetramethylrhodamine) and TAMRA (tetramethylrhodamine) analogs are widely utilized orange-red fluorescent dyes. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Performance Comparison of BDP TMR and TAMRA Analogs

The choice of a fluorescent dye is often dictated by its photophysical properties, which directly impact signal brightness, photostability, and suitability for various imaging techniques. BDP TMR is a borondipyrromethene fluorophore engineered to match the excitation and emission spectra of TAMRA, but with claims of significantly higher brightness and photostability.[1][2] TAMRA, a derivative of rhodamine, is a well-established fluorophore available in several isomeric forms, including 5-TAMRA, 6-TAMRA, and mixtures thereof, each with slightly different conjugation properties.[3]

Photophysical Properties

The brightness of a fluorophore is a function of its molar extinction coefficient (how strongly it absorbs light) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). Photostability, or the resistance to photobleaching, is another critical parameter, especially for experiments requiring long-term imaging.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Brightness (ε x Φ)
BDP TMR ~545~570~80,000~0.95~76,000
5-TAMRA ~546~579~92,000~0.1~9,200
6-TAMRA ~552~578~90,000Not widely reported-
5(6)-TAMRA ~553~575~92,000Not widely reported-
TAMRA-X, SE ~544~575~92,000Not widely reported-

Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation state. The data presented here is compiled from various sources for comparative purposes.

As the table illustrates, BDP TMR exhibits a significantly higher fluorescence quantum yield compared to 5-TAMRA, resulting in substantially greater brightness. While the extinction coefficients are comparable, the near-unity quantum yield of BDP TMR makes it a much brighter alternative for applications demanding high sensitivity.[1][2] Information on the quantum yield of 6-TAMRA and TAMRA-X is not as readily available in the literature, which can make direct brightness comparisons challenging. TAMRA is known for its good photostability, and its quantum yield is relatively insensitive to pH changes. BDP TMR is also reported to be highly photostable.

Experimental Protocols

Accurate characterization of fluorescent dyes relies on standardized experimental protocols. Below are detailed methodologies for determining key photophysical parameters.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the dye.

Protocol:

  • Prepare a stock solution: Accurately weigh a small amount of the fluorescent dye and dissolve it in a suitable solvent (e.g., DMSO, methanol, or ethanol) to create a concentrated stock solution.

  • Prepare a series of dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., PBS). The concentrations should be chosen to yield absorbance values between 0.05 and 1.0 at the absorption maximum.

  • Measure absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's absorption maximum (λ_max).

  • Plot a standard curve: Plot the absorbance at λ_max as a function of the molar concentration.

  • Calculate the molar extinction coefficient: The slope of the resulting linear regression line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the unknown sample to a standard with a known quantum yield.

Protocol:

  • Select a suitable standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the dye being tested. For BDP TMR and TAMRA, Rhodamine 6G in ethanol (Φ = 0.95) is a common choice.

  • Prepare solutions: Prepare a series of dilutions for both the unknown dye and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure absorbance: Measure the absorbance of each solution at the excitation wavelength.

  • Measure fluorescence spectra: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Plot data: For both the unknown and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate the quantum yield: The quantum yield of the unknown (Φ_x) is calculated using the following equation:

    Φ_x = Φ_std * (m_x / m_std) * (n_x / n_std)²

    where Φ_std is the quantum yield of the standard, m_x and m_std are the slopes of the plots of integrated fluorescence intensity versus absorbance for the unknown and the standard, respectively, and n_x and n_std are the refractive indices of the sample and standard solutions (if different).

Assessment of Photostability

Photostability is the ability of a fluorophore to resist photodegradation upon exposure to light. A common method to assess this is to measure the rate of photobleaching under continuous illumination.

Protocol:

  • Sample preparation: Prepare a solution of the fluorescent dye or a sample labeled with the dye (e.g., cells or proteins) on a microscope slide.

  • Image acquisition: Using a fluorescence microscope, acquire a time-lapse series of images of the sample under continuous excitation at the dye's absorption maximum. It is crucial to keep the illumination intensity and all other imaging parameters constant throughout the experiment.

  • Data analysis: Measure the mean fluorescence intensity of a region of interest (ROI) in the sample for each image in the time series.

  • Plot photobleaching curve: Plot the normalized fluorescence intensity as a function of time.

  • Determine photobleaching half-life: The photobleaching half-life (t_1/2) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Signaling Pathways and Experimental Workflows

BDP TMR and TAMRA analogs are workhorses in a variety of fluorescence-based assays. Below are two common experimental workflows where these dyes are frequently employed, along with corresponding diagrams generated using Graphviz.

Immunofluorescence Staining Workflow

Immunofluorescence (IF) is a powerful technique for visualizing the localization of specific proteins within cells or tissues. It relies on the use of antibodies conjugated to fluorescent dyes.

Immunofluorescence_Workflow start Start: Cell/Tissue Preparation fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA or serum) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation (with BDP TMR or TAMRA conjugate) wash1->secondary_ab wash2 Wash secondary_ab->wash2 mounting Mounting with Antifade wash2->mounting imaging Fluorescence Microscopy mounting->imaging

A typical workflow for indirect immunofluorescence staining.
FRET-Based Caspase-3 Activity Assay

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. It is often used to create biosensors that report on specific biological activities, such as protease cleavage. A common application is the detection of caspase-3 activity, a key event in apoptosis.

FRET_Caspase3_Assay cluster_before Before Caspase-3 Activation cluster_after After Caspase-3 Activation donor_before Donor (e.g., GFP) linker_before DEVD donor_before->linker_before fret FRET donor_before->fret acceptor_before Acceptor (BDP TMR/TAMRA) emission_before Acceptor Emission acceptor_before->emission_before linker_before->acceptor_before excitation_before Excitation of Donor excitation_before->donor_before fret->acceptor_before donor_after Donor (e.g., GFP) no_fret No FRET emission_after Donor Emission donor_after->emission_after acceptor_after Acceptor (BDP TMR/TAMRA) caspase3 Active Caspase-3 caspase3->linker_before Cleavage excitation_after Excitation of Donor excitation_after->donor_after

Principle of a FRET-based biosensor for Caspase-3 activity.

Conclusion

Both BDP TMR and TAMRA analogs are valuable tools for fluorescence-based research. BDP TMR offers a significant advantage in terms of brightness due to its high quantum yield, making it an excellent choice for applications requiring high sensitivity or where the target is of low abundance. TAMRA remains a reliable and well-characterized fluorophore with good photostability and pH insensitivity. The choice between these dyes will ultimately depend on the specific requirements of the experiment, including the desired signal intensity, the imaging modality, and cost considerations. For demanding applications where brightness is a limiting factor, BDP TMR presents a compelling alternative to traditional TAMRA dyes.

References

A Head-to-Head Comparison: BDP TMR NHS Ester vs. Alexa Fluor 555 NHS Ester for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is paramount for generating high-quality, reproducible data. BDP TMR NHS ester and Alexa Fluor 555 NHS ester are two widely utilized fluorescent probes for labeling proteins, antibodies, and other biomolecules. Both dyes are amine-reactive, enabling covalent conjugation to primary amines, and they share similar spectral characteristics in the orange-red region of the spectrum. However, a deeper dive into their photophysical and chemical properties reveals critical differences that can significantly impact experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal dye for your specific research needs.

Quantitative Performance Comparison

The following table summarizes the key quantitative parameters of this compound and Alexa Fluor 555 NHS ester, providing a clear side-by-side comparison for easy evaluation.

PropertyThis compoundAlexa Fluor 555 NHS Ester
Excitation Maximum (nm) ~542 - 545555
Emission Maximum (nm) ~570 - 574~565 - 572
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~55,000 - 60,000[1]~150,000 - 155,000[2]
Quantum Yield (Φ) 0.64 - 0.95 (conflicting reports)[3][4]0.10[5]
Brightness (Ext. Coeff. x QY) 35,200 - 57,00015,000 - 15,500
Fluorescence Lifetime (ns) ~5.4 - 7.2 (for BODIPY dyes)0.3
pH Sensitivity Relatively insensitiveInsensitive from pH 4-10
Solubility Good in organic solvents (hydrophobic)Water-soluble (hydrophilic)
Molecular Weight ( g/mol ) ~495 (standard) / ~608 (X-ester)~1250

In-Depth Performance Analysis

Brightness: A critical parameter for fluorescent probes is their brightness, which is the product of the molar extinction coefficient and the quantum yield. Alexa Fluor 555 NHS ester possesses a significantly higher molar extinction coefficient, meaning it absorbs light more efficiently. However, its quantum yield is notably lower than that reported for this compound. There are conflicting reports for the quantum yield of this compound, with values ranging from 0.64 to as high as 0.95. Even with the more conservative quantum yield, this compound exhibits a calculated brightness that is more than double that of Alexa Fluor 555 NHS ester. This suggests that for applications requiring the brightest possible signal, BDP TMR may be the superior choice.

Environmental Sensitivity: A key advantage of Alexa Fluor 555 NHS ester is its insensitivity to pH over a broad range (pH 4-10). This makes it a reliable probe in various biological buffers and cellular compartments where pH can fluctuate. BODIPY dyes, including BDP TMR, are also known to be relatively insensitive to pH and solvent polarity.

Solubility: The solubility of the dye can be a critical factor in the ease of use and the potential for aggregation. Alexa Fluor 555 NHS ester is water-soluble, which can simplify the labeling process of proteins in aqueous buffers. In contrast, this compound is hydrophobic and requires dissolution in an organic solvent like DMSO or DMF before being added to the reaction mixture. This difference in solubility may influence the choice of dye depending on the target molecule and the experimental setup.

Experimental Protocol: General Protein Labeling with NHS Esters

This protocol provides a general workflow for the covalent labeling of proteins with either this compound or Alexa Fluor 555 NHS ester. Optimization may be required for specific proteins and desired degrees of labeling.

1. Reagent Preparation:

  • Protein Solution: Prepare the protein to be labeled at a concentration of 1-10 mg/mL in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3-8.5. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the labeling buffer.

  • Dye Stock Solution: Immediately before use, dissolve the this compound or Alexa Fluor 555 NHS ester in high-quality anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.

2. Labeling Reaction:

  • Molar Ratio: The optimal molar ratio of dye to protein for achieving the desired degree of labeling (DOL) should be determined empirically. A common starting point is a 3:1 to 15:1 molar excess of dye to protein.

  • Reaction: While gently vortexing the protein solution, add the calculated volume of the dye stock solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light. For some proteins, incubation overnight at 4°C may be beneficial.

3. Purification of the Conjugate:

  • Column Preparation: Prepare a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Separation: Apply the reaction mixture to the top of the column and allow it to enter the gel bed.

  • Elution: Elute the conjugate with the storage buffer. The first colored band to elute is the labeled protein. The second, slower-moving band is the unconjugated dye.

  • Fraction Collection: Collect fractions and measure the absorbance at 280 nm (for protein) and the absorbance maximum of the dye (e.g., ~545 nm for BDP TMR or 555 nm for Alexa Fluor 555) to identify the fractions containing the purified conjugate.

4. Determination of Degree of Labeling (DOL):

  • The DOL can be calculated from the absorbance measurements of the purified conjugate using the following formula: DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF_280)) × ε_dye) where A_max is the absorbance at the dye's maximum absorption wavelength, A_280 is the absorbance at 280 nm, ε_protein and ε_dye are the molar extinction coefficients of the protein and the dye, respectively, and CF_280 is the correction factor for the dye's absorbance at 280 nm.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for protein labeling with an NHS ester fluorescent dye.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis Protein_Solution Protein in Amine-Free Buffer (pH 8.3-8.5) Mixing Mix Protein and Dye (Defined Molar Ratio) Protein_Solution->Mixing Dye_Stock NHS Ester Dye in Anhydrous DMSO/DMF Dye_Stock->Mixing Incubation Incubate at RT (1 hour, protected from light) Mixing->Incubation Column Gel Filtration Column (e.g., G-25) Incubation->Column Separation Separation of Conjugate and Free Dye Column->Separation Labeled_Protein Purified Labeled Protein Conjugate Separation->Labeled_Protein DOL_Calc Determine Degree of Labeling (DOL) Labeled_Protein->DOL_Calc

Caption: A schematic of the protein labeling workflow using an NHS ester fluorescent dye.

Conclusion

Both this compound and Alexa Fluor 555 NHS ester are high-performance fluorescent dyes suitable for a wide range of biological applications. The choice between them will depend on the specific requirements of the experiment.

Choose this compound for:

  • Applications where maximum brightness is the primary concern.

  • Fluorescence polarization assays, due to its longer fluorescence lifetime.

  • Experiments where a narrower emission spectrum is advantageous.

Choose Alexa Fluor 555 NHS ester for:

  • Experiments requiring a broad pH tolerance.

  • Simplified labeling protocols with aqueous buffers due to its water solubility.

  • Applications where the exceptional photostability of the Alexa Fluor family is a key requirement.

By carefully considering the quantitative data and the specific needs of their research, scientists can make an informed decision to select the most appropriate fluorescent probe, thereby enhancing the quality and reliability of their experimental results.

References

A Researcher's Guide to Quantum Yields of Common Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact experimental outcomes. A key parameter in this selection process is the fluorescence quantum yield (Φ), which quantifies the efficiency of a fluorophore in converting absorbed light into emitted fluorescence. This guide provides a comparative overview of the quantum yields of several widely used fluorescent dyes, supported by a detailed experimental protocol for their determination.

The brightness of a fluorescent dye is a product of its molar extinction coefficient (how well it absorbs light) and its quantum yield (how efficiently it emits light).[1] A higher quantum yield contributes to a brighter signal, which is crucial for the sensitivity of fluorescence-based assays.[2] However, it is important to note that the quantum yield of a fluorescent dye is not an intrinsic constant; it can be significantly influenced by the dye's micro-environment, including the solvent, pH, and conjugation to biomolecules.[3]

Comparative Quantum Yield Data

The following table summarizes the quantum yields and spectral properties of several common fluorescent dyes. These values have been compiled from various sources and are typically measured in standard buffer solutions or organic solvents. Researchers should consider these values as a guide and may need to determine the quantum yield under their specific experimental conditions.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Solvent/Conditions
Fluorescein (FITC)4955190.79 - 0.97EtOH (neutral) - Basic Ethanol[4][5]
Rhodamine B5505730.31 - 0.70Water - Ethanol
Cyanine 3 (Cy3)5545680.15PBS
Cyanine 5 (Cy5)6496670.27PBS
Alexa Fluor 4884955190.92H₂O
Alexa Fluor 5945906170.66Aqueous Solution
Alexa Fluor 6476506650.33Buffer (pH 7.2)

Experimental Protocol: Relative Quantum Yield Determination

The most common method for determining the fluorescence quantum yield of a compound is the relative method. This technique involves comparing the fluorescence intensity of the sample of interest to that of a standard with a known quantum yield.

Principle

The relative quantum yield (Φₓ) of an unknown sample is calculated using the following equation:

Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)

Where:

  • Φₛₜ is the quantum yield of the standard.

  • Iₓ and Iₛₜ are the integrated fluorescence intensities of the sample and the standard, respectively.

  • Aₓ and Aₛₜ are the absorbances of the sample and the standard at the excitation wavelength, respectively.

  • nₓ and nₛₜ are the refractive indices of the sample and standard solutions, respectively.

Materials
  • Spectrofluorometer with a monochromator for both excitation and emission.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Fluorescent standard with a known quantum yield in the same spectral region as the sample.

  • Solvent appropriate for both the sample and the standard.

Step-by-Step Procedure
  • Standard Selection: Choose a fluorescent standard that has a well-characterized quantum yield and whose absorption and emission spectra overlap with the sample of interest. This minimizes wavelength-dependent instrument corrections.

  • Solvent Selection: Use the same solvent for both the sample and the standard to minimize differences in refractive index. If different solvents must be used, the refractive index term in the equation becomes critical.

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution.

  • Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.

    • Determine the absorbance at the chosen excitation wavelength for each solution.

  • Fluorescence Measurements:

    • Using a spectrofluorometer, record the fluorescence emission spectra of all solutions.

    • It is crucial to use the same instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard to ensure comparability.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

    • For each sample and standard concentration, you will have a corresponding absorbance (A) and integrated fluorescence intensity (I).

  • Calculation:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of these plots (Gradient) is proportional to the quantum yield.

    • The quantum yield of the unknown sample can then be calculated using the following formula, which is a rearrangement of the initial equation: Φₓ = Φₛₜ * (Gradientₓ / Gradientₛₜ) * (nₓ² / nₛₜ²)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the relative quantum yield of a fluorescent dye.

G cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare Sample Solutions (Abs < 0.1) abs_measure Measure Absorbance Spectra (UV-Vis Spectrophotometer) prep_sample->abs_measure fluor_measure Measure Fluorescence Spectra (Spectrofluorometer) prep_sample->fluor_measure prep_standard Prepare Standard Solutions (Abs < 0.1) prep_standard->abs_measure prep_standard->fluor_measure plot Plot Intensity vs. Absorbance abs_measure->plot integrate Integrate Fluorescence Intensity fluor_measure->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for relative quantum yield determination.

Conclusion

The quantum yield is a fundamental photophysical property that directly impacts the performance of fluorescent dyes in various applications. While published values provide a useful starting point, it is often necessary to determine the quantum yield under specific experimental conditions. The relative method, when performed carefully, offers a reliable and accessible approach for researchers to characterize and compare the efficiency of different fluorescent probes, leading to more informed dye selection and improved experimental outcomes.

References

Validating BDP TMR NHS Ester Conjugate Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of fluorescently labeled conjugates is paramount to ensure data integrity and experimental reproducibility. This guide provides a comprehensive comparison of BDP TMR NHS ester, a popular borondipyrromethene dye, with other common fluorescent labels. We present key performance metrics, detailed experimental protocols for activity validation, and illustrative workflows to aid in the selection and application of these critical reagents.

Performance Comparison of Amine-Reactive Dyes

The selection of a fluorescent dye for labeling proteins and other biomolecules is a critical decision that influences the sensitivity, accuracy, and reliability of experimental results. BDP TMR (BODIPY-TMR) has emerged as a robust fluorophore in the tetramethylrhodamine (TMR) channel. This section provides a quantitative comparison of this compound with spectrally similar and commonly used alternatives, such as Cyanine3 (Cy3) and Alexa Fluor 555.

Key performance indicators for fluorescent dyes include their spectral properties, brightness (a function of molar extinction coefficient and quantum yield), and photostability. The ideal dye for a specific application will exhibit high absorbance at the excitation wavelength, a high efficiency of converting absorbed light into emitted fluorescence, and resistance to degradation upon exposure to light.

PropertyBDP TMRBDP TMR-XCy3Alexa Fluor 555
Excitation Max (nm) 542 - 545544~550555
Emission Max (nm) 570 - 574570~570565
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ~55,000 - 60,000~60,000~150,000~155,000
Quantum Yield (Φ) 0.64 - 0.950.96~0.15~0.10
Brightness (ε x Φ) ~35,200 - 57,000~57,600~22,500~15,500

Note: The exact spectral properties can vary slightly depending on the conjugation state and the local environment of the dye.

BDP TMR dyes are notably brighter than TAMRA and demonstrate a high quantum yield, approaching unity in some cases.[1] While Cy3 and Alexa Fluor 555 have higher molar extinction coefficients, the significantly higher quantum yield of BDP TMR results in superior overall brightness. It is also important to note that the fluorescence intensity of BDP TMR can be pH-dependent, showing a decrease in acidic environments.

Experimental Protocols for Validating Conjugate Activity

Successful validation of a this compound conjugate involves a multi-step process to ensure not only efficient labeling but also the preservation of the biomolecule's biological function.

Protocol 1: Protein Labeling with this compound

This protocol outlines the general steps for conjugating this compound to a protein.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, at 1-10 mg/mL)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M sodium bicarbonate

  • Purification column (e.g., spin desalting column or size-exclusion chromatography column)

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in a buffer free of primary amines (e.g., Tris) as these will compete with the labeling reaction. The optimal pH for the reaction is between 8.3 and 8.5.

  • Prepare the Dye Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.

  • Reaction: Add the dissolved dye to the protein solution. A typical starting point is a 10-fold molar excess of dye to protein.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted dye from the labeled protein using a suitable purification column.

Workflow for Protein Labeling with this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare Protein Prepare Protein Solution (amine-free buffer, pH 8.3-8.5) Mix Mix Protein and Dye (10x molar excess of dye) Prepare Protein->Mix Prepare Dye Prepare this compound (dissolve in DMF/DMSO) Prepare Dye->Mix Incubate Incubate (1-2 hours, RT, dark) Mix->Incubate Purify Purify Conjugate (remove unreacted dye) Incubate->Purify Analyze Analyze Conjugate (DOL, Activity) Purify->Analyze G A Measure Absorbance (A280 and A_dye_max) B Calculate Corrected A280 (A280 - A_dye_max * CF280) A->B D Calculate Dye Concentration ([Dye] = A_dye_max / ε_dye) A->D C Calculate Protein Concentration ([Protein] = Corrected A280 / ε_protein) B->C E Calculate DOL (DOL = [Dye] / [Protein]) C->E D->E G cluster_reactants Reactants cluster_products Products Kinase Kinase (Labeled or Unlabeled) PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Substrate->PhosphoSubstrate ATP ATP ADP ADP ATP->ADP G cluster_setup Assay Setup cluster_incubation Binding cluster_measurement Measurement & Analysis Add Reagents Add Protein, BDP TMR-Tracer, and Unlabeled Competitor to Wells Incubate Incubate to Reach Equilibrium Add Reagents->Incubate Measure FP Measure Fluorescence Polarization Incubate->Measure FP Analyze Data Plot FP vs. [Competitor] and Determine IC50 Measure FP->Analyze Data

References

A Guide to Spectral Overlap Between BDP TMR and Potential FRET Donors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral properties of the fluorophore BDP TMR with several common fluorophores that exhibit significant spectral overlap, making them suitable candidates for Förster Resonance Energy Transfer (FRET) pairs. The data presented here is intended to assist researchers in the selection of appropriate donor fluorophores for FRET-based assays and imaging applications where BDP TMR is the acceptor.

Understanding Spectral Overlap and FRET

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor. A key requirement for FRET to occur is the overlap between the emission spectrum of the donor fluorophore and the excitation spectrum of the acceptor fluorophore. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making FRET a powerful tool for studying molecular interactions, conformational changes, and enzymatic activity.

BDP TMR (BODIPY-TMR) is a bright and photostable fluorophore with spectral properties similar to Tetramethylrhodamine (TAMRA)[1]. Its sharp excitation and emission peaks make it an excellent acceptor in FRET pairs. This guide focuses on identifying suitable donor fluorophores whose emission spectra align with the absorption spectrum of BDP TMR.

Spectral Properties of BDP TMR and Potential Donor Fluorophores

The following table summarizes the key spectral properties of BDP TMR and a selection of commercially available fluorophores that are potential FRET donors. The ideal donor will have a high quantum yield, a high molar extinction coefficient, and an emission maximum that overlaps significantly with the excitation maximum of BDP TMR (approximately 542 nm).

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
BDP TMR (Acceptor) 542 574 ~0.64 - 1.0 [1][2][3]~55,000 - 80,000 [2]
FAM (Carboxyfluorescein) 495519~0.92~73,000
Alexa Fluor 488 4955190.9271,000
Cy3 550 - 554568 - 570~0.15 - 0.24150,000
Alexa Fluor 532 531 - 5325540.6181,000
Alexa Fluor 546 5565730.1104,000

Visualizing Spectral Overlap for FRET

The efficiency of FRET is directly related to the degree of spectral overlap between the donor's emission and the acceptor's excitation spectra. The following diagram illustrates this principle for a generic FRET pair.

FRET_Spectral_Overlap Spectral Overlap for FRET cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore (BDP TMR) cluster_overlap Spectral Overlap (J(λ)) Donor_Excitation Excitation Donor_Emission Emission Donor_Excitation->Donor_Emission Stokes Shift Overlap_Region Energy Transfer (Non-Radiative) Donor_Emission->Overlap_Region Acceptor_Excitation Excitation Acceptor_Excitation->Overlap_Region Acceptor_Emission Emission Overlap_Region->Acceptor_Emission FRET

Caption: Principle of spectral overlap in FRET.

Experimental Protocol: Measurement of FRET Efficiency by Sensitized Emission

This protocol outlines a general method for determining FRET efficiency using a spectrofluorometer. This method relies on measuring the sensitized emission of the acceptor (BDP TMR) upon excitation of the donor.

Materials:

  • Purified, labeled donor-only biomolecule

  • Purified, labeled acceptor-only (BDP TMR) biomolecule

  • Purified, dual-labeled (donor and BDP TMR) biomolecule

  • Spectrofluorometer with excitation and emission monochromators

  • Quartz cuvettes

  • Appropriate buffer solution

Procedure:

  • Sample Preparation:

    • Prepare solutions of the donor-only, acceptor-only, and dual-labeled samples in the same buffer at a known concentration. The optical density at the donor excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Instrument Setup:

    • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

    • Set the scan speed and data interval for the emission scans.

  • Data Acquisition:

    • Donor Emission Spectrum:

      • Place the donor-only sample in the spectrofluorometer.

      • Set the excitation wavelength to the donor's excitation maximum.

      • Scan the emission spectrum across a range that covers both the donor and acceptor emission peaks.

    • Acceptor Emission Spectrum (Direct Excitation):

      • Place the acceptor-only sample in the spectrofluorometer.

      • Set the excitation wavelength to the acceptor's excitation maximum.

      • Scan the emission spectrum.

    • FRET Sample Emission Spectrum:

      • Place the dual-labeled sample in the spectrofluorometer.

      • Set the excitation wavelength to the donor's excitation maximum.

      • Scan the emission spectrum over the same range as the donor-only sample.

  • Data Analysis:

    • Correct all emission spectra for buffer background by subtracting a blank spectrum.

    • Normalize the spectra for concentration if necessary.

    • The FRET efficiency (E) can be calculated using the ratio of the sensitized acceptor fluorescence to the quenched donor fluorescence. A common method is to use the following equation:

      • E = 1 - (F_DA / F_D)

      • Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

Experimental Workflow

The following diagram illustrates the general workflow for a FRET experiment to study a biomolecular interaction.

FRET_Workflow FRET Experimental Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_data Data Analysis Start Start: Hypothesis of Molecular Interaction Labeling Label Biomolecule 1 with Donor Label Biomolecule 2 with Acceptor (BDP TMR) Start->Labeling Purification Purify Labeled Biomolecules Labeling->Purification Interaction Induce Interaction (e.g., binding, conformational change) Purification->Interaction Measurement Measure Fluorescence Spectra (Donor-only, Acceptor-only, FRET sample) Interaction->Measurement Analysis Calculate FRET Efficiency Measurement->Analysis Conclusion Draw Conclusion about Molecular Interaction Analysis->Conclusion

Caption: General workflow for a FRET-based interaction study.

Supporting Experimental Data

A study by Speight et al. (2013) utilized a BODIPY derivative, structurally similar to BDP TMR, as a FRET acceptor. In their work, the narrow excitation spectrum of the BODIPY acceptor minimized direct excitation when irradiating the donor fluorophore, a crucial aspect for accurate FRET measurements. This highlights the suitability of the BODIPY core structure, present in BDP TMR, for FRET applications.

Conclusion

The selection of an appropriate FRET donor is critical for the success of experiments utilizing BDP TMR as an acceptor. This guide provides the necessary spectral data and a foundational experimental protocol to aid researchers in making informed decisions. Fluorophores such as Alexa Fluor 488 and Alexa Fluor 532 appear to be excellent candidates due to their high quantum yields and significant spectral overlap with BDP TMR. For applications requiring a larger Stokes shift to minimize direct acceptor excitation, donors like FAM can also be considered. Careful experimental design and data analysis are paramount to obtaining reliable and quantitative FRET results.

References

Borondipyrromethene (BODIPY) Dyes vs. Rhodamines: A Comparative Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent dye is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of two prominent classes of fluorophores: borondipyrromethene (BODIPY) dyes and rhodamines, with a focus on their photophysical properties, stability, and environmental sensitivity, supported by experimental data and protocols.

Borondipyrromethene (BODIPY) dyes have emerged as highly versatile and robust fluorescent probes, often outperforming traditional dyes like rhodamines in various applications.[1][2] Their unique chemical structure, a dipyrromethene ligand complexed with a boron trifluoride moiety, imparts a suite of advantageous characteristics.[2] Rhodamines, while historically significant and still widely used, possess certain limitations that can be overcome by the use of BODIPY analogues.

Key Performance Advantages of BODIPY Dyes

The superiority of BODIPY dyes over rhodamines can be attributed to several key photophysical and chemical properties:

  • High Fluorescence Quantum Yield: BODIPY dyes are renowned for their exceptionally high fluorescence quantum yields (Φ), often approaching 1.0, even in aqueous solutions.[2] This high efficiency of converting absorbed photons into emitted fluorescence results in brighter signals and enhanced sensitivity, which is particularly beneficial for detecting low-abundance targets.[2]

  • High Molar Extinction Coefficients: With molar extinction coefficients (ε) frequently exceeding 80,000 cm⁻¹M⁻¹, BODIPY dyes are strong absorbers of light. This, combined with their high quantum yields, contributes to their exceptional brightness.

  • Narrow and Symmetric Emission Spectra: A distinct advantage of BODIPY dyes is their narrow emission bandwidth. This characteristic minimizes spectral overlap with other fluorophores, making them ideal for multiplex fluorescence labeling and improving the accuracy of multi-color imaging experiments.

  • Exceptional Photostability: BODIPY dyes exhibit remarkable resistance to photobleaching, maintaining stable fluorescence signals even under prolonged and intense light exposure. This high photostability is crucial for real-time and long-term imaging experiments, such as live-cell tracking.

  • Environmental Insensitivity: The fluorescence of most BODIPY dyes is largely unaffected by changes in solvent polarity and pH over a wide range. This is a significant advantage over many rhodamine dyes, whose fluorescence can be sensitive to environmental conditions, leading to potential artifacts in experimental data.

  • Neutral Molecular Nature: The electrically neutral and nonpolar nature of the BODIPY chromophore minimizes nonspecific binding to cellular components, thereby improving the targeting accuracy of fluorescent probes.

Quantitative Comparison of Photophysical Properties

The following tables provide a side-by-side comparison of the key photophysical properties of common BODIPY dyes and their rhodamine counterparts. The BODIPY dyes were developed as substitutes for these traditional fluorophores, offering improved performance with similar spectral characteristics.

DyeEx (nm)Em (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
BODIPY FL 505513~80,000>0.9
Fluorescein (FITC)494518~75,0000.3-0.9 (pH dependent)
BODIPY R6G 528547~100,000~0.95
Rhodamine 6G528551~116,0000.95
BODIPY TMR 543569~60,000~0.5
TMR (TRITC)555580~85,000~0.2-0.4
BODIPY TR 592618~100,000~0.6
Texas Red595615~85,000~0.5

Data for BODIPY dyes are general values from various sources. Data for rhodamine dyes are representative values and can vary with conditions.

Experimental Protocols

To ensure objective and reproducible comparisons between fluorescent dyes, standardized experimental protocols are essential. Below are detailed methodologies for measuring two key performance indicators: fluorescence quantum yield and photostability.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or buffer)

  • Standard dye with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Test dye solution

Procedure:

  • Prepare a series of dilutions: For both the standard and test dyes, prepare a series of solutions in the chosen solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is to ensure the measurements are within the linear range and to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the spectrofluorometer to the absorbance maximum of the dyes.

    • For each solution, record the fluorescence emission spectrum.

    • Ensure that the excitation and emission slit widths are kept constant for all measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Plot and Calculate:

    • For both the standard and the test dye, plot the integrated fluorescence intensity versus absorbance.

    • Determine the gradient (slope) of each plot.

    • Calculate the quantum yield of the test sample (Φ_X) using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients for the test and standard samples, respectively.

    • η_X and η_ST are the refractive indices of the test and standard solutions (if the same solvent is used, this term is 1).

Assessment of Photostability (Photobleaching Assay)

This protocol describes a method to quantify the photostability of a fluorescent dye by measuring the rate of photobleaching under continuous illumination.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a sensitive camera (e.g., CCD or sCMOS).

  • Microscope slides and coverslips.

  • Dye solutions of the test and reference fluorophores at a concentration suitable for imaging.

  • Image analysis software.

Procedure:

  • Sample Preparation: Prepare a sample of the dye solution on a microscope slide. For example, a thin film of a polymer doped with the dye or a solution of the dye in a high-viscosity solvent like glycerol to minimize diffusion.

  • Microscope Setup:

    • Place the slide on the microscope stage and bring the sample into focus.

    • Select an appropriate objective lens and filter set for the dye being tested.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the same region of interest under continuous illumination.

    • Set the time interval between images to capture the decay of fluorescence over time (e.g., one image every 5-10 seconds).

    • Continue acquiring images until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a defined region of interest in each image of the time series.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • The resulting curve can be fitted to an exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Visualization of Dye Selection Workflow

The choice between BODIPY and rhodamine dyes often depends on the specific requirements of the experiment. The following diagram illustrates a decision-making workflow for selecting the appropriate dye class.

DyeSelectionWorkflow start Experiment Design: Fluorescent Probe Needed q1 Is high photostability critical for long-term or intense imaging? start->q1 q2 Is the experimental environment subject to pH fluctuations? q1->q2 No bodipy BODIPY Dyes are a strong candidate q1->bodipy Yes q3 Is a narrow emission spectrum required for multiplexing? q2->q3 No q2->bodipy Yes q4 Is high brightness (high quantum yield) a primary concern? q3->q4 No q3->bodipy Yes q4->bodipy Yes rhodamine Rhodamines may be suitable, but require careful consideration of their limitations q4->rhodamine No

References

A Comparative Analysis of NHS Ester and Maleimide Chemistries for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the covalent attachment of molecules to proteins, peptides, and other biomolecules is a fundamental tool for researchers, scientists, and drug development professionals. Among the myriad of chemical strategies available, N-hydroxysuccinimide (NHS) ester and maleimide chemistries stand out as two of the most robust and widely adopted methods. This guide provides an objective, data-driven comparison of these two chemistries to aid in the selection of the most appropriate method for a given application.

At a Glance: NHS Ester vs. Maleimide Chemistry

FeatureNHS Ester ChemistryMaleimide Chemistry
Target Residue Primary amines (Lysine, N-terminus)Thiols (Cysteine)
Bond Formed Stable amide bondThioether bond
Reaction pH 7.2 - 8.56.5 - 7.5
Reaction Speed FastVery Fast[1]
Specificity High for primary aminesHighly specific for thiols at pH 6.5-7.5[1]
Bond Stability Generally very stable[2]Susceptible to retro-Michael reaction (thiol exchange)

Reaction Mechanisms

A clear understanding of the underlying reaction mechanisms is crucial for optimizing conjugation protocols and troubleshooting.

NHS Ester Chemistry: Targeting Primary Amines

NHS esters react with primary amines, such as the ε-amino group of lysine residues and the α-amino group at the N-terminus of a protein, through a nucleophilic acyl substitution. The amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Diagram 1. NHS ester reaction with a primary amine.
Maleimide Chemistry: Targeting Thiols

Maleimide chemistry targets the sulfhydryl (thiol) group of cysteine residues. The reaction proceeds via a Michael addition, where the thiol group acts as a nucleophile and attacks the double bond of the maleimide ring. This forms a stable thioether bond.

Diagram 2. Maleimide reaction with a thiol group.

Quantitative Data Comparison

The efficiency and stability of a bioconjugate are critical parameters. The following tables summarize key quantitative data for NHS ester and maleimide chemistries.

Reaction Kinetics and Conditions
ParameterNHS Ester ChemistryMaleimide Chemistry
Optimal pH 7.2 - 8.56.5 - 7.5
Reaction Time 0.5 - 4 hoursTypically faster, can be minutes to 2 hours
Reaction Rate FastVery Fast (approx. 1,000x faster than with amines at pH 7.0)
Molar Excess of Reagent 10- to 20-fold molar excess is a common starting point10- to 20-fold molar excess is a common starting point
Compatible Buffers Phosphate, Carbonate-Bicarbonate, HEPES, BoratePhosphate, Tris, HEPES
Incompatible Buffers Amine-containing buffers (e.g., Tris, Glycine)Thiol-containing buffers (e.g., DTT, β-mercaptoethanol)
Stability of Reagents and Conjugates
FeatureNHS EsterMaleimide
Reagent Hydrolysis Half-life ~4-5 hours at pH 7.0, 0°C; ~10 minutes at pH 8.6, 4°CSusceptible to hydrolysis, especially at pH > 7.5
Conjugate Bond AmideThioether
Conjugate Stability in Plasma Amide bonds are generally highly stable.Can be unstable; ~50% intact conjugate after 7 days in human plasma for some maleimide-based ADCs.
Primary Instability Mechanism Hydrolysis (at extreme pH)Retro-Michael reaction leading to deconjugation and thiol exchange.

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are generalized protocols for protein labeling using NHS ester and maleimide chemistries.

Protocol 1: Protein Labeling with an NHS Ester

Objective: To conjugate an NHS ester-functionalized molecule to primary amines on a target protein.

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester reagent

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve or dialyze the target protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

  • NHS Ester Preparation: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

Protocol 2: Protein Labeling with a Maleimide

Objective: To conjugate a maleimide-functionalized molecule to free thiols on a target protein.

Materials:

  • Target protein in a thiol-free buffer (e.g., PBS, pH 7.0-7.5)

  • Maleimide reagent

  • Anhydrous DMSO or DMF

  • (Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching Solution: 1 M L-cysteine

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve or dialyze the target protein into a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfides: If the target cysteine residues are involved in disulfide bonds, add a 10-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.

  • Maleimide Preparation: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the (reduced) protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the Quenching Solution to a final concentration of 10 mM to react with any unreacted maleimide. Incubate for 15 minutes at room temperature.

  • Purification: Purify the conjugate from excess reagent and byproducts using a desalting column equilibrated with the desired storage buffer.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a bioconjugation experiment, highlighting the key decision points and steps for both NHS ester and maleimide chemistries.

Bioconjugation_Workflow start Start prep_protein Prepare Target Protein (1-10 mg/mL) start->prep_protein choice Choose Conjugation Chemistry prep_protein->choice choice->nhs_path Amine Target choice->maleimide_path Thiol Target nhs_buffer Buffer Exchange to Amine-Free Buffer (pH 7.2-8.5) prep_nhs Prepare NHS Ester (10 mM in DMSO/DMF) nhs_buffer->prep_nhs react_nhs Conjugation Reaction (1-4h RT or O/N 4°C) prep_nhs->react_nhs quench_nhs Quench with Tris react_nhs->quench_nhs purify Purify Conjugate (Desalting Column) quench_nhs->purify maleimide_buffer Buffer Exchange to Thiol-Free Buffer (pH 6.5-7.5) reduce_disulfides Optional: Reduce Disulfides (TCEP) maleimide_buffer->reduce_disulfides prep_maleimide Prepare Maleimide (10 mM in DMSO/DMF) reduce_disulfides->prep_maleimide Yes/No react_maleimide Conjugation Reaction (2h RT or O/N 4°C) prep_maleimide->react_maleimide quench_maleimide Quench with L-cysteine react_maleimide->quench_maleimide quench_maleimide->purify analyze Characterize Conjugate (e.g., UV-Vis, SDS-PAGE, MS) purify->analyze end End analyze->end

Diagram 3. General experimental workflow for bioconjugation.

Conclusion

Both NHS ester and maleimide chemistries are powerful tools for bioconjugation, each with its own set of advantages and considerations. NHS esters provide a reliable method for modifying abundant primary amines, resulting in highly stable amide bonds. Maleimides offer exceptional specificity for less abundant cysteine residues, allowing for more site-specific modifications, although the stability of the resulting thioether bond can be a concern in certain in vivo applications. The choice between these two chemistries should be guided by the specific goals of the experiment, the nature of the biomolecule, and the desired properties of the final conjugate.

References

A Researcher's Guide to Assessing the Brightness of BDP TMR in Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for the success of live-cell imaging experiments. BDP TMR, a borondipyrromethene (BODIPY) fluorophore, has emerged as a superior alternative to traditional dyes like tetramethylrhodamine (TAMRA) for its spectral range. This guide provides an objective comparison of BDP TMR's performance, supported by photophysical data and detailed experimental protocols, to assist in making informed decisions for imaging applications.

BDP TMR is engineered to match the excitation and emission spectra of TAMRA but offers significantly enhanced brightness and photostability.[1][2] Its high quantum yield, approaching unity, and strong light absorption make it an exceptionally bright and photostable dye, ideal for demanding live-cell imaging applications where signal-to-noise ratio and temporal resolution are paramount.[2][3]

Quantitative Comparison of Fluorophore Properties

The intrinsic brightness of a fluorophore is a product of its molar extinction coefficient (how well it absorbs light) and its fluorescence quantum yield (how efficiently it emits light). The following table summarizes these key properties for BDP TMR and other commonly used fluorescent dyes in a similar spectral region.

PropertyBDP TMR5-TAMRAAlexa Fluor® 546Cy3
Excitation Max (nm) ~543[3]541 - 546556554
Emission Max (nm) ~569567 - 580573568
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) >80,00084,000 - 95,000112,000150,000
Fluorescence Quantum Yield (Φ) Approaching 1.00.10.790.15 - 0.24
Relative Brightness (ε x Φ) >80,000 8,400 - 9,50088,480 22,500 - 36,000
Stokes Shift (nm) ~26~26 - 34~17~14
Photostability HighModerateHighModerate

Note: The relative brightness for BDP TMR is a conservative estimate based on the available data. The quantum yield is stated to be "approaching unity."

Experimental Protocols

Protocol for Labeling Antibodies with BDP TMR-NHS Ester

This protocol describes the covalent labeling of primary amines (e.g., on antibodies) using an N-hydroxysuccinimidyl (NHS) ester of BDP TMR.

Materials:

  • Antibody or protein of interest (in an amine-free buffer like PBS)

  • BDP TMR-NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., gel filtration, desalting column like PD-10)

Procedure:

  • Prepare Protein Solution: Adjust the concentration of the antibody to 5-20 mg/mL in the reaction buffer.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the BDP TMR-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.

  • Labeling Reaction: Add a 5-10 fold molar excess of the dissolved BDP TMR-NHS ester to the protein solution. Mix gently and incubate for 1-2 hours at room temperature, protected from light. The optimal dye-to-protein ratio may need to be determined empirically.

  • Purification: Remove unreacted dye by passing the reaction mixture through a desalting or gel filtration column equilibrated with PBS.

  • Determination of Degree of Labeling (Optional): The degree of labeling (DOL) can be determined by measuring the absorbance of the labeled protein at 280 nm and at the absorbance maximum of BDP TMR (~543 nm).

  • Storage: Store the labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage.

Protocol for Live-Cell Imaging of BDP TMR-Labeled Antibodies

This protocol provides a general workflow for imaging the internalization of a BDP TMR-labeled antibody in live cells.

Materials:

  • Adherent cells cultured in a glass-bottom imaging dish

  • BDP TMR-labeled antibody

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Environmental chamber for microscope (to maintain 37°C and 5% CO₂)

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency in an imaging dish.

  • Labeling: On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging medium. Add the BDP TMR-labeled antibody to the cells at a final concentration of 1-10 µg/mL.

  • Incubation: Place the imaging dish on the microscope stage within the environmental chamber. Allow the antibody to incubate with the cells. The incubation time will vary depending on the target and experimental goals.

  • Image Acquisition:

    • Use a confocal or widefield fluorescence microscope equipped for live-cell imaging.

    • Set the excitation source to ~543 nm and the emission filter to capture fluorescence between ~555-600 nm.

    • To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.

    • Acquire images at desired time points (e.g., 0, 15, 30, 60 minutes) to monitor dynamic processes like internalization.

  • Image Analysis: Quantify the fluorescence intensity within cells over time to analyze the process of interest.

Visualizations

The following diagrams illustrate common workflows and pathways relevant to the use of BDP TMR in live-cell imaging.

G cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Storage Protein Antibody in Amine-Free Buffer Mix Incubate 1-2h (Room Temp, Dark) Protein->Mix Dye BDP TMR-NHS in DMSO Dye->Mix Purify Gel Filtration (e.g., PD-10) Mix->Purify LabeledAb Purified BDP TMR- Labeled Antibody Purify->LabeledAb Store Store at 4°C or -20°C LabeledAb->Store G cluster_workflow Live-Cell Imaging Workflow Start Culture Adherent Cells in Imaging Dish AddAb Add BDP TMR-Labeled Antibody to Cells Start->AddAb Incubate Incubate on Microscope (37°C, 5% CO2) AddAb->Incubate Image Acquire Time-Lapse Fluorescence Images Incubate->Image Analyze Quantify Cellular Fluorescence Intensity Image->Analyze End Analyze Dynamic Process (e.g., Internalization) Analyze->End

References

A Researcher's Guide to Selecting the Optimal BDP TMR NHS Ester: A Comparison of Linker Arm Variants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers leveraging the bright and photostable fluorescence of BDP TMR dyes for labeling proteins, peptides, and other biomolecules, the choice extends beyond the core fluorophore. The linker arm connecting the dye to the reactive N-hydroxysuccinimidyl (NHS) ester plays a crucial role in the success of conjugation and the ultimate performance of the labeled molecule. This guide provides a detailed comparison of two common variants of BDP TMR NHS ester: one with a standard, shorter linker and another with a longer C6 aminohexanoic acid "X" linker.

This comparison is designed for researchers, scientists, and drug development professionals to facilitate an informed decision based on the specific requirements of their experimental design. While direct, peer-reviewed comparative studies are limited, this guide synthesizes available data from manufacturers and the broader scientific literature on fluorescent labeling. Furthermore, it provides a comprehensive experimental protocol to enable researchers to generate their own comparative data.

Data Presentation: A Side-by-Side Look at this compound Variants

The following table summarizes the key properties of the standard this compound and the BDP TMR-X-NHS ester, which features a C6 linker. These values are compiled from various supplier specifications and may vary slightly between batches.

PropertyThis compoundBDP TMR-X-NHS Ester (C6 Linker)
Molecular Weight ~495.3 g/mol [1]~608.5 g/mol
Excitation Maximum (λex) ~545 nm[1][2]~542 nm[3]
Emission Maximum (λem) ~570 nm~574 nm
Quantum Yield (Φ) ~0.95~0.64
Extinction Coefficient (ε) Not consistently reported~55,000 cm⁻¹M⁻¹
Linker Arm Short propanoate linkerAminohexanoic acid (C6) linker
Solubility Good in most organic solvents (DMF, DMSO)Good in most organic solvents (DMF, DMSO)

The Impact of the Linker Arm: Theoretical Considerations and Practical Implications

The primary distinction between the two this compound variants is the length and composition of the spacer arm that separates the BDP TMR fluorophore from the amine-reactive NHS ester.

Short Linker (Standard this compound):

The standard variant possesses a short linker. This proximity of the dye to the target biomolecule can be advantageous in certain applications, such as fluorescence polarization assays, where a more rigid attachment can lead to a larger change in polarization upon binding.

Long Linker (BDP TMR-X-NHS Ester):

The "X" in BDP TMR-X-NHS ester denotes an extended, flexible C6 (aminohexanoic acid) linker. This longer spacer arm can offer several potential benefits:

  • Reduced Steric Hindrance: The longer linker can minimize steric hindrance during the labeling reaction, potentially leading to higher conjugation efficiency, especially with sterically hindered primary amines on the target molecule.

  • Minimized Dye-Biomolecule Interactions: The increased distance between the fluorophore and the biomolecule can reduce the likelihood of quenching or alterations in the dye's spectral properties due to interactions with amino acid residues or other parts of the labeled molecule.

  • Preservation of Biological Activity: By holding the relatively hydrophobic BDP TMR core away from the surface of the protein, the longer linker may help to preserve the native conformation and biological activity of the labeled molecule.

Visualizing the Variants and the Labeling Process

To better understand the structural differences and the experimental process, the following diagrams are provided.

cluster_short This compound (Short Linker) cluster_long BDP TMR-X-NHS Ester (C6 Linker) BDP_TMR_Short BDP TMR Core Linker_Short Propanoate Linker BDP_TMR_Short->Linker_Short NHS_Short NHS Ester Linker_Short->NHS_Short BDP_TMR_Long BDP TMR Core Linker_Long Aminohexanoic Acid (C6) Linker BDP_TMR_Long->Linker_Long NHS_Long NHS Ester Linker_Long->NHS_Long

Figure 1: Structural comparison of this compound variants.

Dye This compound (Short or Long Linker) Conjugate Fluorescently Labeled Protein Dye->Conjugate + Protein Protein with Primary Amine (e.g., Lysine) Protein->Conjugate Byproduct NHS Byproduct Conjugate->Byproduct +

Figure 2: General reaction scheme for NHS ester labeling.

Experimental Protocols: A Framework for In-House Comparison

To empirically determine the optimal this compound variant for your specific application, we recommend performing a head-to-head comparison. The following protocol outlines a general workflow for labeling a model protein, such as bovine serum albumin (BSA) or a relevant antibody, and assessing the outcomes.

Objective: To compare the labeling efficiency, spectral properties, and stability of protein conjugates prepared with this compound and BDP TMR-X-NHS ester.

Materials:

  • This compound

  • BDP TMR-X-NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Protein to be labeled (e.g., BSA, IgG) at a concentration of 2-10 mg/mL

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25 desalting column)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer and fluorometer

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine).

  • Prepare Dye Stock Solutions:

    • Immediately before use, dissolve each this compound variant in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • For each dye variant, set up parallel reactions.

    • Calculate the required volume of dye stock solution to achieve a desired molar excess of dye to protein (e.g., 10:1, 15:1, 20:1).

    • Slowly add the dye stock solution to the protein solution while gently stirring.

    • Incubate the reactions for 1 hour at room temperature, protected from light.

  • Quench Reaction (Optional):

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purify the Conjugate:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the colored fractions corresponding to the labeled protein.

Data Analysis and Comparison Metrics:

  • Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the excitation maximum of BDP TMR (~545 nm).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law. The DOL is the molar ratio of the dye to the protein. Compare the DOL achieved with each variant at different molar excess ratios.

  • Fluorescence Quantum Yield:

    • Measure the fluorescence emission spectra of the conjugates and a reference dye with a known quantum yield. Calculate the relative quantum yield of the BDP TMR on the labeled protein for each variant.

  • Stability of the Conjugate:

    • Monitor the absorbance and fluorescence of the purified conjugates stored at 4°C over several weeks to assess for aggregation (indicated by increased light scattering) or degradation of the fluorophore.

  • Functional Assay (if applicable):

    • If the labeled protein has a measurable biological activity (e.g., enzyme activity, binding affinity), perform a functional assay to determine if the linker arm length has an impact on the protein's function.

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Prepare Protein Solution (2-10 mg/mL in pH 8.3 buffer) Reaction_Short Incubate Protein + Short Linker Dye (1 hr, RT, dark) Protein_Prep->Reaction_Short Reaction_Long Incubate Protein + Long Linker Dye (1 hr, RT, dark) Protein_Prep->Reaction_Long Dye_Prep_Short Prepare this compound Stock Solution (10 mg/mL) Dye_Prep_Short->Reaction_Short Dye_Prep_Long Prepare BDP TMR-X-NHS Ester Stock Solution (10 mg/mL) Dye_Prep_Long->Reaction_Long Purify_Short Purify Short Linker Conjugate (Desalting Column) Reaction_Short->Purify_Short Purify_Long Purify Long Linker Conjugate (Desalting Column) Reaction_Long->Purify_Long DOL Calculate Degree of Labeling (DOL) Purify_Short->DOL QY Measure Quantum Yield Purify_Short->QY Stability Assess Conjugate Stability Purify_Short->Stability Function Perform Functional Assay Purify_Short->Function Purify_Long->DOL Purify_Long->QY Purify_Long->Stability Purify_Long->Function

Figure 3: Experimental workflow for comparing this compound variants.

Conclusion

The choice between the standard this compound and the BDP TMR-X-NHS ester with a C6 linker depends on the specific demands of the experiment. The standard variant may be suitable for applications where a compact label is desired. However, the longer, more flexible C6 linker of the "X" variant offers theoretical advantages in potentially improving labeling efficiency, preserving protein function, and minimizing undesirable dye-protein interactions.

Given the lack of direct comparative data in the literature, researchers are encouraged to use the provided experimental protocol to determine the most suitable reagent for their particular biomolecule and application. This empirical approach will provide the most reliable basis for selecting the optimal linker arm to achieve high-quality, reproducible results.

References

Evaluating BDP TMR for Long-Term Cell Tracking Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of cell biology, immunology, and drug development, the ability to track cells over extended periods is crucial for understanding complex biological processes. This guide provides a comprehensive evaluation of the borondipyrromethene (BDP) TMR dye for long-term cell tracking studies, comparing its performance with other common alternatives. Experimental data and detailed protocols are provided to assist researchers in selecting the optimal tool for their specific needs.

Performance Comparison of Long-Term Cell Tracking Dyes

The selection of a suitable cell tracking dye depends on a variety of factors, including the dye's brightness, photostability, cytotoxicity, and its ability to be retained within cells over multiple generations. This section compares BDP TMR to other widely used long-term cell trackers.

Table 1: Quantitative Comparison of Long-Term Cell Tracking Dyes

FeatureBDP TMRCellTracker Dyes (e.g., CM-BDP)CFSELipophilic Dyes (e.g., DiI, DiD)
Fluorescence Bright orange-red[1][2]Various colors available[3]GreenOrange to far-red[]
Photostability High[5]HighModerateModerate to high
Cytotoxicity Generally lowLow at working concentrationsLowCan be cytotoxic at higher concentrations
Cell Retention HighExcellent, covalent bindingExcellent, covalent bindingGood, stable in non-dividing cells
Mechanism Lipophilic interaction and potential covalent binding with specific functional groups.Covalent binding to intracellular thiols.Covalent binding to intracellular amines.Intercalation into the lipid bilayer of the cell membrane.
Uniformity Generally uniform cytoplasmic staining.Uniform cytoplasmic staining.Uniform cytoplasmic staining.Can result in punctate staining over time as the membrane is internalized.
Fixability YesYesYesYes, with specific protocols
Proliferation Tracking Yes, by dye dilutionYes, by dye dilution"Gold standard" for proliferation tracking by dye dilutionLess suitable for tracking proliferation due to unequal dye distribution to daughter cells.

Key Considerations for Dye Selection

  • BDP TMR stands out for its exceptional photostability and brightness, making it an excellent candidate for long-term imaging studies that require repeated visualization with minimal signal loss.

  • CellTracker Dyes , including those with a BDP core (CM-BDP), offer a range of colors and are known for their low cytotoxicity and excellent retention due to covalent bonding with intracellular components.

  • Carboxyfluorescein succinimidyl ester (CFSE) is a well-established dye, particularly for tracking cell proliferation, due to its stable covalent labeling and clear generational separation by flow cytometry.

  • Lipophilic Dyes like DiI and DiD are effective for labeling cell membranes and are well-retained in non-dividing cells. However, their distribution to daughter cells upon division can be uneven, making them less ideal for proliferation studies.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable cell tracking experiments. Below are generalized protocols for labeling cells with BDP TMR and common alternatives.

Protocol 1: Labeling Cells with BDP TMR

This protocol provides a general guideline for labeling cells with BDP TMR. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.

Materials:

  • BDP TMR dye

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium

  • Serum-free medium

Procedure:

  • Prepare a stock solution: Dissolve BDP TMR in anhydrous DMSO to a stock concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.

  • Cell preparation: Plate cells in a suitable culture vessel and grow to the desired confluency.

  • Prepare working solution: On the day of the experiment, dilute the BDP TMR stock solution in serum-free medium to a final working concentration of 0.5-10 µM. The optimal concentration should be determined by titration.

  • Cell labeling: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the BDP TMR working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: After incubation, remove the labeling solution and wash the cells two to three times with pre-warmed complete culture medium to remove any unbound dye.

  • Recovery: Add fresh, pre-warmed complete culture medium to the cells and incubate for at least 30 minutes before imaging or further experimentation.

Protocol 2: Comparative Labeling with CFSE

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anhydrous DMSO

  • PBS

  • Complete cell culture medium

Procedure:

  • Prepare a stock solution: Dissolve CFSE in anhydrous DMSO to a stock concentration of 5 mM.

  • Cell preparation: Resuspend cells in PBS at a concentration of 1 x 10^7 cells/mL.

  • Cell labeling: Add the CFSE stock solution to the cell suspension to a final concentration of 1-10 µM. Incubate for 10-15 minutes at 37°C, protected from light.

  • Quenching and washing: Stop the labeling reaction by adding five volumes of ice-cold complete culture medium. Centrifuge the cells, discard the supernatant, and wash the cells twice with complete culture medium.

  • Resuspension: Resuspend the cells in fresh complete culture medium for subsequent experiments.

Visualization of Cellular Processes

Long-term cell tracking dyes, particularly those that intercalate into the cell membrane, have the potential to influence cellular signaling pathways. One such pathway is mechanotransduction, which is the process by which cells convert mechanical stimuli into biochemical signals.

Experimental Workflow for Evaluating Cell Tracker Performance

G cluster_0 Cell Preparation cluster_1 Cell Labeling cluster_2 Long-Term Culture cluster_3 Performance Evaluation a Culture cells to desired confluency b Label cells with BDP TMR c Label cells with Alternative Dye 1 d Label cells with Alternative Dye 2 e Unlabeled Control f Culture for 24, 48, 72 hours (or longer) b->f c->f d->f e->f g Fluorescence Stability (Microscopy/Flow Cytometry) f->g h Cytotoxicity Assay (e.g., MTT, Live/Dead) f->h i Cell Retention (Flow Cytometry) f->i

Caption: A generalized workflow for the comparative evaluation of long-term cell tracking dyes.

Mechanotransduction Signaling Pathway

The integrity and fluidity of the cell membrane are critical for mechanotransduction. Dyes that insert into the lipid bilayer could potentially alter membrane stiffness and organization, thereby affecting the function of mechanosensitive ion channels and downstream signaling.

G cluster_0 Extracellular Matrix cluster_1 Cell Membrane cluster_2 Intracellular Signaling ecm Mechanical Stimulus (e.g., Shear Stress, Stiffness) integrin Integrins ecm->integrin ion_channel Mechanosensitive Ion Channels (e.g., Piezo1) ecm->ion_channel fak FAK integrin->fak rhoa RhoA/ROCK ion_channel->rhoa dye BDP TMR (Membrane Intercalation) dye->integrin Alters Membrane Properties dye->ion_channel Alters Membrane Properties fak->rhoa yap_taz YAP/TAZ rhoa->yap_taz gene Gene Expression (Proliferation, Differentiation, etc.) yap_taz->gene

Caption: A simplified diagram of a mechanotransduction pathway potentially influenced by membrane-intercalating dyes like BDP TMR.

Conclusion

BDP TMR is a robust and versatile fluorescent dye for long-term cell tracking. Its high photostability and brightness make it particularly well-suited for demanding imaging applications. While it demonstrates low cytotoxicity, researchers should always empirically determine the optimal staining conditions for their specific cell type and experimental setup to minimize any potential off-target effects. For proliferation studies, CFSE remains a strong contender, while CellTracker dyes provide a reliable and easy-to-use alternative with a variety of color options. By carefully considering the experimental requirements and the properties of each dye, researchers can confidently select the best tool to unravel the intricate dynamics of cellular behavior over time.

References

A Researcher's Guide to Cross-Reactivity Testing of BDP TMR Labeled Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BDP TMR labeled antibodies with other common alternatives, supported by experimental data and detailed protocols. The information is intended to assist researchers in making informed decisions for their specific experimental needs.

Performance Comparison of Common Fluorophores

When selecting a fluorophore for antibody labeling, several factors are crucial for obtaining high-quality, reproducible data. This section compares the key photophysical properties of BDP TMR against three widely used fluorophores: FITC, PE, and APC.

PropertyBDP TMRFITCPE (Phycoerythrin)APC (Allophycocyanin)
Excitation Max (nm) ~544495565[1][2]652
Emission Max (nm) ~570525575657.5
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) >80,00075,0002,410,000700,000
Quantum Yield (Φ) Approaching 1.00.920.980.68
Brightness (ε x Φ) HighModerateVery HighHigh
Photostability HighLowModerateHigh
pH Sensitivity Relatively InsensitiveSensitiveStableStable

Experimental Protocols

Antibody Labeling with BDP TMR-NHS Ester

This protocol outlines the general steps for labeling an antibody with a BDP TMR-NHS ester.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • BDP TMR-NHS ester

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Ensure the antibody is at a suitable concentration (typically 1-2 mg/mL) in an amine-free buffer.

  • Reagent Preparation: Dissolve the BDP TMR-NHS ester in anhydrous DMSO to create a stock solution.

  • Labeling Reaction: Add a calculated molar excess of the BDP TMR-NHS ester to the antibody solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unconjugated dye using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and ~544 nm (for BDP TMR).

Cross-Reactivity Testing by Flow Cytometry

This protocol describes a method to assess the cross-reactivity of a BDP TMR labeled antibody against cells from different species (e.g., human and mouse).

Materials:

  • BDP TMR labeled primary antibody

  • Human and mouse cells expressing the target antigen

  • Human and mouse cells negative for the target antigen (negative control)

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fc block (optional, to reduce non-specific binding)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare single-cell suspensions of human and mouse cells.

  • Fc Blocking (Optional): Incubate cells with Fc block for 10-15 minutes at room temperature to prevent non-specific binding to Fc receptors.

  • Antibody Staining: Incubate the cells with the BDP TMR labeled antibody at a predetermined optimal concentration for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with flow cytometry staining buffer.

  • Data Acquisition: Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events for statistical analysis.

  • Data Analysis: Gate on the cell populations of interest and compare the mean fluorescence intensity (MFI) of the BDP TMR signal between the target-positive and target-negative cells for both human and mouse species. Significant staining on the target-positive cells of the non-target species indicates cross-reactivity.

Signaling Pathway and Experimental Workflow Visualization

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Dysregulation of this pathway is often implicated in cancer. Fluorescently labeled antibodies targeting components of this pathway are essential tools for its study.

EGFR_Signaling EGFR Signaling Pathway cluster_membrane Cell Membrane EGF EGF EGFR EGFR P_EGFR P_EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Grb2 Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes PI3K PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Survival Survival Akt->Survival Promotes P_EGFR->Grb2 P_EGFR->PI3K

Caption: Simplified diagram of the EGFR signaling cascade.

Experimental Workflow for Cross-Reactivity Testing

The following diagram illustrates the key steps in a typical flow cytometry-based cross-reactivity experiment.

Cross_Reactivity_Workflow Cross-Reactivity Testing Workflow start Start prep_cells Prepare Single-Cell Suspensions (Human and Mouse Cells) start->prep_cells fc_block Fc Receptor Blocking (Optional) prep_cells->fc_block stain Stain with BDP TMR Labeled Antibody fc_block->stain wash Wash Cells stain->wash acquire Acquire on Flow Cytometer wash->acquire analyze Analyze Data (Compare MFI) acquire->analyze end End analyze->end

Caption: Workflow for assessing antibody cross-reactivity.

References

Safety Operating Guide

Proper Disposal Procedures for BDP TMR NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of BDP TMR NHS ester, a fluorescent dye commonly used in research and development for labeling proteins, peptides, and other molecules.[1][2][3] Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. All waste generated from the use of this compound should be considered chemical waste and must be segregated from regular trash.[4]

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard lab coat.

  • Respiratory Protection: When handling the solid powder form, a dust mask (e.g., N95) is recommended to avoid inhalation.[4]

Waste Segregation and Container Management

Proper segregation and containment are the foundation of safe chemical waste disposal.

  • Designated Waste Container: All this compound waste must be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Container Compatibility: The container material must be compatible with the solvents used. For solutions in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), a high-density polyethylene (HDPE) container is appropriate.

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound." Follow all additional labeling requirements mandated by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure containers are kept closed except when adding waste and are stored within secondary containment to prevent spills.

Disposal Procedures for Different Waste Streams

The correct disposal method depends on the physical form of the this compound waste.

A. Unused or Expired Solid Powder

  • Do Not Discard in Regular Trash: Solid this compound powder must never be disposed of in the regular trash.

  • Collection: Collect the original vial containing the unused or expired product and place it directly into your designated solid chemical waste container.

B. Concentrated Solutions (e.g., in DMSO, DMF)

  • No Drain Disposal: Never dispose of concentrated solutions of this compound down the drain. Organic solvents like DMSO and DMF are unsuitable for sewer disposal and can interfere with wastewater treatment processes.

  • Collection: Carefully transfer all concentrated stock solutions into a sealed, properly labeled hazardous waste container designated for liquid chemical waste.

C. Dilute Aqueous Solutions

  • Consult EHS: Do not dispose of dilute solutions down the drain without explicit permission from your institution's EHS department. While some institutions may permit drain disposal of very dilute, non-hazardous fluorescent dyes, this requires verification.

  • Hydrolysis Consideration: The N-hydroxysuccinimide (NHS) ester group is susceptible to hydrolysis, especially at pH values of 8.3-8.5 or higher, which reduces its reactivity. However, hydrolysis does not necessarily render the entire molecule non-hazardous. The core dye structure remains.

  • Default Procedure: Unless explicitly approved by EHS, collect all dilute aqueous solutions containing this compound as hazardous liquid waste.

D. Contaminated Labware and Debris

  • Solid Waste Collection: All solid materials that have come into contact with this compound, including pipette tips, microcentrifuge tubes, gloves, and paper towels, must be collected in a designated solid hazardous waste container.

  • No Regular Trash: Do not dispose of contaminated labware in the regular or biomedical waste streams unless they have been thoroughly decontaminated.

Quantitative Data Summary

This table summarizes key pH values relevant to the handling and disposal of NHS esters.

ParameterValueSignificanceSource
Optimal pH for Labeling8.3 - 8.5At this pH, the desired aminolysis reaction is efficient, but the competing hydrolysis reaction of the NHS ester is also rapid.
General pH Range for Drain Disposal (if permitted)5.5 - 10.5This is a common pH range that municipal wastewater systems can handle for dilute, non-hazardous aqueous waste. Approval from EHS is mandatory before considering this option.

Experimental Protocols

No specific experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes are provided by manufacturers. The primary recommended procedure is collection and disposal via a licensed hazardous waste management service, coordinated through the institution's EHS department. The inherent hydrolysis of the NHS ester in aqueous solutions, particularly under neutral to basic conditions, is a known chemical property but should not be considered a standalone disposal protocol without EHS approval.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of waste containing this compound.

G cluster_0 cluster_3 Step 3: Final Disposal Path start Start: Generate This compound Waste solid Solid Powder (Unused/Expired) liquid_conc Concentrated Solution (e.g., in DMSO/DMF) liquid_dilute Dilute Aqueous Solution labware Contaminated Labware (Tips, Gloves, Tubes) solid_waste_container Solid Hazardous Waste Container solid->solid_waste_container Place vial in container liquid_waste_container Liquid Hazardous Waste Container liquid_conc->liquid_waste_container Transfer solution consult_ehs Consult EHS for Approval liquid_dilute->consult_ehs labware->solid_waste_container Collect all items ehs_pickup Arrange Pickup by Institutional EHS/ Hazardous Waste Contractor solid_waste_container->ehs_pickup liquid_waste_container->ehs_pickup drain Drain Disposal (Requires EHS Approval) consult_ehs->liquid_waste_container No consult_ehs->drain Yes

Caption: Disposal workflow for this compound waste streams.

References

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